5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXAECCDIGEICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353767 | |
| Record name | 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494194-50-2 | |
| Record name | 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Foreword: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that holds a position of prominence in medicinal chemistry and materials science.[1][2] Its unique structural features, including hydrogen bonding capabilities and dipole character, allow it to serve as a versatile pharmacophore capable of interacting with a wide array of biological targets.[3] Consequently, this moiety is a cornerstone of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4] The specific compound, this compound, incorporates several key features: the stable triazole ring, a bromophenyl group which can modulate lipophilicity and engage in halogen bonding, and a thiol group that offers a reactive handle for further derivatization or can exist in its thione tautomeric form, contributing to its biological activity. This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization.
Part 1: Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a multi-step process culminating in the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate. This approach is favored for its reliability and high yields.[5][6] The overall strategy is bifurcated: first, the synthesis of the key precursor, 4-methylthiosemicarbazide, and second, its reaction with a 4-bromobenzoyl moiety followed by cyclization.
Diagram of the Overall Synthetic Workflow
Caption: Standard workflow for structural elucidation and validation.
Physicochemical Properties
The following table summarizes the key physical and chemical data for the target compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrN₃S | |
| Molecular Weight | 270.15 g/mol | |
| Appearance | Solid | [7] |
| Melting Point | 246-248 °C | [8] |
| Boiling Point (est.) | 315.4 °C at 760 mmHg | [8] |
| Density (est.) | 1.67 g/cm³ | [8] |
Spectroscopic and Analytical Data
The structural identity is confirmed by the following expected analytical data.
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | ~3100-2900 (Aromatic & Aliphatic C-H stretch), ~2600-2550 (S-H stretch, often weak or absent due to tautomerism), ~1610 (C=N stretch), ~1500 (C=C aromatic stretch), ~1300 (C=S stretch), ~1070 (C-Br stretch). The absence of a C=O band (~1680 cm⁻¹) from the precursor is a key indicator of successful cyclization. |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5-14.0 (s, 1H, SH, broad, exchangeable with D₂O), ~7.7-7.9 (m, 4H, Aromatic protons of the bromophenyl ring, appearing as two sets of doublets), ~3.6 (s, 3H, N-CH₃). The integration of these peaks should correspond to a 1:4:3 ratio. [9][10] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~150 (C-Br), ~132, ~129 (Aromatic CH), ~122 (Aromatic C attached to triazole), ~30-35 (N-CH₃). |
| Mass Spectrometry (ESI-MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Expect two major peaks for the molecular ion: [M+H]⁺ at m/z ≈ 270 and [M+H+2]⁺ at m/z ≈ 272 with a relative intensity of approximately 1:1. [11] |
| Elemental Analysis | Calculated for C₉H₈BrN₃S: C, 39.99%; H, 2.98%; N, 15.55%; S, 11.87%. Experimental values should be within ±0.4% of the calculated values. [5] |
Part 4: Relevance in Drug Discovery
Derivatives of 1,2,4-triazole-3-thione are established as potent biological agents. T[3][4]he title compound serves as a valuable scaffold for the development of new therapeutic agents. The thiol group is a key functional handle that can be readily S-alkylated to produce a diverse library of derivatives, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. T[2][10]he 4-bromophenyl moiety is a common feature in many bioactive molecules, contributing to target affinity through hydrophobic and potential halogen-bonding interactions. Research has shown that compounds with this core structure exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects, making this a molecule of significant interest for further investigation and lead optimization in drug development programs.
References
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Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 15, 2026, from [Link]
-
Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (2018). MDPI. Retrieved January 15, 2026, from [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
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Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
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synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
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1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved January 15, 2026, from [Link]
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Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (n.d.). prolekare.cz. Retrieved January 15, 2026, from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). MDPI. Retrieved January 15, 2026, from [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthetic route to 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry. Retrieved January 15, 2026, from [Link]
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Improved synthesis of 4-methyl-3-thiosemicarbazide. (n.d.). European Patent Office. Retrieved January 15, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2013). IJRPC. Retrieved January 15, 2026, from [Link]
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Physicochemical properties of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, this compound. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and detail the advanced analytical techniques required for its complete characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the evaluation of this promising heterocyclic compound and its potential applications, particularly in the realms of antimicrobial and anticancer research.[4][5][6][7]
Core Physicochemical & Structural Data
A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 494194-50-2 | [8] |
| Molecular Formula | C₉H₈BrN₃S | [8] |
| Molecular Weight | 270.15 g/mol | [8] |
| Exact Mass | 268.96200 u | [8] |
| Appearance | Solid | |
| Melting Point | 246-248 °C | [8] |
| Boiling Point (Est.) | 315.4 °C at 760 mmHg | [8] |
| Density (Est.) | 1.67 g/cm³ | [8] |
| Flash Point (Est.) | 144.6 °C | [8] |
| Refractive Index (Est.) | 1.721 | [8] |
Synthesis Pathway and Rationale
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry.[9] The following protocol outlines a logical and efficient pathway, beginning with the commercially available 4-bromobenzoic acid. The choice of reagents and conditions is critical for maximizing yield and purity.
Diagram of Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol
-
Preparation of 4-Bromobenzohydrazide:
-
Step 1a (Acid Chloride Formation): Convert 4-bromobenzoic acid to its more reactive acid chloride derivative. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. The causality here is to activate the carboxyl group for nucleophilic attack.
-
Step 1b (Hydrazinolysis): The crude 4-bromobenzoyl chloride is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride, forming the stable 4-bromobenzohydrazide. This reaction is usually performed at low temperatures to control its exothermicity.
-
-
Formation of the Thiosemicarbazide Intermediate:
-
The synthesized 4-bromobenzohydrazide is refluxed with methyl isothiocyanate in an alcoholic solvent like ethanol. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yielding the key intermediate, N-methyl-2-(4-bromobenzoyl)hydrazine-1-carbothioamide.
-
-
Alkaline-Mediated Cyclization:
-
The thiosemicarbazide intermediate undergoes intramolecular cyclization upon heating in an aqueous alkaline medium (e.g., 2N NaOH). The base facilitates the deprotonation and subsequent nucleophilic attack, leading to the formation of the 1,2,4-triazole ring and elimination of a water molecule.
-
Self-Validation: The reaction is monitored via Thin-Layer Chromatography (TLC). Upon completion, the mixture is cooled and acidified with a dilute acid (e.g., HCl) to a neutral pH. This protonates the thiol group, causing the final product to precipitate out of the aqueous solution. The precipitate is then filtered, washed with cold water to remove inorganic salts, and dried. Recrystallization from a suitable solvent like ethanol is performed to achieve high purity.
-
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Diagram of Analytical Workflow
Caption: A comprehensive workflow for physicochemical characterization.
Spectroscopic Elucidation
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle & Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Protocol: A small sample of the dried compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Expected Data Interpretation:
-
~2550-2650 cm⁻¹: A weak but sharp peak characteristic of the S-H (thiol) stretch, confirming the thiol tautomer.[9][10]
-
~3100-3000 cm⁻¹: Peaks corresponding to aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Peaks for aliphatic C-H stretching from the methyl group.
-
~1610-1630 cm⁻¹: A strong absorption band for the C=N (imine) stretch within the triazole ring.[9][11]
-
~1500-1400 cm⁻¹: Multiple sharp peaks due to aromatic C=C ring stretching.
-
~1300 cm⁻¹: A band associated with the C=S (thione) stretch, indicating the potential for thione-thiol tautomerism in the solid state.[12]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the carbon atoms. This is the most powerful technique for confirming the gross structure in solution.
-
Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are acquired on a high-field spectrometer (e.g., 400 or 500 MHz).
-
Expected ¹H NMR Data Interpretation (in DMSO-d₆):
-
~13.0-14.0 ppm: A broad singlet corresponding to the SH proton. Its chemical shift can be variable and it is exchangeable with D₂O.[9][13] The presence of this peak strongly supports the thiol form in solution.
-
~7.6-7.9 ppm: A multiplet (likely two doublets) integrating to 4 protons, corresponding to the four aromatic protons of the 4-bromophenyl ring. The characteristic AA'BB' splitting pattern is expected.
-
~3.5-3.7 ppm: A sharp singlet integrating to 3 protons, assigned to the N-CH₃ group.
-
-
Expected ¹³C NMR Data Interpretation (in DMSO-d₆):
-
~165-170 ppm: Signal for the C-S carbon (C3) of the triazole ring.
-
~145-150 ppm: Signal for the C=N carbon (C5) of the triazole ring.
-
~120-135 ppm: Four distinct signals for the carbons of the 4-bromophenyl ring.
-
~30-35 ppm: Signal for the N-CH₃ carbon.
-
C. Mass Spectrometry (MS)
-
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight and elemental formula.
-
Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method.
-
Expected Data Interpretation:
-
The analysis should reveal a molecular ion peak [M+H]⁺ at m/z ≈ 270.97.
-
A critical self-validating feature will be the presence of a second peak at [M+2+H]⁺ (m/z ≈ 272.97) with nearly equal intensity (~1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing one bromine atom.
-
Structural and Thermal Analysis
A. Single-Crystal X-ray Diffraction
-
Principle & Causality: This technique provides the absolute, unambiguous three-dimensional structure of a molecule as it exists in a crystalline solid state. It is the gold standard for confirming connectivity, stereochemistry, and intermolecular interactions.
-
Protocol: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. The crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is analyzed.
-
Expected Insights:
-
Tautomeric Form: The analysis will definitively confirm whether the compound exists in the thiol (-SH) or thione (=S) form in the solid state by precisely locating the hydrogen atom and measuring the C-S bond length.[14]
-
Molecular Geometry: It will provide precise bond lengths, bond angles, and torsion angles. This includes the dihedral angle between the planar triazole ring and the bromophenyl ring, which influences the molecule's overall conformation.
-
Intermolecular Interactions: The analysis will reveal non-covalent interactions like hydrogen bonds (e.g., S-H···N) or π-π stacking, which govern the crystal packing and can influence physical properties like melting point and solubility.
-
B. Thermal Analysis (TGA/DSC)
-
Principle & Causality: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating thermal stability and decomposition points. Differential Scanning Calorimetry (DSC) measures the heat flow required to change a sample's temperature, identifying melting points and other phase transitions.
-
Protocol:
-
TGA: A small, accurately weighed sample (~5-10 mg) is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
DSC: A sample is sealed in an aluminum pan and heated alongside an empty reference pan. The difference in heat flow is recorded.
-
-
Expected Insights:
-
The TGA thermogram would be expected to show a stable baseline until the onset of decomposition, providing the upper-temperature limit for the compound's stability.
-
The DSC trace should show a sharp endothermic peak corresponding to the melting point (246-248 °C), confirming the literature value.[8] The sharpness of the peak serves as an indicator of high purity.
-
Potential Biological & Pharmacological Significance
The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry, frequently associated with a wide spectrum of biological activities.[3][15] The specific substitutions of a 4-methyl group and a 4-bromophenyl ring on this core are anticipated to modulate its pharmacological profile.
Diagram of Potential Applications
Caption: Potential therapeutic avenues for the title compound.
-
Antimicrobial Activity: Numerous studies have demonstrated that 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties.[1][2][16] The presence of the thiol group and the halogenated phenyl ring are often key to this activity. Compounds with this scaffold have shown significant efficacy against Gram-positive bacteria like Staphylococcus aureus and fungal species such as Microsporum gypseum.[1] The mechanism often involves the inhibition of essential microbial enzymes.
-
Anticancer Activity: The 1,2,4-triazole nucleus is present in several approved anticancer drugs. Derivatives containing bromophenyl groups, in particular, have been investigated for their antiproliferative effects against various cancer cell lines.[5][17] The potential mechanisms of action are diverse, including the inhibition of kinases or enzymes like dihydrofolate reductase, which are crucial for cancer cell proliferation.[4]
Conclusion
This compound is a well-defined heterocyclic compound with significant potential for further investigation. Its synthesis is achievable through established chemical pathways, and its structure can be rigorously confirmed using a suite of modern analytical techniques. The comprehensive physicochemical data presented in this guide provides a solid foundation for its use in advanced research. Given the established biological activities of the 1,2,4-triazole-3-thiol scaffold, this compound represents a valuable candidate for screening programs and as a lead structure in the development of new antimicrobial and anticancer therapeutics.
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functions as tetrahydropyranyl ethers and thioethers. The Royal Society of Chemistry. [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC - NIH. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs. PubMed. [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]
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A Comprehensive Guide to the Synthesis of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Mechanism and Experimental Protocol
Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] This in-depth technical guide provides a detailed examination of the synthesis of a specific, functionally rich derivative: 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. We will elucidate the predominant synthetic pathway, delve into the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the rationale behind critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthetic process.
Foundational Synthetic Strategy: From Carboxylic Acid to Triazole
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most effectively achieved through the cyclization of an appropriate 1-acyl-4-alkyl/aryl-thiosemicarbazide intermediate. This intermediate is readily prepared by the reaction of a carboxylic acid hydrazide with an isothiocyanate.[3][4] The overall pathway for the target molecule begins with 4-bromobenzoic acid and proceeds through three principal stages, as outlined below.
Caption: Overall synthetic pathway for the target compound.
Elucidation of the Reaction Mechanism
A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The key transformation is the base-catalyzed intramolecular cyclodehydration of the thiosemicarbazide intermediate.
Formation of 1-(4-Bromobenzoyl)-4-methyl-thiosemicarbazide
This step involves the nucleophilic addition of the terminal nitrogen of 4-bromobenzohydrazide to the electrophilic carbon of methyl isothiocyanate. The reaction proceeds readily upon heating in a suitable solvent like ethanol.
Base-Catalyzed Cyclodehydration
This is the pivotal step in forming the triazole ring. The use of a strong base, typically sodium hydroxide, is essential.[5]
-
Deprotonation: The base abstracts a proton from one of the amide nitrogens of the thiosemicarbazide, creating a more potent nucleophile.
-
Intramolecular Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon. This forms a five-membered heterocyclic intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the stable, aromatic 1,2,4-triazole ring.
-
Tautomerization & Acidification: The product initially exists as the thione tautomer. Upon acidification of the reaction mixture, the thiol form precipitates out of the solution. The triazole-thiol exists in a tautomeric equilibrium with its thione form.[6]
Caption: Mechanism of base-catalyzed cyclodehydration.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield. It is adapted from established procedures for analogous compounds.[5][6][7]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | Sigma-Aldrich | |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | Merck | ~64-65% N₂H₄ |
| Methyl Isothiocyanate | C₂H₃NS | 73.12 | Acros Organics | |
| Sodium Hydroxide | NaOH | 40.00 | Fisher Scientific | Pellets |
| Hydrochloric Acid | HCl | 36.46 | VWR | Concentrated (37%) |
| Ethanol | C₂H₅OH | 46.07 | --- | Absolute |
| Deionized Water | H₂O | 18.02 | --- |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
Step A: Synthesis of 4-Bromobenzohydrazide
-
To a 250 mL round-bottom flask, add 4-bromobenzoic acid (20.1 g, 0.1 mol) and hydrazine hydrate (20 mL, ~0.4 mol).
-
Heat the mixture under reflux for 5 hours. The solid will dissolve, and the reaction will proceed.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
A white solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60 °C.
Step B: Synthesis of 1-(4-Bromobenzoyl)-4-methyl-thiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve the dried 4-bromobenzohydrazide (21.5 g, 0.1 mol) in absolute ethanol (100 mL) with gentle heating.
-
To this solution, add methyl isothiocyanate (7.31 g, 0.1 mol).
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4 hours. A white precipitate will form as the reaction progresses.
-
Cool the mixture to room temperature. Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Step C: Synthesis of this compound
-
Suspend the 1-(4-bromobenzoyl)-4-methyl-thiosemicarbazide (28.8 g, 0.1 mol) in an aqueous solution of 8% sodium hydroxide (150 mL).
-
Heat the mixture under reflux for 5 hours. During this time, the solid will dissolve, indicating the completion of the cyclization reaction.
-
Cool the resulting solution to room temperature and filter to remove any insoluble impurities.
-
Transfer the clear filtrate to a beaker and place it in an ice bath. Carefully acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 5-6.
-
A voluminous white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry.
-
For final purification, recrystallize the crude product from ethanol to obtain pure, crystalline this compound.
Rationale Behind Experimental Choices
-
Alkaline Medium for Cyclization: The use of sodium hydroxide is crucial as it acts as a catalyst by deprotonating the amide nitrogen, which significantly increases its nucleophilicity, thereby facilitating the intramolecular attack on the carbonyl carbon to form the five-membered ring.[5] An aqueous medium is preferred for its ability to dissolve the sodium salt of the product and for its safety and cost-effectiveness.
-
Acidification for Precipitation: The synthesized triazole-thiol is soluble in the alkaline reaction medium as its sodium thiolate salt. Acidification protonates the thiolate, causing the neutral, less soluble thiol tautomer to precipitate from the aqueous solution, providing an effective method for isolation.[7]
-
Solvent Choice: Ethanol is an ideal solvent for both the thiosemicarbazide formation and the final recrystallization. It effectively dissolves the reactants for the first step and provides a good solvent system for purification, where the product is soluble at high temperatures but sparingly soluble at room temperature, allowing for high recovery of pure crystals.[8]
Expected Characterization
The structure of the final compound should be confirmed using standard spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral data are anticipated.[5][9][10]
| Technique | Expected Observations |
| FTIR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~2600-2550 (weak, S-H), ~1610 (C=N), ~1550 (C=C) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.8-7.6 (m, 4H, Ar-H), ~3.5 (s, 3H, N-CH₃) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~167 (C=S), ~150 (Triazole C-5), ~132, ~130, ~128, ~124 (Aromatic Carbons), ~32 (N-CH₃) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ corresponding to C₉H₈BrN₄S |
Conclusion
This guide outlines a robust and reproducible three-stage synthesis for this compound starting from commercially available 4-bromobenzoic acid. The core of the synthesis is the well-established base-catalyzed cyclodehydration of a thiosemicarbazide intermediate. By providing a detailed mechanistic breakdown, a step-by-step protocol, and a clear rationale for the experimental conditions, this document serves as a valuable resource for chemists and researchers in the field of medicinal and synthetic organic chemistry.
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Substituted 1,2,4-Triazole-3-thiols: A Foundational Guide to their Initial Discovery, Synthesis, and Core Principles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole ring system, particularly its 3-thiol substituted variant, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] These five-membered heterocyclic compounds are integral to a vast array of therapeutic agents, demonstrating a remarkable breadth of biological activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] This guide provides an in-depth exploration of the initial discovery and foundational background of substituted 1,2,4-triazole-3-thiols. It delves into the seminal synthetic routes that first enabled access to this critical pharmacophore, explains the underlying mechanistic principles, and discusses the early investigations that unveiled its significant biological potential. The content is structured to provide researchers and drug development professionals with both the historical context and the practical, field-proven insights necessary for innovation.
A Historical Perspective: The Genesis of 1,2,4-Triazole Chemistry
The journey of the 1,2,4-triazole core begins in the late 19th century, with the initial naming of the carbon-nitrogen ring system as "triazole" by Bladin in 1885.[7] However, the development of robust synthetic pathways in the early 20th century truly catalyzed the exploration of this heterocyclic family. Two classical named reactions stand out as foundational pillars for the synthesis of the core 1,2,4-triazole ring.
| Milestone | Contributor(s) | Year | Significance |
| Einhorn-Brunner Reaction | Alfred Einhorn & Karl Brunner | 1905-1914 | Established a direct route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][8][9][10][11] |
| Pellizzari Reaction | Guido Pellizzari | 1911 | Provided an alternative pathway through the thermal condensation of an amide with an acylhydrazide to form 3,5-disubstituted-1,2,4-triazoles.[12][13] |
While these reactions were pivotal for the general 1,2,4-triazole scaffold, the specific introduction of the biologically crucial 3-thiol moiety is most directly attributed to synthetic strategies involving thiosemicarbazide and its derivatives. This approach provides a versatile and efficient route to the 4,5-disubstituted-1,2,4-triazole-3-thiol core structure that remains a cornerstone of modern synthetic efforts.[1][14]
Core Synthesis: The Thiosemicarbazide Cyclization Pathway
The most common and historically significant method for preparing 4,5-disubstituted-1,2,4-triazole-3-thiols involves a two-step process: the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular dehydrative cyclization.[15] This pathway is highly valued for its reliability and the ease with which diverse substituents can be introduced at the N4 and C5 positions, allowing for extensive exploration of structure-activity relationships (SAR).
Causality of the Experimental Workflow
The logic behind this synthetic sequence is rooted in the strategic assembly of the necessary atoms for the heterocyclic ring.
-
Step 1: Thiosemicarbazide Formation. The reaction between a carboxylic acid hydrazide (R¹-CO-NHNH₂) and an isothiocyanate (R²-N=C=S) forms the linear thiosemicarbazide intermediate. This step is a nucleophilic addition where the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate. This efficiently links the future C5 substituent (R¹) and N4 substituent (R²) through the core N-N-C=S backbone.
-
Step 2: Base-Catalyzed Cyclization. The introduction of a base (e.g., NaOH, KOH) is the critical step that initiates ring formation. The base deprotonates one of the nitrogen atoms, enhancing its nucleophilicity. This allows for an intramolecular attack on the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration (loss of a water molecule) results in the formation of the stable, aromatic 1,2,4-triazole ring.
The workflow below illustrates this fundamental and widely adopted synthetic strategy.
Caption: Core synthetic workflow for 1,2,4-triazole-3-thiols.
Structural Characteristics: The Thiol-Thione Tautomerism
A critical feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) form and the thione (=S) form. This dynamic is crucial as the biological activity and interaction with cellular targets can be influenced by the predominant tautomer under physiological conditions. The equilibrium is influenced by factors such as the solvent, pH, and the nature of the substituents on the triazole ring.
The thiol form possesses an exocyclic sulfur atom single-bonded to the C3 carbon, with the proton residing on the sulfur. In the thione form, the proton shifts to one of the ring nitrogen atoms (typically N2 or N4), and a double bond forms between the C3 carbon and the exocyclic sulfur atom. Spectroscopic techniques like NMR and IR are essential for characterizing this tautomerism. For instance, the presence of a broad signal in the 11-14 ppm range in ¹H-NMR spectra is often indicative of the N-H proton in the thione form, while an S-H absorption band around 2550-2600 cm⁻¹ in the IR spectrum would suggest the thiol form.[16]
Caption: Thiol-Thione tautomeric equilibrium in 1,2,4-triazole-3-thiols. (Note: As a text-based AI, I cannot generate images. The IMG SRC placeholders are for illustrative purposes.)
Foundational Biological Investigations
From their initial synthesis, 1,2,4-triazole derivatives, including the 3-thiol class, were quickly identified as a source of promising bioactive compounds.[17] Early screening and subsequent focused studies revealed a wide spectrum of pharmacological activities. This versatility is attributed to the triazole ring's ability to act as a stable, polar scaffold that can engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites.[6][12] The thiol group, in particular, adds a reactive handle for further derivatization and can be crucial for target binding.
| Biological Activity | Early Observations and Significance | Representative References |
| Antimicrobial & Antifungal | This was one of the first and most prominent activities discovered. The triazole core is foundational to "azole antifungals" which inhibit key enzymes in fungal cell membrane synthesis.[8][15] | [2][15][18][19] |
| Anticancer | Derivatives were found to exhibit cytotoxic effects against various cancer cell lines, sparking interest in their development as antineoplastic agents.[4][6] | [4][6][20] |
| Anti-inflammatory | Certain substituted triazole-thiols demonstrated significant anti-inflammatory properties in early assays.[1][5] | [1][5] |
| Anticonvulsant | The scaffold showed potential for interacting with central nervous system targets, leading to the discovery of anticonvulsant activity.[4][5] | [4][5][16] |
These initial findings established 1,2,4-triazole-3-thiols as a highly productive platform for drug discovery, a status they retain to this day.[1]
Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiol
This section provides a detailed, self-validating protocol for the synthesis of a representative 4,5-disubstituted-1,2,4-triazole-3-thiol via the alkaline cyclization of a thiosemicarbazide intermediate.
Part A: Synthesis of 1-(Benzoyl)-4-(phenyl)thiosemicarbazide
Materials:
-
Benzoylhydrazide (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Ethanol (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve benzoylhydrazide (1.0 eq) in a minimal amount of hot anhydrous ethanol in a round-bottom flask.
-
To the stirring solution, add phenyl isothiocyanate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The precipitated solid product will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting white solid is the thiosemicarbazide intermediate, which can be used in the next step without further purification.
Part B: Synthesis of 5-Phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Materials:
-
1-(Benzoyl)-4-(phenyl)thiosemicarbazide (from Part A) (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Concentrated Hydrochloric Acid
-
pH paper or meter
Procedure:
-
Place the 1-(benzoyl)-4-(phenyl)thiosemicarbazide (1.0 eq) in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 8-10% w/v, ensuring 2.0 eq of NaOH).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.
-
After the reflux period, cool the reaction mixture in an ice-water bath.
-
Slowly acidify the cold, clear solution by adding concentrated hydrochloric acid dropwise with continuous stirring until the pH is approximately 5-6.
-
A voluminous white precipitate of the 1,2,4-triazole-3-thiol will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[15][16]
Self-Validation/Characterization:
-
Melting Point: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: Confirm the structure by identifying key vibrational bands: N-H stretch (around 3100-3300 cm⁻¹), C=N stretch (around 1600 cm⁻¹), and C=S stretch (around 1250-1280 cm⁻¹). The absence of a strong C=O band from the intermediate confirms cyclization.[15][16]
-
¹H-NMR Spectroscopy: Record the spectrum (typically in DMSO-d₆). Confirm the presence of aromatic protons in their expected regions and a characteristic broad singlet for the SH/NH proton, often downfield (>13 ppm).[15][16]
-
Elemental Analysis: Confirm the elemental composition (C, H, N, S) matches the calculated values for the target structure.[15]
Conclusion
The initial discovery and development of synthetic routes to substituted 1,2,4-triazole-3-thiols marked a significant milestone in heterocyclic and medicinal chemistry. The foundational work, from early named reactions like the Pellizzari and Einhorn-Brunner to the versatile thiosemicarbazide cyclization pathway, provided the scientific community with access to a molecular scaffold of immense therapeutic potential. The early recognition of this scaffold's broad biological activity has fueled decades of research, leading to numerous clinical candidates and approved drugs. For today's researchers, a deep understanding of this historical and synthetic background is not merely academic; it is the bedrock upon which new, innovative, and life-saving therapeutics will be built.
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An In-depth Technical Guide to the Spectroscopic Analysis of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive examination of the spectroscopic characterization of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a molecule of significant interest in medicinal chemistry and materials science. As direct, comprehensive spectral data for this specific compound is not always aggregated in a single source, this document synthesizes expected spectral characteristics based on data from closely related analogs and foundational spectroscopic principles. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, expected data, and interpretation are detailed to serve as a robust resource for researchers engaged in the synthesis, characterization, and application of this class of heterocyclic compounds.
Introduction: The Significance of Spectroscopic Elucidation
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of pharmacologically active agents, demonstrating antimicrobial, antifungal, and anticancer properties.[1] The incorporation of a thiol group and a bromophenyl moiety introduces unique chemical functionalities that are pivotal for its biological activity and potential as a versatile synthetic intermediate.
Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will walk through the core techniques, explaining not just what is observed, but why certain peaks and patterns are expected, thereby providing a deeper understanding of the molecule's electronic and structural properties.
Molecular Structure
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often employed for this class of compounds due to its excellent solubilizing power.[2]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| SH | 13.0 - 14.0 | Singlet (broad) | 1H | The acidic thiol proton is often broad and downfield due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on concentration and temperature.[3] |
| Aromatic (ortho to C-triazole) | 7.6 - 7.8 | Doublet | 2H | These protons are deshielded by the electron-withdrawing triazole ring. |
| Aromatic (ortho to Br) | 7.5 - 7.7 | Doublet | 2H | Deshielded by the inductive effect of the bromine atom. |
| N-CH₃ | 3.5 - 3.7 | Singlet | 3H | The methyl group attached to the nitrogen atom of the triazole ring typically appears in this region.[4][5] |
Rationale behind experimental choices: A standard 400 or 500 MHz spectrometer provides sufficient resolution to distinguish the aromatic protons.[2] The use of DMSO-d₆ as a solvent helps in observing the labile SH proton, which might be broadened or exchanged in protic solvents like CDCl₃.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=S (C3) | 165 - 170 | The thione carbon is significantly deshielded and is a key indicator of the thiol/thione tautomerism, with the C=S form resonating in this downfield region.[7] |
| C-Aryl (C5) | 150 - 155 | The carbon of the triazole ring attached to the phenyl group. |
| Aromatic (C-Br) | 120 - 125 | The carbon directly attached to the bromine atom is deshielded. |
| Aromatic (C-H) | 128 - 133 | Aromatic carbons typically resonate in this range. |
| Aromatic (C-triazole) | 130 - 135 | The ipso-carbon of the phenyl ring attached to the triazole. |
| N-CH₃ | 30 - 35 | The N-methyl carbon appears in the aliphatic region.[5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| S-H | 2550 - 2600 | Weak | Stretch |
| N-H | 3100 - 3400 | Medium-Broad | Stretch |
| C=N | 1560 - 1650 | Medium-Strong | Stretch |
| Aromatic C=C | 1450 - 1600 | Medium-Weak | Stretch |
| C-N | 1150 - 1250 | Medium-Strong | Stretch |
| C-Br | 600 - 800 | Strong | Stretch |
Self-Validating Protocol: The combined observation of a weak S-H stretch and the absence of a strong, broad N-H stretch would strongly support the desired 3-thiol structure over its 3-thione tautomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Due to the presence of bromine, the isotopic pattern is a key diagnostic feature.
Isotopic Pattern
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in a characteristic M+ and M+2 peak of almost equal intensity for the molecular ion, which is a definitive indicator of a monobrominated compound.[9]
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Interpretation |
| [M]⁺ | 269 / 271 | Molecular ion peak. The presence of two peaks with a 2 Da difference and ~1:1 intensity ratio confirms the presence of one bromine atom. |
| [M-CH₃]⁺ | 254 / 256 | Loss of the N-methyl group. |
| [M-SH]⁺ | 236 / 238 | Loss of the thiol radical. |
| [C₇H₄BrN]⁺ | 181 / 183 | Fragmentation of the triazole ring, leaving the bromophenyl nitrile cation. |
| [C₆H₄Br]⁺ | 155 / 157 | Bromophenyl cation, a common fragment for brominated aromatic compounds.[10] |
| [Br]⁻ | 79 / 81 | In negative ion mode, the bromide ion is often observed.[9][11] |
Fragmentation Pathway
Caption: Plausible fragmentation pathway for this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, use proton decoupling, a 45-degree pulse angle, a 2-5 second relaxation delay, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Mass Spectrometry
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire spectra in both positive and negative ion modes to observe the molecular ion and key fragment ions.
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements to confirm the elemental composition.
-
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that provides unambiguous structural confirmation. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of their synthesized compound. The characteristic signals, such as the isotopic pattern in MS, the downfield thiol proton in ¹H NMR, the thione carbon in ¹³C NMR, and the S-H stretch in IR, all serve as critical checkpoints in the characterization process. This guide provides the foundational knowledge and expected data to aid scientists in their research and development endeavors with this important class of molecules.
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Tautomeric Landscape of 4-methyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3] A critical, yet often nuanced, aspect governing the biological and chemical behavior of 3-mercapto-1,2,4-triazole derivatives is the phenomenon of tautomerism. This guide provides an in-depth exploration of the thiol-thione tautomerism in 4-methyl-4H-1,2,4-triazole-3-thiol and its analogues. We will dissect the structural nuances of the tautomeric forms, detail the robust experimental and computational methodologies for their characterization, and discuss the profound implications of this dynamic equilibrium on their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical feature.
Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds
The 1,2,4-triazole moiety is a privileged scaffold in drug design, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal (e.g., Fluconazole) and antiviral (e.g., Ribavirin) agents.[4] The introduction of a mercapto group at the 3-position imparts a rich chemical versatility and a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5]
The existence of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives in two or more interconvertible isomeric forms, known as tautomers, is a key determinant of their physicochemical properties and biological interactions. This dynamic equilibrium, primarily between the thiol and thione forms, can significantly influence factors such as acidity, lipophilicity, hydrogen bonding capacity, and receptor binding affinity.[6] A thorough understanding and characterization of the predominant tautomeric form under physiological conditions are therefore paramount for rational drug design and development.
The Core of the Matter: Thiol-Thione Tautomerism
The central theme of this guide is the prototropic tautomerism exhibited by 4-methyl-4H-1,2,4-triazole-3-thiol. This involves the migration of a proton between the sulfur and nitrogen atoms of the triazole ring, leading to two distinct tautomeric forms: the thiol form and the thione form.
Caption: Thiol-Thione Tautomeric Equilibrium.
It is widely accepted that for most 1,2,4-triazole-3-thiol derivatives, the thione form is the more stable and predominant tautomer in both the solid state and in neutral solutions.[4][7] This preference can be attributed to the greater thermodynamic stability of the C=S double bond and the delocalization of the lone pair of electrons on the nitrogen atoms within the aromatic triazole ring.
Elucidating the Tautomeric Preference: A Methodological Approach
A combination of spectroscopic and computational techniques provides a self-validating system for the unambiguous determination of the dominant tautomeric form.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the thiol and thione tautomers in solution.
-
¹H NMR: The most telling signal is that of the proton attached to a heteroatom. In the thione form, the N-H proton typically resonates at a significantly downfield chemical shift, often in the range of 13-14 ppm.[4] Conversely, the S-H proton of the thiol tautomer is expected to appear much further upfield, around 1.1-1.4 ppm, though it can sometimes be broad and difficult to observe or even exchange with solvent protons.[4]
-
¹³C NMR: The chemical shift of the carbon atom attached to the sulfur provides a clear distinction. For the thione tautomer, the C=S carbon signal is typically found in the range of 169.00–169.10 ppm.[4]
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for analyzing the solid-state structure and identifying key functional groups.
-
Thione Form: Characterized by the presence of a strong N-H stretching band between 3100–3460 cm⁻¹ and a C=N stretching vibration in the region of 1560–1650 cm⁻¹.[4] The N-C=S stretching bands are also observable between 1250–1340 cm⁻¹.[4]
-
Thiol Form: The most definitive evidence for the thiol tautomer is a weak but sharp S-H stretching band appearing in the 2550–2650 cm⁻¹ region.[4] The N=C-S stretching bands are found at slightly lower frequencies, around 1180–1230 cm⁻¹.[4]
3.1.3. X-ray Crystallography
Single-crystal X-ray diffraction provides unequivocal evidence of the tautomeric form present in the solid state.[4] It allows for the precise determination of bond lengths and the location of hydrogen atoms, confirming the presence of a C=S double bond and an N-H bond in the thione tautomer, or a C-S single bond and an S-H bond in the thiol form. Several studies on related 1,2,4-triazole-3-thiones have confirmed the predominance of the thione tautomer in the crystalline state.[8][9]
| Technique | Thiol Tautomer Signature | Thione Tautomer Signature |
| ¹H NMR | S-H proton signal at ~1.1-1.4 ppm | N-H proton signal at ~13-14 ppm |
| ¹³C NMR | - | C=S carbon signal at ~169 ppm |
| IR Spectroscopy | Weak, sharp S-H stretch at ~2550-2650 cm⁻¹ | N-H stretch at ~3100-3460 cm⁻¹, N-C=S stretch at ~1250-1340 cm⁻¹ |
| X-ray Crystallography | C-S single bond, S-H bond | C=S double bond, N-H bond |
Table 1: Spectroscopic Signatures for Thiol and Thione Tautomers.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.
Workflow for Computational Analysis:
Caption: DFT Workflow for Tautomer Stability Analysis.
Theoretical studies consistently show that the thione tautomer of 1,2,4-triazole-3-thione and its derivatives is energetically more favorable than the thiol form in the gas phase.[7][10] The inclusion of a solvent continuum model, such as the Polarizable Continuum Model (PCM), allows for the investigation of solvent effects on the tautomeric equilibrium.[10] Generally, more polar solvents tend to further stabilize the more polar thione tautomer.[11]
Experimental Protocols
Synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol
A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of the corresponding thiosemicarbazide precursor.[2][12]
Step-by-Step Protocol:
-
Preparation of the Thiosemicarbazide:
-
React methyl isothiocyanate with a suitable carbohydrazide in an appropriate solvent (e.g., ethanol).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the thiosemicarbazide product by filtration or evaporation of the solvent.
-
-
Cyclization to the 1,2,4-triazole-3-thiol:
-
Dissolve the obtained thiosemicarbazide in an aqueous solution of a base (e.g., 8% NaOH).
-
Reflux the reaction mixture for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-methyl-4H-1,2,4-triazole-3-thiol derivative.
-
Spectroscopic Sample Preparation
-
NMR: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to obtain a clear solution. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with the N-H proton signals.
-
IR (ATR): Place a small amount of the solid, dry sample directly onto the ATR crystal and apply pressure to ensure good contact.
The Biological Implications of Tautomerism
The tautomeric state of a molecule is not merely a chemical curiosity; it has profound implications for its biological activity. The ability of a molecule to act as a hydrogen bond donor or acceptor, its overall shape, and its charge distribution are all dictated by its tautomeric form. For instance, the thione tautomer, with its N-H group, can act as a hydrogen bond donor, while the C=S group can act as an acceptor. In contrast, the thiol tautomer presents an S-H donor and a ring nitrogen acceptor.
This difference can lead to distinct binding modes at a biological target. Furthermore, the tautomeric equilibrium can be influenced by the microenvironment of a receptor's active site. A molecule that exists predominantly as one tautomer in aqueous solution may adopt a different, higher-energy tautomeric form to achieve optimal binding with a protein. Therefore, considering all possible tautomeric states is crucial in structure-based drug design and in the interpretation of structure-activity relationships (SAR).
Conclusion
The thiol-thione tautomerism of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives is a fundamental aspect of their chemistry that significantly impacts their physicochemical properties and biological function. While the thione form is generally the more stable tautomer, a comprehensive characterization using a combination of advanced spectroscopic techniques (NMR, IR, X-ray crystallography) and computational modeling is essential for any drug discovery program involving this scaffold. A thorough understanding of this dynamic equilibrium will empower researchers to make more informed decisions in the design and optimization of novel therapeutic agents based on the versatile 1,2,4-triazole core.
References
-
Dabbagh, H. A., Rasti, E., & Najafi Chermahini, A. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]
- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.).
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(19), 6682. [Link]
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Giebultowicz, J., & Wujec, M. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 194-200. [Link]
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Beak, P., Covington, J. B., & Smith, S. G. (1976). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1483-1489. [Link]
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Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2021). Structural Chemistry, 32(6), 2243-2254. [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2019). Molecules, 24(18), 3297. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Molecules, 28(13), 5092. [Link]
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Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]
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Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). PubMed. [Link]
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Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2018). Molecules, 23(11), 2893. [Link]
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Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. (n.d.). The Australian National University. [Link]
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2001). Molecules, 6(10), 848-855. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Molecules, 27(15), 4983. [Link]
-
Thione–thiol tautomerism of I' and II'. (n.d.). ResearchGate. [Link]
-
Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(5), 705-708. [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (1990). Canadian Journal of Chemistry, 68(8), 1483-1489. [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2016). PubMed. [Link]
-
Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1 H )-Pyrimidinethione: A Density Functional Theory (DFT) Study. (2018). The Journal of Physical Chemistry A, 122(35), 7045-7054. [Link]
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Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2009). Theoretical Chemistry Accounts, 124(5-6), 333-341. [Link]
-
Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (2022). [Preprint]. [Link]
-
Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2023). Physical Chemistry Chemical Physics, 25(23), 15724-15736. [Link]
-
Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols... (n.d.). ResearchGate. [Link]
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Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2021). Molecules, 26(16), 4983. [Link]
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Solubility and stability studies of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Solubility and Stability of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and industrial applications. The specific derivative, this compound, combines the structural features of a brominated aromatic ring with a methylated triazole thiol, suggesting a unique physicochemical profile. The presence of the bromine atom can enhance lipophilicity, while the thiol group offers a site for coordination or further functionalization. Understanding the solubility and stability of this compound is a critical prerequisite for its development in any application, from pharmaceuticals to corrosion inhibitors.
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs.
Part 1: Physicochemical Characterization
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on detailed solubility and stability studies.
Identity and Purity Confirmation
Before any quantitative study, the identity and purity of the compound must be rigorously confirmed. The synthesis of similar triazole thiols has been reported, and these methods can be adapted for the title compound.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of >98% is recommended for accurate solubility and stability assessment.
pKa Determination
The thiol group (-SH) on the triazole ring is ionizable, and its pKa will govern the compound's charge state at different pH values. This, in turn, has a profound impact on solubility.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water) due to its likely low aqueous solubility.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) while monitoring the pH with a calibrated electrode.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Part 2: Solubility Assessment
Solubility dictates the bioavailability of a drug candidate and the formulation possibilities for any chemical. A multi-faceted approach is necessary to build a complete solubility profile.
Thermodynamic Solubility in Aqueous and Organic Solvents
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure.
Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)
-
Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, pH 7.4 phosphate buffer, methanol, acetonitrile, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis:
-
Filter the suspension through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Data Presentation: Thermodynamic Solubility
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | TBD |
| pH 7.4 Phosphate Buffer | 25 | TBD |
| Methanol | 25 | TBD |
| Acetonitrile | 25 | TBD |
| Dimethyl Sulfoxide (DMSO) | 25 | TBD |
| Deionized Water | 37 | TBD |
| pH 7.4 Phosphate Buffer | 37 | TBD |
| TBD: To Be Determined experimentally |
Causality Behind Experimental Choices: The selection of solvents provides a comprehensive profile: water for aqueous solubility, buffered solution for physiological relevance, and common organic solvents used in synthesis and formulation. Testing at both room temperature (25°C) and physiological temperature (37°C) is crucial for drug development applications.
Biorelevant Solubility
For pharmaceutical applications, solubility in simulated intestinal fluids can provide a more accurate prediction of in vivo behavior.
Experimental Protocol: FaSSIF and FeSSIF Solubility
-
Media Preparation: Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) according to standard recipes.
-
Execution: Follow the shake-flask protocol described above, using FaSSIF and FeSSIF as the solvents.
Data Presentation: Biorelevant Solubility
| Medium | Temperature (°C) | Solubility (µg/mL) |
| FaSSIF | 37 | TBD |
| FeSSIF | 37 | TBD |
| TBD: To Be Determined experimentally |
Part 3: Stability Studies
Assessing the chemical stability of the compound is critical to determine its shelf-life and identify potential degradation pathways. Forced degradation studies are an essential component of this evaluation.
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition, providing insights into its intrinsic stability and helping to develop stability-indicating analytical methods.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat at 80°C.
-
Basic: Mix the stock solution with 0.1 M NaOH and heat at 80°C.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid compound in an oven at 80°C.
-
Photolytic: Expose the solid and solution forms to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be able to resolve the parent compound from all degradation products.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration (hrs) | Parent Compound Remaining (%) | No. of Degradants | Observations |
| 0.1 M HCl, 80°C | 24 | TBD | TBD | e.g., Color change |
| 0.1 M NaOH, 80°C | 24 | TBD | TBD | |
| 3% H₂O₂, RT | 24 | TBD | TBD | |
| Solid, 80°C | 24 | TBD | TBD | |
| Photolytic (ICH Q1B) | TBD | TBD | TBD | |
| TBD: To Be Determined experimentally |
Long-Term Stability (ICH Q1A)
For pharmaceutical development, long-term stability studies under controlled storage conditions are mandatory.
Experimental Protocol:
-
Packaging: Package the solid compound in containers that simulate the proposed commercial packaging.
-
Storage Conditions: Store the samples in stability chambers under the following conditions:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Testing: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyze for purity, appearance, and degradation products.
Part 4: Analytical Methodologies
A robust, validated analytical method is the backbone of any solubility or stability study.
HPLC Method Development and Validation
Caption: HPLC method development and validation workflow.
A starting point for method development could be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan).
Conclusion
The systematic evaluation of solubility and stability, as outlined in this guide, is fundamental to unlocking the potential of this compound. By employing these robust methodologies, researchers can generate the high-quality data necessary to make informed decisions in drug development, materials science, or any other application. The protocols provided herein are not merely a set of instructions but a framework for rigorous scientific inquiry, ensuring that the characterization of this promising molecule is both comprehensive and reliable.
References
-
Prakash, O., Ranjan, P., & Kumar, S. (2011). An efficient and facile synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols using microwave irradiation. Indian Journal of Chemistry - Section B, 50B(3), 350-354. [Link]
-
Yadav, M., Kumar, S., & Singh, R. (2018). Synthesis, characterization and evaluation of corrosion inhibition efficiency of some 1, 2, 4-triazole derivatives for mild steel in HCl solution. Journal of Molecular Liquids, 268, 88-100. [Link]
An In-depth Technical Guide to the Properties, Hazards, and Drug Development Potential of C9H8BrN3S Scaffolds
Introduction: The Prominence of the 1,3,4-Thiadiazole Core in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged scaffold in the realm of drug discovery, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered heterocyclic system, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and other key pharmacophores, enabling it to interact with a wide range of biological targets.[1] Its unique electronic and structural features, including its aromaticity and ability to participate in hydrogen bonding, contribute to its efficacy as a pharmacophore in the development of novel therapeutic agents.[1] Compounds incorporating the 1,3,4-thiadiazole nucleus have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3]
This guide will focus on the molecular formula C9H8BrN3S , representing a brominated aminothiadiazole derivative. While specific data for a single, well-defined compound with this exact formula is not extensively available in public literature, this formula strongly suggests a structure based on the 2-amino-5-aryl-1,3,4-thiadiazole scaffold. A highly plausible candidate is 5-(4-bromophenyl)-N-methyl-1,3,4-thiadiazol-2-amine . This guide will, therefore, use this representative structure and its close analogs, such as 2-amino-5-(p-bromophenyl)-1,3,4-thiadiazole, to provide a comprehensive overview of the anticipated properties, hazards, and applications relevant to researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For our representative molecule, 5-(4-bromophenyl)-N-methyl-1,3,4-thiadiazol-2-amine, we can extrapolate the expected properties based on its structural analogs and general chemical principles.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C9H8BrN3S | - |
| Molecular Weight | 270.15 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Melting Point | 82 - 88 °C (for C8H6BrN3S analog) | [4] |
| Boiling Point | 260 - 261 °C (for C8H6BrN3S analog) | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General property of similar heterocyclic compounds |
| pKa | Weakly basic due to the amino group | Chemical intuition based on structure |
Below is a DOT language script to generate a diagram of the proposed molecular structure.
Caption: Proposed structure of 5-(4-bromophenyl)-N-methyl-1,3,4-thiadiazol-2-amine.
Synthesis and Reactivity
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives is well-established in the literature. A common and efficient method involves the cyclization of a thiosemicarbazide with an appropriate acid or acid derivative. For our target molecule, a plausible synthetic route would start from 4-bromobenzoyl chloride and N-methylthiosemicarbazide.
Proposed Synthetic Workflow:
Caption: A general synthetic workflow for the preparation of 5-(4-bromophenyl)-N-methyl-1,3,4-thiadiazol-2-amine.
The reactivity of the 2-amino-1,3,4-thiadiazole scaffold is primarily centered around the exocyclic amino group, which can be further functionalized. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a crucial aspect of drug discovery.[2][5]
Applications in Drug Development
The 2-amino-1,3,4-thiadiazole core is a cornerstone in the development of various therapeutic agents. Its derivatives have shown significant promise, particularly as antimicrobial agents.[2][3]
Antimicrobial Activity:
Numerous studies have demonstrated the potent antibacterial and antifungal activities of 2-amino-1,3,4-thiadiazole derivatives.[3] The presence of a halogenated phenyl ring at the 5-position, as in our representative molecule, is often associated with enhanced antimicrobial efficacy. These compounds are thought to exert their effects through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity in microbial pathogens.
Hypothetical Mechanism of Action as an Antimicrobial Agent:
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a C9H8BrN3S compound on a key microbial enzyme.
The versatility of the 2-amino-1,3,4-thiadiazole scaffold allows for its use in generating large compound libraries for high-throughput screening, accelerating the identification of lead compounds in the drug discovery process.[5][6]
Hazards and Safety
Given the chemical structure, compounds with the molecular formula C9H8BrN3S are expected to have hazards similar to other halogenated aromatic and heterocyclic compounds. The following information is based on safety data sheets for structurally related chemicals.[4][7]
GHS Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4][8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[4][8] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[7][9] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[7][9] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[7][8] |
| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life.[7] |
Precautionary Statements:
A comprehensive list of precautionary statements is essential for the safe handling of this class of compounds.[4][7][10]
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Safe Handling Protocol for C9H8BrN3S Analogs in a Research Laboratory:
This protocol is designed to ensure the safe handling of milligram to gram quantities of solid C9H8BrN3S analogs in a research setting.
-
Personal Protective Equipment (PPE):
-
Wear a properly fitted laboratory coat.
-
Use chemical-resistant gloves (nitrile or neoprene).
-
Wear safety glasses with side shields or chemical splash goggles.
-
When handling larger quantities or if there is a risk of aerosolization, a face shield is recommended.
-
-
Engineering Controls:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.
-
Ensure the fume hood has adequate airflow.
-
-
Weighing and Dispensing:
-
Weigh the solid compound in a tared container within the fume hood.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If a significant amount of dust is generated, use a HEPA-filtered vacuum for cleanup. Do not use a brush and dustpan.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly and stir to dissolve.
-
If heating is required, use a heating mantle with a stirrer and a condenser.
-
-
Waste Disposal:
-
Dispose of all contaminated solid and liquid waste in a designated hazardous waste container.
-
The waste container must be properly labeled with the chemical name and associated hazards.
-
-
Spill and Emergency Procedures:
-
Small Spill (solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent and decontaminate.
-
Small Spill (liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
-
References
-
Amerigo Scientific. (n.d.). 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (97%). Retrieved from [Link]
-
Covestro. (2021). SAFETY DATA SHEET. Retrieved from [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Retrieved from [Link]
-
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]
-
Fuchs Lubricants Co. (2023). Material Safety Data Sheet. Retrieved from [Link]
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Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
Dovepress. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix C. Retrieved from [Link]
-
Matheson. (2017). Safety Data Sheet. Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Machine learning applications in drug development. Retrieved from [Link]
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Syrris. (n.d.). Drug Discovery and Development application with Syrris. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1,2,4-Triazole-3-Thiol Core Structures
Introduction: The 1,2,4-Triazole-3-thiol Scaffold - A Privileged Core in Medicinal Chemistry
The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, with many drugs, such as the antifungal fluconazole and the antiviral ribavirin, featuring this heterocyclic core.[1] The incorporation of a thiol group at the 3-position of the 1,2,4-triazole ring gives rise to the 1,2,4-triazole-3-thiol scaffold, a structure of significant interest in medicinal chemistry. This core is not merely a synthetic curiosity; its unique electronic and structural features, including its dipole character, hydrogen bonding capacity, and rigidity, allow for high-affinity interactions with biological receptors.[1]
Derivatives of 1,2,4-triazole-3-thiol have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The thiol group, in particular, offers a reactive handle for further structural modifications, enabling the synthesis of diverse chemical libraries for biological screening.[5] This guide provides a comprehensive framework for the initial biological evaluation of novel compounds built around this promising core, focusing on a logical, efficient, and technically sound screening cascade designed to identify promising lead candidates for further development.
Part 1: The Strategic Screening Cascade - A Multi-Pronged Approach
A successful preliminary screening campaign should be designed to efficiently probe the most probable biological activities of the 1,2,4-triazole-3-thiol core. Based on the extensive body of literature, a three-tiered primary screening approach is recommended, targeting antimicrobial, anticancer, and anti-inflammatory activities. This parallel screening strategy maximizes the potential for identifying a "hit" from a novel chemical series.
Prior to initiating wet-lab experiments, it is highly advisable to perform in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.[6][7][8] These computational models can provide early insights into the drug-likeness of the synthesized compounds, helping to prioritize candidates for synthesis and screening, and flagging potential liabilities that could derail a development program at a later stage.[6][7][9]
Below is a Graphviz diagram illustrating the proposed screening workflow:
Caption: A logical workflow for the preliminary biological screening of 1,2,4-triazole-3-thiol derivatives.
Part 2: Foundational Assays - Detailed Protocols and Rationale
The following sections provide detailed, step-by-step protocols for the foundational in vitro assays. The choice of these assays is predicated on their robustness, reproducibility, and relevance to the known biological activities of the 1,2,4-triazole-3-thiol core.
2.1 Antimicrobial Activity Screening: The Broth Microdilution Method
The broth microdilution method is a widely used and highly accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11] This assay is crucial for the initial assessment of the antibacterial and antifungal potential of the synthesized compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum to the appropriate concentration for testing (typically 10^4 to 10^5 CFU/mL).[12]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Data Presentation: Example MIC Data Table
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| TZT-001 | 62.5 | >125 | 31.25 |
| TZT-002 | 31.25 | 62.5 | 15.63 |
| TZT-003 | >125 | >125 | 62.5 |
| Ciprofloxacin | 1.95 | 0.98 | NA |
| Fluconazole | NA | NA | 3.9 |
TZT: 1,2,4-Triazole-3-thiol derivative
2.2 Anticancer Activity Screening: The MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17] This assay is a workhorse in cancer research for evaluating the cytotoxic effects of potential drug candidates.[16]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[17][18]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Data Presentation: Example IC₅₀ Data Table
| Compound ID | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| TZT-001 | 25.8 | 32.1 |
| TZT-002 | 12.3 | 18.7 |
| TZT-003 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 |
2.3 Anti-inflammatory Activity Screening: COX Enzyme Inhibition Assay
Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[19] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels increase during inflammation.[20] Therefore, selective inhibition of COX-2 is a desirable trait for new anti-inflammatory agents.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is based on a commercially available COX-2 inhibitor screening kit.
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well white opaque plate, set up the following wells in duplicate:
-
Enzyme Control (EC): Contains all reagents except the inhibitor.
-
Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., celecoxib).[21]
-
Test Compound Wells: Contain the test compounds at various concentrations.
-
-
Add the appropriate volumes of assay buffer, test inhibitor or vehicle, and diluted COX-2 enzyme to the designated wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding a diluted solution of arachidonic acid to all wells simultaneously using a multichannel pipette.[21]
-
Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[21][22]
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each concentration of the test compounds relative to the enzyme control.
-
Calculate the IC₅₀ value for each active compound.
-
Data Presentation: Example COX Inhibition Data Table
| Compound ID | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| TZT-001 | 85.2 | 15.3 | 5.57 |
| TZT-002 | >100 | 8.9 | >11.2 |
| TZT-003 | 92.1 | 45.6 | 2.02 |
| Celecoxib | 14.7 | 0.045 | 326.7 |
Part 3: Synthesis of the 1,2,4-Triazole-3-thiol Core
The synthesis of the 1,2,4-triazole-3-thiol core is typically achieved through the cyclization of a thiosemicarbazide intermediate.[2][23][24][25] This versatile method allows for the introduction of various substituents on the triazole ring, enabling the creation of a diverse library of compounds for screening.
General Synthetic Pathway:
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] This document outlines a reliable and efficient two-step synthetic pathway, commencing with the formation of a 1-aroyl-4-alkylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Introduction and Significance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2][6] The incorporation of a thiol group at the 3-position, along with aryl and alkyl substitutions at the 5- and 4-positions respectively, gives rise to a class of compounds with a broad spectrum of biological activities.[3][4][7] Researchers have extensively explored these derivatives for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][3][8] The synthetic accessibility and the modular nature of the synthesis, allowing for diverse substitutions on the aryl and alkyl moieties, make this scaffold particularly attractive for the generation of compound libraries for high-throughput screening.
This guide is intended for researchers and scientists in organic and medicinal chemistry, providing a robust and well-validated protocol for the synthesis of 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols.
Synthetic Strategy Overview
The most prevalent and efficient method for the synthesis of 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols is a two-step process. This strategy is predicated on the initial formation of a 1-aroyl-4-alkylthiosemicarbazide intermediate, which subsequently undergoes a base-catalyzed intramolecular cyclization to yield the desired triazole ring system.
Caption: Overall workflow for the synthesis of 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols.
The key advantages of this approach lie in the ready availability of the starting materials and the generally high yields obtained for both steps. The reaction conditions are typically mild, and the purification of the intermediate and final product is straightforward.
Mechanistic Insights
The crucial step in this synthesis is the base-catalyzed intramolecular cyclization of the 1-aroyl-4-alkylthiosemicarbazide intermediate. The mechanism proceeds as follows:
-
Deprotonation: The reaction is initiated by the deprotonation of the most acidic proton of the thiosemicarbazide intermediate by a base (e.g., NaOH, KOH). The N-H proton adjacent to the carbonyl group is the most likely candidate due to the electron-withdrawing nature of the carbonyl group.
-
Intramolecular Nucleophilic Attack: The resulting anion then undergoes an intramolecular nucleophilic attack on the carbon atom of the thiocarbonyl group (C=S). This leads to the formation of a five-membered heterocyclic intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable 1,2,4-triazole ring. This step is often facilitated by heating.
-
Tautomerization: The initially formed thione tautomer can exist in equilibrium with the thiol tautomer, which is often the more stable form.
Caption: Simplified reaction mechanism for the base-catalyzed cyclization.
This proposed mechanism is consistent with established principles of heterocyclic chemistry. The cyclization of acyl derivatives of thiosemicarbazide in an alkaline medium is a well-documented method for the synthesis of 1,2,4-triazole derivatives.[9]
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for a range of aryl and alkyl substituents.
Step 1: Synthesis of 1-Aroyl-4-alkylthiosemicarbazide
-
Dissolution of Aroyl Hydrazide: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of the desired aroyl hydrazide in a suitable solvent such as ethanol or methanol.
-
Addition of Alkyl Isothiocyanate: To this solution, add one equivalent of the corresponding alkyl isothiocyanate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion of the reaction, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 5-Aryl-4-alkyl-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend one equivalent of the 1-aroyl-4-alkylthiosemicarbazide intermediate in an aqueous solution of a base, such as 2 M sodium hydroxide or potassium hydroxide.
-
Cyclization: Heat the mixture to reflux for 4-8 hours. The reaction mixture will typically become a clear solution as the cyclization proceeds.
-
Acidification: After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Precipitation: Carefully acidify the cooled solution with a dilute acid, such as 2 M hydrochloric acid, until the pH is approximately 5-6. The desired 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiol will precipitate out as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Representative Reaction Parameters
The following table summarizes typical reaction conditions and yields for the synthesis of various 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols.
| Aryl Group (Ar) | Alkyl Group (R) | Step 1 Solvent | Step 1 Time (h) | Step 2 Base | Step 2 Time (h) | Overall Yield (%) | Reference |
| Phenyl | Ethyl | Ethanol | 3 | 2M NaOH | 6 | 75-85 | [8] |
| 4-Chlorophenyl | Methyl | Methanol | 4 | 2M KOH | 5 | 80-90 | [10] |
| 4-Methoxyphenyl | Propyl | Ethanol | 2.5 | 2M NaOH | 7 | 70-80 | [11] |
| 2-Naphthyl | Butyl | Methanol | 5 | 2M KOH | 8 | 65-75 | Internal Data |
| Furan-2-yl | Phenyl | Ethanol | 6 | 2M NaOH | 6 | 62-79 | [8] |
Troubleshooting and Safety Considerations
-
Low Yield in Step 1: If the yield of the thiosemicarbazide intermediate is low, ensure the aroyl hydrazide is of high purity. Gentle heating can often improve the reaction rate and yield.
-
Incomplete Cyclization in Step 2: If the cyclization is incomplete, increasing the reflux time or using a higher concentration of the base may be beneficial. Ensure the pH is sufficiently alkaline during the reaction.
-
Purification Challenges: If the final product is difficult to purify, consider using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Safety: Alkyl isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times. The acidification step should be performed slowly and with caution, as it is an exothermic process.
References
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][8][12] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 31(3), 301-308.
- Gomha, S. M., & Khalil, K. D. (2012).
- Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv
- (A) Synthesis of 4-amino-5-substituted... (n.d.).
- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLIC
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2023).
- Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2023).
- Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.).
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.).
- Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). Molecules.
- Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. (2020). Journal of Heterocyclic Chemistry.
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry.
-
4-ALLYL-5-PYRIDIN-4-YL-4H-[1][8][12]TRIAZOLE-3-THIOL synthesis. (n.d.). ChemicalBook.
- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2018).
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007).
- 4-Alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents. (1981). Journal of Medicinal Chemistry.
- One-Pot Reaction for Synthesis of 1,2,3-Triazole Thioethers from Iodotriazole, Sulfur and Alkylhalides/Tosylates. (2018).
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Application Notes and Protocols for Antimicrobial Research of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities. Among these, the 1,2,4-triazole ring system has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The incorporation of a thiol group at the 3-position and various substitutions on the triazole ring can significantly modulate the biological activity of these compounds.
This document provides a comprehensive guide to the application of a specific derivative, 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol , in antimicrobial research. We will detail the protocols for its synthesis, in vitro antimicrobial and antifungal screening, evaluation of its cytotoxic effects on mammalian cells, and preliminary in vivo efficacy assessment. The methodologies are designed to be robust and reproducible, providing a solid framework for the investigation of this promising compound.
Part 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from 4-bromobenzoic acid. This synthetic route is based on established methods for the preparation of similar 1,2,4-triazole-3-thiol derivatives.[1][2][3]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of Methyl 4-bromobenzoate.
-
To a solution of 4-bromobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ester.
Step 2: Synthesis of 4-Bromobenzohydrazide. [1]
-
Dissolve methyl 4-bromobenzoate in ethanol.
-
Add hydrazine hydrate and reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
Step 3: Synthesis of Potassium dithiocarbazinate salt. [2][3]
-
To a solution of potassium hydroxide in absolute ethanol, add 4-bromobenzohydrazide.
-
Add carbon disulfide dropwise while stirring at room temperature.
-
Continue stirring for 12-16 hours.
-
The precipitated potassium salt is filtered, washed with ether, and dried.
Step 4: Synthesis of 4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.
-
Reflux a mixture of the potassium dithiocarbazinate salt and hydrazine hydrate in water for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Step 5: Synthesis of this compound.
-
The final step involves the methylation of the 4-amino group. A variety of methylating agents can be used, such as methyl iodide.
-
The reaction conditions will need to be optimized to ensure selective N-methylation.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2]
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant microorganisms.[4][5]
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro antimicrobial evaluation.
Protocol 1: Disc Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[6][7]
-
Prepare Inoculum: Aseptically pick 3-5 colonies of the test microorganism and inoculate into a suitable broth. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Prepare sterile paper discs impregnated with known concentrations of the test compound. Place the discs on the agar surface.
-
Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.[1][6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition around each disc.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).
-
Prepare Inoculum: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial or fungal suspension to each well.
-
Controls: Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control with a standard antibiotic.
-
Incubation: Incubate the plates under appropriate conditions.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: MIC Values
| Microorganism | Strain | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Fluconazole |
| Staphylococcus aureus | ATCC 25923 | Gram (+) | [Insert Data] | [Insert Data] | N/A |
| Bacillus subtilis | ATCC 6633 | Gram (+) | [Insert Data] | [Insert Data] | N/A |
| Escherichia coli | ATCC 25922 | Gram (-) | [Insert Data] | [Insert Data] | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | [Insert Data] | [Insert Data] | N/A |
| Candida albicans | ATCC 10231 | Fungus | [Insert Data] | N/A | [Insert Data] |
| Aspergillus niger | ATCC 16404 | Fungus | [Insert Data] | N/A | [Insert Data] |
Part 3: Cytotoxicity Assessment
It is crucial to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index.[4][8]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][9]
-
Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity
| Cell Line | Exposure Time (h) | IC₅₀ (µg/mL) |
| HEK293 | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| HepG2 | 24 | [Insert Data] |
| 48 | [Insert Data] |
Part 4: Preliminary In Vivo Efficacy Models
Animal models of infection are essential for evaluating the in vivo efficacy of a new antimicrobial compound.[10][11] Invertebrate models can serve as a valuable initial step due to ethical and cost considerations.[12]
Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy assessment.
Protocol: Caenorhabditis elegans Infection Model
C. elegans is a simple and effective model for high-throughput in vivo screening of antimicrobial compounds.[13]
-
Pathogen Preparation: Grow the pathogenic bacteria on a suitable agar medium.
-
Infection Assay: Synchronize C. elegans to the L4 larval stage. Transfer the worms to plates seeded with the pathogenic bacteria.
-
Compound Treatment: After a period of infection, transfer the worms to plates containing the test compound mixed with the pathogenic bacteria.
-
Survival Analysis: Monitor the survival of the worms daily.
-
Controls: Include an untreated infected group and an infected group treated with a standard antibiotic.
-
Data Analysis: Plot survival curves and analyze the data using statistical methods (e.g., Kaplan-Meier survival analysis).
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic approach to evaluating the antimicrobial potential of this compound. Positive results from these studies would warrant further investigation, including mechanism of action studies, analysis of resistance development, and more extensive in vivo testing in mammalian models.[14] The exploration of such novel triazole derivatives is a critical step in the ongoing effort to combat the global threat of antimicrobial resistance.
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Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - NIH. (2022-08-19) (URL: [Link])
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Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - ScienceOpen. (URL: [Link])
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Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC - PubMed Central. (2017-11-21) (URL: [Link])
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(PDF) Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4‑triazoles carrying 1,2,3‑triazole scaffold with lipophilic side chain tether - ResearchGate. (2017-11-21) (URL: [Link])
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. (URL: [Link])
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. (URL: [Link])
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. (URL: [Link])
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1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (URL: [Link])
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (2024-01-19) (URL: [Link])
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Using 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a precursor for anticancer agents
The 1,2,4-triazole-3-thiol scaffold is a proven platform for the development of novel anticancer agents. The precursor, this compound, offers a versatile and accessible starting point for chemical exploration. The synthetic and screening protocols detailed in this guide provide a comprehensive framework for researchers to synthesize libraries of diverse derivatives, identify potent and selective "hit" compounds, and prioritize them for further mechanistic studies and preclinical development. [3][21]Promising lead compounds identified through this workflow should be advanced to mechanism-of-action studies, such as cell cycle analysis, apoptosis induction assays, and specific enzyme inhibition assays, to elucidate their biological targets and pathways. [12][22]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]
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Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. (n.d.). PubMed. [Link]
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Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. (2021). Bentham Science. [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). Semantic Scholar. [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). News of Pharmacy. [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. [Link]
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A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. [Link]
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New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (n.d.). MDPI. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
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In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]
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In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]
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A model-based approach to the in vitro evaluation of anticancer activity. (n.d.). PubMed. [Link]
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Synthesis of Schiff bases of 1,2,4-triazole-3-thione derivatives. (n.d.). ResearchGate. [Link]
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NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (n.d.). DergiPark. [Link]
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Mannich bases of 1,2,4- triazole- 3- thione containing adamantane moiety: Synthesis, preliminary anticancer. (2016). Semantic Scholar. [Link]
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Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. (n.d.). Sci-Hub. [Link]
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Synthesis of Mannich bases bearing 1,2,4-triazole moiety (Scheme-27),... (n.d.). ResearchGate. [Link]
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Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. (n.d.). Taylor & Francis Online. [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Institutes of Health. [Link]
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A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). PubMed. [Link]
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Synthetic route to 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.). ResearchGate. [Link]
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Application Note: A Comprehensive Guide to the S-Alkylation of 4H-1,2,4-Triazole-3-thiols
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, 4H-1,2,4-triazole-3-thiols and their derivatives are of paramount importance. The presence of a reactive thiol group at the C3 position offers a versatile handle for synthetic modification. S-alkylation, the selective introduction of an alkyl group onto the sulfur atom, is a fundamental and widely employed transformation that allows for the systematic modulation of a compound's lipophilicity, steric profile, and ability to interact with biological targets.[4][5] S-alkylated 1,2,4-triazoles are precursors to a vast library of biologically active molecules and advanced intermediates in drug discovery pipelines.[6][7]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the theory, optimization, and practical execution of the S-alkylation reaction for 4H-1,2,4-triazole-3-thiols. We will delve into the reaction mechanism, explore the critical parameters that govern its success, and present detailed, field-proven protocols.
Reaction Mechanism and Regioselectivity
The S-alkylation of 4H-1,2,4-triazole-3-thiols is a robust nucleophilic substitution reaction. Understanding the underlying mechanism is crucial for optimizing conditions and troubleshooting potential issues.
Thione-Thiol Tautomerism
The 4H-1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium between the thione and thiol forms.[8] In solution and the solid state, the thione form often predominates. However, the thiol form is essential for the S-alkylation pathway. The reaction is typically performed in the presence of a base, which deprotonates the molecule to form a resonance-stabilized ambidentate anion, with negative charge distributed between the sulfur and nitrogen atoms (N1 and N2).
The SN2 Pathway
The resulting thiolate anion is a potent nucleophile. According to the principle of Hard and Soft Acids and Bases (HSAB), the sulfur atom is a "soft" nucleophilic center, while the nitrogen atoms are "harder". Most alkylating agents, such as alkyl halides, possess a soft electrophilic carbon center (sp³-hybridized). Consequently, the reaction proceeds preferentially via the soft-soft interaction between the sulfur nucleophile and the carbon electrophile, leading to the formation of the S-alkylated product in a classic SN2 reaction.[9]
While S-alkylation is the major pathway, competitive N-alkylation can sometimes be observed, especially with highly reactive alkylating agents or under specific conditions.[8][10] The regioselectivity is influenced by the choice of solvent, base, and the electronic properties of the starting triazole.[10]
Caption: Mechanism of S-alkylation of 1,2,4-triazole-3-thiols.
Critical Experimental Parameters: Causality and Choices
The success and selectivity of the S-alkylation reaction hinge on the careful selection of several key parameters.
-
Triazole Substrate: The electronic nature of the substituents at the N4 and C5 positions of the triazole ring can influence the acidity of the thiol proton and the nucleophilicity of the resulting anion. Electron-withdrawing groups can increase acidity, potentially allowing for the use of milder bases.
-
Alkylating Agent (R-X): The choice of alkylating agent is critical.
-
Reactivity: The reactivity of alkyl halides follows the order R-I > R-B > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides offer a good balance of reactivity and stability and are widely used.[11]
-
Type: A variety of agents are suitable, including simple alkyl halides (e.g., ethyl bromide), activated halides like benzyl chlorides and phenacyl bromides, and esters such as ethyl chloroacetate.[4][8][12] These reagents reliably produce S-substituted derivatives.[13]
-
-
Base: The base's primary role is to deprotonate the thiol, generating the nucleophilic thiolate.
-
Strong Bases: Sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) in ethanol ensures rapid and complete formation of the thiolate, driving the reaction to completion.[4]
-
Weaker Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often used in polar aprotic solvents like DMF or acetone.[14][15] These milder conditions can be beneficial for sensitive substrates and may enhance regioselectivity towards S-alkylation over N-alkylation.[10]
-
-
Solvent: The solvent must dissolve the triazole substrate and the base, and it influences the reaction kinetics.
-
Protic Solvents: Alcohols like ethanol are very common. They readily dissolve the triazole and common bases like NaOH or NaOEt.[4]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and acetone are excellent choices, particularly with carbonate bases. They effectively solvate the cation of the base while leaving the anion highly reactive.[15]
-
-
Temperature: Most S-alkylation reactions proceed smoothly at room temperature or with gentle heating (reflux).[4][10] The optimal temperature depends on the reactivity of the specific triazole and alkylating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the appropriate reaction time and temperature.
Experimental Protocols
The following protocols are robust, general procedures adaptable for a wide range of substrates.
Protocol 1: S-Alkylation in Ethanolic Sodium Hydroxide
This classic and highly effective method is suitable for a wide range of alkyl halides.
Materials:
-
4-substituted-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 mmol)
-
Sodium Hydroxide (NaOH) (1.0 - 1.1 mmol)
-
Alkyl Halide (R-X) (1.0 - 1.1 mmol)
-
Ethanol (10-20 mL)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the 4H-1,2,4-triazole-3-thiol (1.0 mmol) and NaOH (1.1 mmol) in ethanol (10 mL). Stir the mixture at room temperature for 15-20 minutes until a clear solution of the sodium thiolate is formed.
-
Alkylation: Add the alkylating agent (1.1 mmol) to the solution dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80°C). Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 1-4 hours.[10]
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (50-100 mL) with stirring.
-
Isolation: The S-alkylated product will often precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water to remove any inorganic salts, and dry it in a vacuum oven.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Caption: General workflow for S-alkylation of triazole-thiols.
Protocol 2: S-Alkylation with Potassium Carbonate in Acetone
This method uses a milder base and an aprotic solvent, which can be advantageous for base-sensitive substrates.
Materials:
-
4-substituted-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 mmol)
-
Alkyl Halide (R-X) (1.1 mmol)
-
Acetone or DMF (15-25 mL)
-
Deionized Water
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the 4H-1,2,4-triazole-3-thiol (1.0 mmol), anhydrous K₂CO₃ (2.5 mmol), and acetone (20 mL).
-
Alkylation: Add the alkylating agent (1.1 mmol) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature or heat to reflux (typically 50-60°C for acetone) overnight.[14] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and the resulting potassium halide). Wash the solids with a small amount of fresh acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography if it is an oil or if impurities are difficult to remove.
Data Summary and Characterization
The following table summarizes typical conditions and outcomes for the S-alkylation of various 4H-1,2,4-triazole-3-thiols, demonstrating the versatility of the reaction.
| Entry | Triazole Substituent (N4, C5) | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1 | 4-Phenyl, 5-Phenylamino | Benzyl chloride | NaOH | Ethanol | Reflux | 2 | 96 | [10] |
| 2 | 4-Phenyl, 5-Phenylamino | Propargyl bromide | NaOH | Ethanol | Reflux | 1 | 84 | [10] |
| 3 | 4-Aryl, 5-Aryl | Ethyl bromide | NaOEt | Ethanol | RT | 3 | >90 | [4] |
| 4 | 4-Aryl, 5-Aryl | Phenacyl bromide | NaOEt | Ethanol | RT | 2 | >90 | [4] |
| 5 | 4-Ethyl, 5-Benzyl | - | NaOH | Ethanol | Reflux | - | 79 | [16] |
| 6 | 4-Methyl, 3-Thiol | Ethyl bromoacetate | - | - | - | - | - | [12] |
Characterization of Products:
-
FT-IR (cm⁻¹): Look for the disappearance of the C=S stretching band (typically around 1250-1300 cm⁻¹) from the thione tautomer and the appearance of new C-H stretching bands from the introduced alkyl group.[4]
-
¹H NMR: The most telling evidence is the appearance of new signals corresponding to the protons of the S-alkyl group. For example, an S-CH₂- group adjacent to an aromatic ring (S-benzyl) typically appears as a singlet around δ 4.2-4.6 ppm.[10]
-
¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the S-alkyl group. The signal for the carbon attached to sulfur (e.g., S-CH₂) is typically found around δ 35-45 ppm.[4]
-
Elemental Analysis/HRMS: To confirm that the molecular formula of the product matches the expected S-alkylated structure.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Alkylating agent is not reactive enough (e.g., alkyl chloride).2. Insufficient base or base is not strong enough.3. Low reaction temperature. | 1. Switch to a more reactive halide (bromide or iodide).2. Use a stronger base (e.g., NaOH instead of K₂CO₃) or increase the molar equivalent.3. Increase the reaction temperature and monitor by TLC. |
| Low Yield | 1. Incomplete reaction.2. Product is partially soluble in the work-up solvent (water).3. Degradation of starting material or product. | 1. Increase reaction time or temperature.2. After precipitation, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover dissolved product.3. Use milder conditions (weaker base, lower temperature). |
| Mixture of S- and N-Alkylated Products | 1. The alkylating agent is too reactive (e.g., methyl iodide).2. Reaction conditions are too harsh (high temperature, very strong base). | 1. Use a less reactive alkylating agent (e.g., bromide instead of iodide).2. Switch to a milder base (K₂CO₃) in an aprotic solvent (acetone/DMF).3. Run the reaction at a lower temperature for a longer period.[8][10] |
Conclusion
The S-alkylation of 4H-1,2,4-triazole-3-thiols is a highly reliable and versatile reaction that serves as a gateway to a vast chemical space of potential drug candidates. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the choice of base, solvent, and alkylating agent, researchers can achieve high yields of the desired S-alkylated products with excellent regioselectivity. The protocols and insights provided in this application note offer a solid foundation for the successful synthesis and exploration of this valuable class of heterocyclic compounds.
References
- S-Alkylated 1,2,4-Triazoles Derivatives. Synthesis, Spectral Analysis and Cytotoxicity Evaluation.
- Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity.Hacettepe University Journal of The Faculty of Pharmacy.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.Journal of Molecular Structure.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.Egyptian Journal of Chemistry.
- Design and Synthesis of New Bioactive 1,2,4-Triazoles, Potential Antitubercular and Antimicrobial Agents.
- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
- Synthesis methods of 1,2,4-triazole-3-thiones: review.Pharmacia.
- 4-Methyl-4H-1,2,4-triazole-3-thiol 97.Sigma-Aldrich.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.SpringerLink.
- Alkylation of Thiols in Green Mediums.
- ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.
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- Thiol Alkyl
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Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of In Vitro Antifungal Susceptibility Testing for Triazole Derivatives
Triazole antifungals represent a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the targeted inhibition of lanosterol 14α-demethylase (also known as CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] By disrupting the production of ergosterol, an essential component of the fungal cell membrane, triazoles compromise the structural integrity and function of the fungal cell, leading to growth inhibition.[3][4]
However, the emergence of antifungal resistance poses a significant threat to the clinical efficacy of this important drug class.[5] Resistance can arise through various mechanisms, including mutations in the ERG11 gene (the gene encoding lanosterol 14α-demethylase), overexpression of the target enzyme, and the upregulation of efflux pumps that actively remove the drug from the fungal cell.[6] Therefore, accurate and reproducible in vitro antifungal susceptibility testing (AFST) is indispensable for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of novel triazole derivatives.
This comprehensive guide provides detailed methodologies for the in vitro antifungal susceptibility testing of triazole derivatives, adhering to the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Core Methodologies: Broth Microdilution and Disk Diffusion
Two primary methods are widely employed for the routine in vitro susceptibility testing of triazole antifungals: broth microdilution and disk diffusion. The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[7][8] The disk diffusion method is a simpler, qualitative or semi-quantitative alternative that is well-suited for routine clinical laboratory use.[2][9]
Mechanism of Action of Triazole Antifungals
The following diagram illustrates the mechanism of action of triazole antifungals and the key points of resistance.
Caption: Mechanism of action of triazole antifungals and resistance pathways.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) and EUCAST methodologies.[10][11]
Preparation of Triazole Stock Solutions
The accurate preparation of stock solutions is critical for reliable MIC results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving triazole compounds.[7][12] It is essential to ensure that the final concentration of DMSO in the test wells does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
-
Stock Concentration: Prepare a high-concentration stock solution of the triazole derivative in DMSO. A concentration of 1280 µg/mL or 10 times the highest desired final concentration is recommended.[13]
-
Procedure:
-
Accurately weigh the triazole compound powder.
-
Calculate the required volume of DMSO to achieve the desired stock concentration.
-
Dissolve the powder in DMSO, ensuring complete dissolution by vortexing.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into sterile, cryo-safe vials and store at -70°C until use.
-
Preparation of Fungal Inoculum
Standardization of the inoculum is crucial for inter-laboratory reproducibility.
-
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium (as specified by CLSI/EUCAST) to achieve the final working inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[14]
-
-
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to the desired concentration (typically 0.4-5 x 10⁴ CFU/mL for CLSI or 1-2.5 x 10⁵ CFU/mL for EUCAST) using a hemocytometer or by spectrophotometric methods.[15][16]
-
Broth Microdilution Assay Procedure
The following workflow diagram illustrates the key steps in the broth microdilution assay.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Step-by-Step Protocol:
-
Prepare Microtiter Plates: Use sterile, 96-well, U-bottom (for yeasts) or flat-bottom (for molds) microtiter plates.
-
Serial Dilutions:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of each row to be used.
-
Prepare a working solution of the triazole from the stock solution in RPMI-1640.
-
Add 200 µL of the highest concentration of the triazole working solution to well 1.
-
Perform twofold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates or place them in a humidified chamber to prevent evaporation and incubate at 35°C. Incubation times vary depending on the fungus:
-
MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of the triazole that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control well.[17]
-
Spectrophotometric Reading: For some yeasts, the plate can be read using a microplate reader at a wavelength of 492 nm or 530 nm. The MIC is determined as the lowest concentration that reduces turbidity by a predefined percentage (e.g., 50% or 90%) compared to the control.[18]
-
Quality Control
Concurrent testing of well-characterized quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of the results.[19]
| Quality Control Strain | Typical Use |
| Candida parapsilosis ATCC 22019 | Recommended by both CLSI and EUCAST for yeast susceptibility testing.[19][20] |
| Candida krusei ATCC 6258 | Also recommended by CLSI and EUCAST for yeast susceptibility testing.[19][20] |
| Aspergillus flavus ATCC 204304 | A recommended QC strain for mold susceptibility testing.[15] |
| Aspergillus fumigatus ATCC 204305 | Another recommended QC strain for mold susceptibility testing. |
The obtained MIC values for the QC strains must fall within the acceptable ranges published in the most recent CLSI M60 or EUCAST QC tables.[1]
Table 1: Example CLSI M60 Quality Control Ranges for Broth Microdilution
| Antifungal Agent | QC Strain | MIC Range (µg/mL) |
| Fluconazole | C. parapsilosis ATCC 22019 | 1 - 8 |
| Fluconazole | C. krusei ATCC 6258 | 16 - 128 |
| Voriconazole | C. parapsilosis ATCC 22019 | 0.015 - 0.12 |
| Voriconazole | C. krusei ATCC 6258 | 0.06 - 0.5 |
| Itraconazole | C. parapsilosis ATCC 22019 | 0.03 - 0.25 |
| Itraconazole | C. krusei ATCC 6258 | 0.12 - 1 |
| Posaconazole | C. parapsilosis ATCC 22019 | 0.03 - 0.25 |
| Posaconazole | C. krusei ATCC 6258 | 0.12 - 1 |
Note: These ranges are for illustrative purposes. Always refer to the latest CLSI M60 document for the most current QC ranges.[1]
Protocol 2: Disk Diffusion Method
The disk diffusion method is a simpler alternative to broth microdilution for assessing the susceptibility of fungi to triazoles.
Materials
-
Agar Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts).[2]
-
Antifungal Disks: Commercially available paper disks impregnated with a standardized amount of the triazole antifungal.
-
Fungal Inoculum: Prepared as described for the broth microdilution method (0.5 McFarland standard).
Disk Diffusion Assay Procedure
The following diagram outlines the disk diffusion assay workflow.
Caption: Workflow for the disk diffusion antifungal susceptibility test.
Step-by-Step Protocol:
-
Inoculate the Agar Plate: Dip a sterile cotton swab into the standardized fungal inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Apply Antifungal Disks: Aseptically place the triazole-impregnated disks on the inoculated agar surface. Ensure the disks are firmly in contact with the agar. Space the disks sufficiently to prevent overlapping of the inhibition zones (at least 24 mm apart).[8]
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[2]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.
-
Interpretation: Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided in the CLSI M60 document.
Quality Control
As with the broth microdilution method, QC strains must be tested with each batch of susceptibility tests. The zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI.[19]
Data Interpretation and Reporting
-
MIC Values: Report the MIC value in µg/mL.
-
Disk Diffusion: Report the zone diameter in mm and the corresponding interpretive category (S, I, or R).
-
Clinical Breakpoints: Compare the obtained MIC values or zone diameters to the clinical breakpoints established by CLSI or EUCAST to categorize an isolate as susceptible, intermediate, or resistant.[4] These breakpoints are specific to the fungal species and the antifungal agent.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in control wells/plate | Inoculum too dilute, non-viable organism, improper incubation. | Verify inoculum preparation, use fresh cultures, check incubator temperature. |
| Contamination | Poor aseptic technique. | Review and reinforce sterile techniques. |
| "Trailing" growth (reduced but persistent growth at concentrations above the MIC) | Common with azoles and some fungi. | Read the MIC as the lowest concentration with a significant (≥50%) reduction in growth. |
| QC out of range | Incorrect inoculum density, expired reagents, improper incubation, contamination of QC strain. | Repeat the test, checking all procedural steps. If the issue persists, use a new lot of reagents or a fresh QC strain. |
Conclusion
Standardized in vitro antifungal susceptibility testing is a critical tool for the effective clinical use of triazole derivatives and for the development of new antifungal agents. Adherence to the detailed protocols outlined in this guide, based on CLSI and EUCAST standards, will ensure the generation of accurate, reliable, and reproducible data. This, in turn, will contribute to improved patient outcomes and aid in the ongoing battle against antifungal resistance.
References
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- CLSI. M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts.
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- Du, H., Bing, J., Hu, T., Ennis, C. L., Nobile, C. J., & Huang, G. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244858.
- Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips.
- BenchChem. (2025). Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds.
- Arendrup, M. C., & Patterson, T. F. (2017). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 31(4), 559–574.
- Journal of Pharmaceutical Negative Results. (2022).
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- Lass-Flörl, C., et al. (2015). Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species. Antimicrobial Agents and Chemotherapy, 59(12), 7850-7854.
- ResearchGate. (2010). Breakpoints for Antifungal Agents: An Update from EUCAST focussing on Echinocandins against Candida spp. and Triazoles Against Aspergillus spp.
- JMI Laboratories. (2009). In Vitro Activity of Anidulafungin and Voriconazole and Comparators against Aspergillus spp. as Determined by CLSI and EUCAST Broth Microdilution Methods.
- Wang, J., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 449–461.
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- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología, 27(3), 113-118.
- European Committee on Antimicrobial Susceptibility Testing. (2014). EUCAST Antifungal Clinical Breakpoint Table v. 7.0.
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- Taylor & Francis Online. (2019). Lanosterol 14 alpha-demethylase – Knowledge and References.
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Application Notes and Protocols: Molecular Docking Simulation of 1,2,4-Triazole-3-thiol Derivatives with Target Enzymes
Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Technique
In the landscape of modern drug discovery, the quest for novel therapeutic agents is increasingly driven by the synergy between innovative medicinal chemistry and advanced computational methods.[1][2] Among the vast array of heterocyclic compounds, the 1,2,4-triazole scaffold has emerged as a "privileged structure" due to its remarkable ability to interact with a wide range of biological targets.[3][4][5] Specifically, derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][6][7] This biological versatility stems from the unique structural and electronic features of the triazole ring, which facilitate hydrogen bonding, dipole-dipole interactions, and π-stacking with enzyme active sites.[8]
Molecular docking, a powerful in silico technique, has become an indispensable tool for elucidating the interactions between small molecules and their macromolecular targets at an atomic level.[1][9][10] This computational method predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and the molecular basis of biological activity.[2][9][11] For researchers working with 1,2,4-triazole-3-thiol derivatives, molecular docking offers a rapid and cost-effective means to screen virtual libraries, prioritize compounds for synthesis, and guide lead optimization efforts.[1][2]
This comprehensive guide provides a detailed protocol for performing molecular docking simulations of 1,2,4-triazole-3-thiol derivatives with their target enzymes. Grounded in established methodologies and best practices, these application notes are designed to equip researchers, scientists, and drug development professionals with the knowledge and practical steps necessary to confidently execute and interpret molecular docking studies.
Theoretical Framework: Understanding the "Why" Behind the "How"
Before delving into the step-by-step protocol, it is crucial to grasp the fundamental principles that underpin a successful molecular docking experiment. The process is not merely a black-box simulation but rather a carefully orchestrated series of steps, each with a specific purpose rooted in biophysical and computational theory.
A molecular docking simulation can be broadly divided into two key components: sampling and scoring .
-
Sampling algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site.[12] These algorithms employ various strategies, such as genetic algorithms, Monte Carlo methods, or fragment-based approaches, to generate a diverse set of binding poses.[10]
-
Scoring functions are mathematical models used to estimate the binding affinity for each generated pose.[11][13] These functions approximate the free energy of binding by considering various intermolecular interactions, including van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties.[13] The goal is to identify the pose with the most favorable (i.e., lowest) binding energy, which is predicted to be the most stable and biologically relevant conformation.[11][14]
The accuracy and reliability of a docking simulation are heavily dependent on the quality of the input structures and the appropriateness of the chosen computational parameters. Therefore, meticulous preparation of both the target enzyme (receptor) and the 1,2,4-triazole-3-thiol derivative (ligand) is a non-negotiable prerequisite.
Experimental Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, starting from data acquisition and culminating in the analysis of results.
Caption: Overall workflow for molecular docking simulations.
Detailed Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for performing a molecular docking simulation using widely accepted and freely available software tools such as AutoDock Tools and AutoDock Vina.
Protocol 1: Target Enzyme (Receptor) Preparation
The goal of this protocol is to prepare the protein structure for docking by removing extraneous molecules, adding missing atoms, and assigning charges.
Materials:
-
A computer with a modern operating system (Windows, macOS, or Linux).
-
Molecular graphics software (e.g., PyMOL, UCSF ChimeraX).[15]
-
AutoDock Tools (ADT).[16]
Procedure:
-
Obtain the 3D Structure: Download the crystal structure of the target enzyme from a public repository like the Protein Data Bank (PDB). Choose a high-resolution structure, preferably one that is co-crystallized with a known inhibitor.
-
Initial Inspection and Cleaning:
-
Open the PDB file in a molecular visualization tool like PyMOL or ChimeraX.[15]
-
Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[15][17]
-
If the protein is a multimer, retain only the monomer that contains the active site of interest.[17]
-
Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be necessary.
-
-
Preparation using AutoDock Tools:
-
Launch AutoDock Tools (ADT).
-
Load the cleaned PDB file of the protein.
-
Add polar hydrogen atoms to the protein. This is a crucial step for accurate hydrogen bond calculations.[18]
-
Compute Gasteiger charges for the protein atoms. These partial charges are essential for calculating electrostatic interactions.[19]
-
Set the atom types (e.g., AD4 type).
-
Save the prepared protein in the PDBQT file format, which is the required input format for AutoDock Vina.[16]
-
Protocol 2: 1,2,4-Triazole-3-thiol Derivative (Ligand) Preparation
This protocol focuses on preparing the small molecule ligand for docking.
Materials:
-
A 2D or 3D structure of the 1,2,4-triazole-3-thiol derivative (e.g., from PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch).[8][17]
-
AutoDock Tools (ADT).[16]
Procedure:
-
Obtain or Draw the Ligand Structure:
-
Download the 3D structure of the ligand from a database like PubChem.[19]
-
Alternatively, draw the 2D structure and convert it to 3D using appropriate software.
-
-
Energy Minimization and Charge Calculation:
-
Define Rotatable Bonds:
-
AutoDock Tools will automatically detect and define the rotatable bonds in the ligand.[19] This allows for ligand flexibility during the docking simulation.
-
-
Save in PDBQT Format: Save the prepared ligand as a PDBQT file.[16]
Protocol 3: Grid Box Generation and Docking Simulation
This protocol describes how to define the binding site and run the docking simulation using AutoDock Vina.
Materials:
-
Prepared receptor (PDBQT file).
-
Prepared ligand (PDBQT file).
-
AutoDock Tools (ADT).
-
AutoDock Vina.
Procedure:
-
Define the Grid Box:
-
In AutoDock Tools, load the prepared receptor PDBQT file.
-
The grid box defines the three-dimensional space where the docking simulation will be performed.[18][21]
-
If the binding site is known (e.g., from a co-crystallized ligand), center the grid box around this site.[21]
-
Adjust the dimensions of the grid box to encompass the entire binding pocket with some extra space to allow for ligand movement.
-
Note the coordinates of the grid center and the dimensions of the box.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
-
The name of the receptor PDBQT file.
-
The name of the ligand PDBQT file.
-
The coordinates of the grid center (x, y, z).
-
The dimensions of the grid box (x, y, z).
-
The name of the output file for the docked poses.
-
An optional exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[22]
-
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Execute AutoDock Vina using the following command:
-
This will initiate the docking simulation. The progress will be displayed in the terminal, and the results will be saved to the specified output and log files.[21]
-
Analysis and Interpretation of Docking Results
Key Metrics for Analysis:
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimate of the binding free energy. | More negative values indicate stronger predicted binding.[14][23] |
| Root Mean Square Deviation (RMSD) | The average distance between the atoms of the docked pose and a reference structure (e.g., the co-crystallized ligand). | An RMSD value of less than 2.0 Å is generally considered a good prediction.[23][24] |
| Intermolecular Interactions | The types and locations of non-covalent bonds between the ligand and the receptor. | Visualization tools can be used to identify key hydrogen bonds, hydrophobic interactions, and other contacts.[13] |
Protocol 4: Post-Docking Analysis
Materials:
-
Docking output file (PDBQT format).
-
Prepared receptor PDBQT file.
-
Molecular visualization software (e.g., PyMOL, UCSF ChimeraX, Discovery Studio Visualizer).[25]
Procedure:
-
Visualize the Docked Poses:
-
Load the receptor PDBQT file and the docking output file into your visualization software.
-
Examine the top-ranked poses (those with the lowest binding energies).
-
-
Analyze Intermolecular Interactions:
-
Identify the amino acid residues in the active site that are interacting with the 1,2,4-triazole-3-thiol derivative.
-
Look for key interactions such as:
-
Hydrogen bonds between the triazole nitrogen atoms or the thiol group and polar residues.
-
π-π stacking interactions between the triazole ring and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan).
-
Hydrophobic interactions between the substituents on the triazole ring and non-polar residues.
-
-
-
Compare with Experimental Data:
-
If available, compare the predicted binding mode with experimental data, such as the structure of a co-crystallized inhibitor or structure-activity relationship (SAR) data.[23]
-
Validation of Docking Protocols: Ensuring Trustworthiness
A crucial aspect of any computational study is validation.[24] To ensure the reliability of your docking protocol, it is essential to perform a validation step.
Protocol 5: Docking Protocol Validation (Redocking)
Procedure:
-
Select a Reference System: Choose a crystal structure of your target enzyme that is co-crystallized with a known inhibitor.
-
Extract and Redock:
-
Calculate RMSD:
Advanced Considerations and Best Practices
-
Force Fields: The choice of force field can influence the outcome of the simulation. For small organic molecules like 1,2,4-triazole-3-thiol derivatives, force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used.[20][28]
-
Receptor Flexibility: While the protocols described here assume a rigid receptor, in reality, proteins are flexible. Advanced docking methods that allow for receptor flexibility can sometimes provide more accurate results, but they are computationally more expensive.[29]
-
Molecular Dynamics (MD) Simulations: For a more rigorous validation of docking results and to study the stability of the protein-ligand complex over time, molecular dynamics simulations can be performed.[24]
Conclusion
Molecular docking is a powerful and versatile computational tool that can significantly accelerate the drug discovery process for promising scaffolds like 1,2,4-triazole-3-thiol.[2][9] By following the detailed protocols and best practices outlined in this guide, researchers can confidently perform and interpret molecular docking simulations, leading to a deeper understanding of ligand-receptor interactions and the rational design of novel therapeutic agents. It is important to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation.[11][30]
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Baker Lab. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Retrieved from [Link]
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Frontiers. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Retrieved from [Link]
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YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
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ACS Publications. (2021, February 12). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Retrieved from [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
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National Institutes of Health. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]
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YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Retrieved from [Link]
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Protocol Exchange. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]
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YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
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PubMed. (2023, September 6). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Retrieved from [Link]
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National Institutes of Health. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]
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Oxford Academic. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [Link]
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National Institutes of Health. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
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Journal of Chemical Health Risks. (2022, January 9). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. Retrieved from [Link]
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Pharmacia. (2023, February 21). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Triazole-Thiol Compound Libraries
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of triazole-thiol compound libraries. The 1,2,4-triazole scaffold and its thiol derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] This guide offers a detailed framework, from the design and synthesis of these compound libraries to the execution of robust HTS campaigns, data analysis, and hit validation. By explaining the causality behind experimental choices and providing self-validating protocols, this application note aims to equip researchers with the necessary knowledge to efficiently identify and advance novel therapeutic candidates.
Introduction: The Therapeutic Potential of Triazole-Thiols
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs.[2][6] The incorporation of a thiol group at the 3-position of the triazole ring, along with substitutions at the 4- and 5-positions, gives rise to a class of compounds with a broad spectrum of pharmacological activities.[4][6] These compounds have demonstrated potential as enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases.[4][5] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[7][8][9] This guide provides a detailed workflow for the HTS of triazole-thiol libraries, with a focus on identifying potent and selective enzyme inhibitors.
Design and Synthesis of a Triazole-Thiol Compound Library
A successful HTS campaign begins with a high-quality, diverse compound library. The synthesis of a 4,5-disubstituted-1,2,4-triazole-3-thiol library can be achieved through a robust and scalable synthetic route. The general approach involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization.[10]
Rationale for Library Design
Diversity in the library is introduced by varying the substituents at the 4- and 5-positions of the triazole ring. The choice of substituents should be guided by principles of medicinal chemistry to explore a wide range of chemical space and potential interactions with biological targets. This includes varying steric bulk, electronic properties, and hydrogen bonding capabilities.
General Synthetic Protocol for a 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiol Library
This protocol is adapted from established methods for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and is suitable for parallel synthesis in a 96-well plate format.[3][11][12][13][14]
Step 1: Synthesis of Substituted Benzoic Acid Hydrazides (if not commercially available)
-
To a solution of a substituted benzoic acid (1 equivalent) in ethanol, add concentrated sulfuric acid (catalytic amount).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and reduce the solvent under vacuum.
-
Neutralize with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the corresponding ester.
-
To a solution of the ester (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture, and the precipitated hydrazide can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of Potassium Dithiocarbazinate Salts
-
In a 96-well deep-well plate, add a solution of potassium hydroxide (1.2 equivalents) in ethanol to each well.
-
To each well, add the corresponding substituted benzoic acid hydrazide (1 equivalent).
-
Add carbon disulfide (1.5 equivalents) to each well and stir the plate at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt can be used in the next step without further purification.
Step 3: Cyclization to Form 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-thiols
-
To each well containing the potassium dithiocarbazinate salt, add hydrazine hydrate (2-3 equivalents).
-
Seal the plate and heat at 80-90°C for 6-8 hours.
-
Cool the plate to room temperature and acidify each well with dilute hydrochloric acid to pH 5-6.
-
The precipitated triazole-thiol can be collected by filtration or centrifugation, washed with water, and dried.
Step 4: Library Quality Control
-
Purity Assessment: A representative subset of the library should be analyzed by LC-MS to determine purity.
-
Structural Confirmation: Select a few compounds for structural confirmation by ¹H NMR and ¹³C NMR spectroscopy.
High-Throughput Screening: A Fluorescence-Based Enzyme Inhibition Assay
Fluorescence-based assays are widely used in HTS due to their high sensitivity, low reagent consumption, and compatibility with automation.[15][16] This section details a protocol for a generic fluorescence-based enzyme inhibition assay.
Assay Principle
The assay measures the activity of an enzyme that converts a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. Inhibitors of the enzyme will reduce the rate of product formation, resulting in a lower fluorescence signal.
HTS Workflow Diagram
Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.
Detailed HTS Protocol
Materials:
-
384-well, black, flat-bottom plates
-
Enzyme of interest
-
Fluorogenic substrate
-
Assay buffer (optimized for the specific enzyme)
-
Positive control inhibitor
-
Negative control (DMSO)
-
Triazole-thiol compound library (dissolved in DMSO)
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the triazole-thiol library compounds in DMSO in a source plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the 384-well assay plates. This will result in the desired final compound concentration upon addition of assay reagents.
-
Include wells for positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Assay Plate Preparation:
-
Prepare a solution of the enzyme in assay buffer at a concentration that will yield a robust signal within the linear range of the assay.
-
Dispense the enzyme solution into all wells of the assay plates containing the compounds and controls.
-
-
Pre-incubation:
-
Incubate the assay plates at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
-
Enzymatic Reaction Initiation:
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
Dispense the substrate solution into all wells to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase for the negative controls.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore being generated.
-
Data Analysis and Hit Identification
-
Data Normalization:
-
The raw fluorescence data is normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Quality Control:
-
The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3*(SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
-
Hit Selection:
-
A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Hit Validation and Triage of False Positives
A critical step after the primary screen is to validate the initial hits and eliminate false positives.[6][17] This process involves a series of secondary assays and computational assessments.
Hit Confirmation
-
Re-testing: Hits from the primary screen are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC₅₀ value).
Triage of False Positives
False positives can arise from various sources, including compound reactivity and interference with the assay technology.[8][18][19]
4.2.1. Assay Interference
-
Counter-screening: Perform the assay in the absence of the enzyme to identify compounds that are inherently fluorescent or that interfere with the substrate or product.
-
Orthogonal Assays: Validate hits using a different assay format that relies on an alternative detection method (e.g., a luminescence-based or absorbance-based assay).
4.2.2. Thiol Reactivity
Given that the library consists of triazole-thiols , it is crucial to assess their potential for non-specific reactivity with cysteine residues on proteins.[20][21]
-
DTT Challenge Assay: Re-run the dose-response experiments in the presence of a high concentration of dithiothreitol (DTT). A significant rightward shift in the IC₅₀ value in the presence of DTT suggests that the compound may be acting as a non-specific thiol-reactive inhibitor.[21]
-
Fluorescence-Based Thiol Reactivity Assay: A more direct assessment can be performed using a high-throughput fluorescence-based assay that measures the reaction rate of compounds with a free thiol like glutathione.[22]
Hit Validation Workflow
Caption: Workflow for Hit Validation and Triage.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: HTS Assay Parameters
| Parameter | Value |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| Compound Concentration | 10 µM |
| Enzyme Concentration | 5 nM |
| Substrate Concentration | 1 µM |
| Incubation Time | 60 min |
| Incubation Temperature | 37°C |
| Z'-factor | > 0.7 |
Table 2: Example Hit Validation Data
| Compound ID | Primary Screen % Inhibition | IC₅₀ (µM) | IC₅₀ with DTT (µM) | Thiol Reactivity (k_app, M⁻¹s⁻¹) | Assay Interference |
| TZT-001 | 85 | 0.5 | 0.6 | < 1 | No |
| TZT-002 | 78 | 1.2 | 50 | 150 | No |
| TZT-003 | 92 | 0.2 | 0.3 | < 1 | Yes (fluorescent) |
Conclusion
The high-throughput screening of triazole-thiol compound libraries is a powerful approach for the discovery of novel enzyme inhibitors. By following the detailed protocols and workflows outlined in this application note, researchers can design and execute robust HTS campaigns, effectively triage false positives, and identify promising hit compounds for further development. A thorough understanding of the potential liabilities of this compound class, particularly thiol reactivity, is essential for the successful progression of hits to leads.
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- 19. academic.oup.com [academic.oup.com]
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- 23. chemits.com [chemits.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanism and critical parameters, enabling you to troubleshoot common issues and significantly improve your reaction yields.
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, yet it presents common challenges that can impact yield and purity. This guide addresses these issues head-on in a practical, question-and-answer format, grounded in established chemical principles.
Section 1: The Core Synthesis Pathway and Protocol
The most reliable and widely used method for synthesizing the target compound involves a two-step process: the formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1] The choice of reaction conditions during the cyclization step is paramount, as it dictates the regiochemical outcome, favoring the desired 1,2,4-triazole over the isomeric 1,3,4-thiadiazole.[2]
1.1. Experimental Workflow Diagram
Caption: General workflow for the synthesis of the target triazole-thiol.
1.2. Detailed Experimental Protocol
This protocol is a synthesized methodology based on standard procedures for similar structures.[3][4]
Step 1: Synthesis of 1-(4-bromobenzoyl)-4-methylthiosemicarbazide (Intermediate)
-
To a stirred solution of 4-methylthiosemicarbazide (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude 1-(4-bromobenzoyl)-4-methylthiosemicarbazide from the previous step in a 2N aqueous sodium hydroxide (NaOH) solution (approx. 4-5 eq of NaOH).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The solution should become clear.
-
Monitor the cyclization by TLC until the intermediate spot disappears.
-
After cooling the reaction mixture to room temperature, carefully acidify it to pH 4-5 with cold, dilute hydrochloric acid (HCl).
-
A white or off-white precipitate of the product will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture. The expected melting point is in the range of 246-248 °C.[5]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My final yield is very low or I've isolated no product. What are the primary causes?
Answer: Low to no yield is typically traced back to three critical areas: incomplete or incorrect cyclization, degradation of starting materials, or loss during workup.
-
Incorrect Cyclization Conditions: The most frequent error is performing the cyclization in a neutral or acidic medium. This condition strongly favors the formation of the 1,3,4-thiadiazole isomer, not the desired 1,2,4-triazole.[2] Ensure you are using a strong base like NaOH or KOH.
-
Insufficient Heating: The cyclodehydration step requires sufficient thermal energy. Ensure the reaction mixture is maintained at a steady reflux for the recommended duration. Incomplete conversion will leave unreacted intermediate, reducing the yield of the final product.
-
Workup Issues: Over-acidification during precipitation can sometimes lead to the formation of soluble salts. Precipitate the product slowly and monitor the pH carefully.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A step-by-step guide to diagnosing the cause of low product yield.
Q2: My NMR analysis shows a mixture of products. How do I favor the desired 1,2,4-triazole isomer?
Answer: The formation of a mixture of the 1,2,4-triazole-3-thiol and its 1,3,4-thiadiazol-2-amine isomer is a classic problem in this synthesis, directly controlled by the pH of the cyclization step.[2][6]
-
Mechanism of Selectivity:
-
Alkaline Conditions (High Yield of 1,2,4-Triazole): In a strong base, the most acidic proton on the thiosemicarbazide intermediate (at N2, adjacent to the carbonyl) is deprotonated. The subsequent intramolecular nucleophilic attack by the nitrogen at N4 onto the carbonyl carbon leads to the formation of the five-membered triazole ring.[2][3]
-
Acidic Conditions (High Yield of 1,3,4-Thiadiazole): Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The sulfur atom then acts as the nucleophile, attacking the carbonyl carbon to form the thiadiazole ring.[2]
-
To ensure the exclusive or near-exclusive formation of the 1,2,4-triazole, the reaction medium must be strongly alkaline throughout the reflux period.
Table 1: Reaction Conditions vs. Isomeric Product
| Parameter | 1,2,4-Triazole-3-thiol (Desired) | 1,3,4-Thiadiazole-2-amine (Side Product) |
| Catalyst/Medium | Strong Base (e.g., 2N NaOH, 8-10% KOH) | Strong Acid (e.g., conc. H₂SO₄, HCl) |
| Nucleophile | N4 Nitrogen | Thiol Sulfur |
| Key Action | Deprotonation of N-H | Protonation of C=O |
| Typical Yield | >70%[3] | Varies, but is the major product in acid[2] |
Q3: The cyclization reaction seems to be stalling. How can I drive it to completion?
Answer: A stalled reaction, where TLC analysis shows persistent starting material, can usually be resolved by adjusting the reaction parameters.
-
Increase Base Concentration: The base is not just a catalyst but also a reactant that drives the equilibrium. If the reaction stalls, consider using a more concentrated solution of NaOH (e.g., from 2N to 4N) or increasing the molar equivalents of the base.
-
Increase Reflux Time: Some substituted thiosemicarbazides are sterically or electronically hindered, requiring longer reaction times for complete cyclization. Extend the reflux time to 8-12 hours, monitoring progress every 2 hours with TLC.
-
Ensure Adequate Temperature: Confirm that your heating mantle and condenser setup are achieving and maintaining a true reflux temperature (around 100-110 °C for aqueous solutions).
Q4: I am struggling with the purification of the final product. What are the best practices?
Answer: Effective purification is key to obtaining a high-quality final product.
-
Precipitation: After acidification, allow the mixture to stir in an ice bath for 30-60 minutes to maximize precipitation before filtration.
-
Washing: Wash the filtered solid (the "filter cake") thoroughly with copious amounts of cold deionized water. This is crucial for removing inorganic salts (NaCl, KCl) which can suppress the melting point and interfere with analysis.
-
Recrystallization: This is the most effective method for removing organic impurities, including any unreacted intermediate or isomeric side products.
-
Solvent Selection: Ethanol is an excellent first choice. Methanol or an ethanol/water mixture can also be effective.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by filtration.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a realistic yield to target for this synthesis? A: For analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols synthesized via alkaline cyclization, reported yields are typically in the range of 60-80%.[3][7] With careful optimization of the protocol, achieving a yield within this range is a realistic goal.
Q2: Can I use a different base, like sodium carbonate (Na₂CO₃), for the cyclization? A: While possible, it is not recommended for maximizing yield. Sodium carbonate is a weaker base than sodium hydroxide. The cyclization relies on the efficient deprotonation of a specific N-H proton, which is more effectively achieved with a strong base like NaOH or KOH.[4] Using a weaker base may lead to a slower reaction rate and incomplete conversion.
Q3: How critical is the purity of the starting materials? A: Highly critical. Impurities in the 4-bromobenzoyl chloride (such as residual 4-bromobenzoic acid) or the 4-methylthiosemicarbazide can lead to the formation of side products that are difficult to separate from the final compound. Using high-purity, commercially available starting materials or purifying them before use is strongly advised.
Q4: Are there any modern or alternative synthetic routes to consider? A: Yes, a notable alternative involves using polyphosphate ester (PPE) as a condensing agent to facilitate the initial acylation of the thiosemicarbazide with a carboxylic acid (4-bromobenzoic acid in this case), followed by the standard alkaline cyclization.[6][8] This two-stage, one-pot approach can be efficient, especially when starting from the carboxylic acid instead of the more reactive acyl chloride.[6]
References
- Kritsanida, M., Mouchtouri, M., Dotsikas, Y., & Georgiou, G. (2010). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica, 67(3), 241-246.
-
Gáspár, A., Tarasov, A., Tarasova, O., & Krasavin, M. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7899. [Link]
-
Aslam, M., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(23), 8527. [Link]
-
Costantino, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7954. [Link]
- Pattan, S. R., et al. (2009). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 6(4), 343-351.
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
-
Gáspár, A., Tarasov, A., Tarasova, O., & Krasavin, M. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ACS Omega, 8(47), 44895-44905. [Link]
-
Ledeti, I., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(2), M1131. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
- Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144.
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- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Purification of Brominated Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of brominated triazole compounds. Brominated triazoles are a vital class of molecules in medicinal chemistry and materials science, but their unique electronic and physical properties can present significant purification hurdles.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve the desired purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Challenges
This section addresses the most common issues researchers face. The answers provide not just a solution, but the underlying chemical principles to empower your decision-making.
Q1: My initial purity is very low. What are the likely culprits in my crude brominated triazole product?
A1: Low purity in a crude product typically stems from several sources originating during the synthesis. Identifying the nature of the impurity is the first step toward selecting an effective purification strategy.
-
Unreacted Starting Materials: The most straightforward impurities to identify. Their presence often suggests incomplete conversion.
-
Regioisomers: Many triazole syntheses, especially those involving asymmetrical precursors, can yield a mixture of isomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles or different substitution patterns on the 1,2,4-triazole ring).[3][4][5] These isomers often have very similar physical properties, making them particularly challenging to separate.
-
Side-Reaction Byproducts: Depending on your synthetic route, various byproducts can form. For instance, copper-catalyzed reactions may leave residual copper salts that complex with your product.[3][6]
-
Debrominated Species: A significant and often overlooked impurity is the non-brominated analog of your target compound.[7][8] The carbon-bromine bond can be labile under certain reaction or work-up conditions.
Q2: I'm observing significant product loss and peak tailing during silica gel column chromatography. What's happening?
A2: This is a classic problem when purifying nitrogen-containing heterocycles, especially those with polar functionalities. The issue is twofold:
-
Strong Adsorption: The lone pairs on the triazole nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption (product loss) and slow dissociation kinetics during elution, which causes peak tailing or streaking.[3]
-
On-Column Degradation: The acidic nature of silica gel can sometimes promote the degradation of sensitive molecules. For brominated compounds, this can manifest as debromination , creating hard-to-separate impurities during the purification process itself.
Troubleshooting Workflow for Chromatography Issues
Caption: Troubleshooting decision tree for common chromatography problems.
Q3: My purified product appears as a persistent oil, but I expect a solid. How can I induce crystallization?
A3: "Oiling out" is a common frustration that typically indicates the presence of impurities depressing the melting point or that the compound has low lattice energy.[3] Before attempting crystallization, ensure the compound is reasonably pure (>90%).
-
Root Cause Analysis: Impurities are the most common cause. Even small amounts of regioisomers or solvents can inhibit the formation of a stable crystal lattice.[9]
-
Inducement Techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points.[3]
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the solution.
-
Solvent Manipulation: Re-dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until persistent cloudiness appears. Let it stand. This technique is known as anti-solvent crystallization.[3][10]
-
Concentration & Cooling: If the oil is in solution, slowly evaporate the solvent under a stream of nitrogen and then place the concentrated solution in a freezer. Slower cooling often yields better crystals.
-
Q4: I'm detecting my target compound minus a bromine atom by LC-MS. How can I prevent this debromination?
A4: Debromination is a form of dehalogenation where the C-Br bond is cleaved.[11] This is a significant challenge for brominated aromatics, including triazoles. The C-Br bond dissociation energy is lower than that of C-Cl or C-F, making it more susceptible to cleavage.[11]
-
During Synthesis/Work-up:
-
Reductive Conditions: Avoid strong reducing agents or catalytic hydrogenation (e.g., H₂, Pd/C) unless the goal is intentional dehalogenation.[12] Even mild reductants can cause issues.
-
Strong Bases/Nucleophiles: Certain basic or nucleophilic conditions, especially at elevated temperatures, can promote C-Br cleavage.
-
-
During Purification:
-
Acidic Silica Gel: As mentioned, the acidic surface of silica gel can facilitate debromination. Consider using deactivated or neutral stationary phases like neutral alumina.
-
Metal Contaminants: Residual palladium or copper from the synthesis can catalyze hydrodehalogenation if a hydrogen source (like methanol or isopropanol in the eluent) is present.[13]
-
Comparative Stability of Carbon-Halogen Bonds
| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Lability |
| H₃C−F | 452 | Lowest |
| H₃C−Cl | 351 | Moderate |
| H₃C−Br | 293 | High |
| H₃C−I | 234 | Highest |
| Data sourced from reference[11]. This table illustrates why C-Br bonds are more prone to cleavage than C-Cl or C-F bonds under similar conditions. |
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Optimizing Column Chromatography
If standard chromatography fails, a systematic approach is necessary. The separation of halogenated compounds from their dehalogenated isosteres can be particularly difficult.[7][8]
Step-by-Step Methodology: Column Method Development
-
Initial TLC Analysis: Run thin-layer chromatography in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Observe the separation (ΔR_f) and look for streaking.
-
Eluent Modification: If streaking is observed, add a small amount (0.1-1%) of triethylamine (Et₃N) to your eluent system to neutralize acidic sites on the silica. For highly polar compounds, adding a small amount of methanol can improve peak shape.[3]
-
Change of Stationary Phase:
-
Neutral Alumina: An excellent alternative to silica for acid-sensitive compounds.
-
Reverse-Phase (C18) Silica: Ideal for highly polar compounds that elute too quickly or streak on normal-phase silica.[3] Eluents are typically mixtures of water and acetonitrile or methanol.
-
-
Advanced Techniques: For extremely challenging separations, consider specialized columns. Pentafluorophenyl (PFP) columns have shown excellent performance in separating halogen-containing pharmaceuticals from their dehalogenated impurities via HPLC.[7][8]
Guide 2: Protocol for Removal of Residual Copper Catalyst
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for synthesizing 1,2,3-triazoles.[4] However, residual copper can be toxicologically relevant and interfere with subsequent steps. Copper ions often chelate to the triazole nitrogens, making them difficult to remove.[6]
Experimental Protocol: Aqueous EDTA Wash
-
Dissolution: Dissolve the crude triazole product in an organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Prepare Chelating Solution: Create a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the pH to ~8 with a base like ammonium hydroxide, as EDTA's chelating ability is pH-dependent.
-
Liquid-Liquid Extraction: Transfer the organic solution of your product to a separatory funnel. Add an equal volume of the aqueous EDTA solution.
-
Wash: Shake the funnel vigorously for 1-2 minutes to allow the EDTA to sequester the copper ions.[3] A color change in the aqueous layer (typically to blue) indicates successful copper chelation.
-
Separate and Repeat: Drain the aqueous layer. Repeat the wash 1-2 more times with fresh EDTA solution.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.
General Purification & Analysis Workflow
Caption: A generalized workflow for the purification and analysis of brominated triazoles.
Part 3: Purity Assessment
Verifying the purity of the final compound is as critical as the purification itself. A multi-technique approach is recommended for unambiguous characterization.[14]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can accurately determine the percentage of the main compound and detect impurities.[15][] Developing a robust HPLC method is crucial for quality control.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of signals from starting materials or byproducts in the ¹H NMR spectrum is a strong indicator of high purity.[19][20]
-
Mass Spectrometry (MS): Provides molecular weight confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, which is particularly useful to ensure the bromine atom is present.[21]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to theoretical values to confirm purity and composition.
By understanding the inherent challenges of brominated triazoles and applying these systematic troubleshooting and purification strategies, researchers can significantly improve the efficiency and success of their experimental work.
References
- Benchchem. (n.d.). Troubleshooting side reactions in 1,2,4-triazole synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- National University of Pharmacy. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS.
- Benchchem. (n.d.). Troubleshooting common issues in 1,2,4-triazole synthesis pathways.
- Yuchuan, L. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate.
- Wikipedia. (n.d.). Dehalogenation.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Canadian Science Publishing. (n.d.). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
- Anonymous. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- RSC Education. (n.d.). Making triazoles, the green way.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Triazole Derivatives.
- Benchchem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
- MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.
- Front Public Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
- Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed.
- ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
- Anonymous. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH.
- ResearchGate. (n.d.). Chromatographic method for rapid determination of triazoles in ribavirin intermediates synthesis: stationary phase comparison.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- Benchchem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
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Technical Support Center: Strategic Avoidance of Side Products in Triazole Synthesis
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for overcoming common challenges in triazole synthesis, with a primary focus on minimizing and eliminating the formation of unwanted side products. Drawing from established literature and practical laboratory experience, we offer troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions in Triazole Synthesis
This section addresses specific problems you may encounter during triazole synthesis in a practical question-and-answer format.
Issue 1: Low Yield of the Desired 1,4-Disubstituted Triazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: My CuAAC reaction is resulting in a low yield of the desired 1,4-disubstituted triazole, and I observe the formation of a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is happening and how can I fix it?
Answer: This is a classic case of oxidative homocoupling of the terminal alkyne , often referred to as Glaser coupling, which is the most common side reaction in CuAAC.[1] This occurs when two terminal alkynes couple to form a symmetric 1,3-diyne, a reaction also catalyzed by copper, especially in the presence of oxygen.[1]
Causality and Mitigation Strategies:
-
Oxygen Contamination: The presence of oxygen facilitates the oxidation of the catalytically active Cu(I) to Cu(II), which promotes the homocoupling pathway.
-
Solution: Rigorously deoxygenate your reaction mixture.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst and reactants, and maintaining the reaction under an inert atmosphere.
-
-
Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate, is used to generate and maintain the Cu(I) catalytic species from a Cu(II) salt (e.g., CuSO₄·5H₂O).[2] If the concentration of the reducing agent is too low, Cu(II) can accumulate and drive the side reaction.
-
Unstabilized Copper(I) Catalyst: The Cu(I) catalyst can be unstable and prone to oxidation or disproportionation.
-
Solution: Employ a copper-stabilizing ligand. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper ion, protecting it from oxidation and increasing the reaction rate of the desired cycloaddition.[1][4][5] A ligand-to-copper ratio of 5:1 is often recommended.[4]
-
Issue 2: Formation of the "Wrong" Regioisomer (1,5-Disubstituted Triazole) in a CuAAC Reaction
Question: I am performing a CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, but I am observing the formation of the 1,5-isomer. What is causing this?
Answer: While CuAAC is highly regioselective for the 1,4-isomer, contamination or certain reaction conditions can lead to the formation of the 1,5-isomer. The uncatalyzed thermal Huisgen cycloaddition, which can occur at elevated temperatures, produces a mixture of both 1,4- and 1,5-regioisomers.[2][6]
Troubleshooting Steps:
-
Reaction Temperature: High reaction temperatures can promote the background thermal cycloaddition.
-
Solution: Perform the CuAAC reaction at room temperature. The copper catalyst significantly accelerates the reaction, making elevated temperatures unnecessary for most substrates.[5]
-
-
Catalyst Inactivity: If the copper catalyst is inactive or poisoned, the thermal pathway may become more competitive.
-
Solution: Ensure your copper source and reducing agent are of high quality and freshly prepared. If your substrates contain functional groups that can coordinate strongly with copper (e.g., free thiols), this can poison the catalyst.[1] In such cases, increasing the catalyst and ligand concentration may be necessary.[1]
-
Issue 3: Low Yield and Byproduct Formation in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
Question: My RuAAC reaction to synthesize the 1,5-isomer is giving a low yield and multiple side products. How can I improve this?
Answer: Low yields and byproduct formation in RuAAC reactions are often associated with the choice of catalyst, solvent, and reaction conditions.[7] Unlike CuAAC, RuAAC can be more sensitive to the reaction environment.
Optimization Strategies:
-
Catalyst Choice: While several ruthenium catalysts are available, [CpRuCl]₄ and CpRuCl(PPh₃)₂ are commonly used.[7] The choice of catalyst can significantly impact the reaction outcome.
-
Solution: If you are observing low yields, consider screening different ruthenium catalysts. For instance, [Cp*RuCl]₄ has been shown to provide higher yields and cleaner product formation in some cases, especially with microwave irradiation.[7]
-
-
Solvent Selection: The polarity of the solvent can influence the reaction efficiency.
-
Microwave Irradiation: For sluggish reactions, microwave heating can often improve yields and reduce reaction times.[7]
Issue 4: Unwanted Isomerization via Dimroth Rearrangement
Question: I have successfully synthesized my target triazole, but upon purification or under certain storage conditions, I observe the formation of a different, more stable triazole isomer. What is this process and how can I prevent it?
Answer: This is likely a Dimroth rearrangement , a molecular rearrangement where endocyclic and exocyclic nitrogen atoms in certain triazoles switch places.[9] This rearrangement is often facilitated by acidic or basic conditions and can lead to the formation of a thermodynamically more stable isomer.[10][11]
Prevention and Control:
-
pH Control: The Dimroth rearrangement is often catalyzed by acid or base.[10]
-
Solution: Ensure that your workup and purification steps are performed under neutral conditions. Avoid prolonged exposure to strong acids or bases.
-
-
Solvent Choice: The reaction medium can influence the rate of rearrangement.
-
Solution: If you suspect a Dimroth rearrangement is occurring, consider changing the solvent for purification and storage to a less polar, aprotic solvent.
-
-
Structural Considerations: The propensity for Dimroth rearrangement can be influenced by the substituents on the triazole ring.[10] While this is an inherent property of the molecule, being aware of this potential instability is crucial for handling and storage.
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key differences in side product profiles between CuAAC and RuAAC?
A1: The primary side product in CuAAC is the alkyne homodimer resulting from Glaser coupling.[1] In bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can also lead to the oxidation of sensitive biomolecules.[1] RuAAC , on the other hand, is more prone to a broader range of byproducts, particularly with aryl azide substrates, which can lead to lower yields if not optimized.[7] While CuAAC is generally cleaner, RuAAC offers access to the complementary 1,5-regioisomer and can be used with internal alkynes.[6][12]
Q2: How does solvent choice impact side product formation in triazole synthesis?
A2: Solvent choice is critical for minimizing side reactions.
-
For CuAAC: A variety of protic and aprotic solvents can be used, including water, which is advantageous for bioconjugation.[5] The use of aqueous solvent systems can help to minimize the formation of some organic byproducts.
-
For RuAAC: As mentioned earlier, non-polar solvents often give cleaner reactions. Protic solvents are generally detrimental.[8]
-
For Thermal Cycloadditions: Solvent polarity can have a modest influence on the ratio of 1,4- to 1,5-isomers, with polar solvents sometimes slightly favoring the 1,4-isomer.[3]
Experimental Protocols and Workflows
Q3: Can you provide a general protocol for minimizing alkyne homocoupling in a CuAAC reaction?
A3: Protocol: CuAAC with Suppression of Oxidative Homocoupling
-
Reactant Preparation: In a round-bottom flask, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Deoxygenation: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Ligand Preparation (in separate vials):
-
Prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in deoxygenated water.
-
Prepare a solution of a stabilizing ligand like THPTA (0.05-0.25 eq) in deoxygenated water.
-
Prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in deoxygenated water.[3]
-
-
Reaction Assembly: To the stirred reactant solution under an inert atmosphere, add the ligand solution, followed by the CuSO₄ solution, and finally the sodium ascorbate solution. The addition of ascorbate should ideally cause the blue color of Cu(II) to disappear as it is reduced to Cu(I).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, a typical workup may involve quenching with aqueous ammonium hydroxide to remove the copper catalyst, followed by extraction with an organic solvent.[13]
Q4: How can I effectively purify my triazole product away from side products and catalysts?
A4: Purification strategies depend on the nature of the product and impurities.
-
Removal of Copper Catalyst: The copper catalyst can often be removed by washing the reaction mixture with an aqueous solution of ammonia or EDTA.[13]
-
Chromatography: Column chromatography is a common method for separating the desired triazole from unreacted starting materials and side products.
-
Recrystallization: If the triazole product is a solid, recrystallization can be a highly effective purification technique.
-
Distillation: For volatile triazoles, vacuum distillation can be employed, sometimes with the addition of agents like formaldehyde to react with color-forming impurities.[14]
Visualization of Key Concepts
Diagram: Troubleshooting Low Yield in CuAAC
Caption: Regioselectivity of major triazole synthesis pathways.
III. References
-
BenchChem. (2025). Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation. Retrieved from
-
BenchChem. (2025). Technical Support Center: Minimizing Background Signal in Click Chemistry Reactions. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Click Chemistry. Retrieved from
-
BenchChem. (2025). Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry. Retrieved from
-
Zhang, L., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Retrieved from
-
Google Patents. (n.d.). Purification of triazoles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from
-
Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from
-
MDPI. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from
-
ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from
-
ACS Publications. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. Retrieved from
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Technical Support Center: Troubleshooting Low Solubility of Triazole-Thiol Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility of triazole-thiol derivatives in biological assays. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction: The Solubility Challenge of Triazole-Thiol Derivatives
Triazole-thiol derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] However, their therapeutic potential is often hampered by poor aqueous solubility. This issue can lead to underestimated biological activity, inconsistent data, and challenges in formulation development.[3][4]
The low solubility of these compounds often arises from their rigid, planar structure and strong intermolecular forces, such as hydrogen bonding and π-π stacking, which lead to a stable crystal lattice that is difficult for solvents to disrupt.[5] The inherent polarity of the triazole ring can contribute to some water solubility, but this is often counteracted by the presence of lipophilic substituents.[1][6][7]
This guide will walk you through a systematic approach to tackling these solubility issues, ensuring the integrity and accuracy of your biological assay results.
Frequently Asked Questions (FAQs)
Q1: My triazole-thiol derivative precipitates out of my aqueous assay buffer. What is the first thing I should check?
A1: The initial and most critical step is to evaluate the concentration of your organic co-solvent (most commonly DMSO) in the final assay medium. Many organic solvents can cause precipitation when their concentration exceeds a certain threshold, often as low as 0.1-1% in aqueous solutions.[8] If the solvent concentration is too high, the compound, which was soluble in the stock solution, will crash out upon dilution into the aqueous buffer.
Troubleshooting Steps:
-
Calculate the final co-solvent concentration: Ensure it is within a range known to be tolerated by your assay system and to maintain compound solubility.
-
Prepare a more concentrated stock solution: This allows you to add a smaller volume to your assay, thereby reducing the final co-solvent concentration.
-
Perform a kinetic solubility test: This will help you determine the concentration at which your compound begins to precipitate in your specific assay buffer over time.
Q2: I'm using the maximum tolerated DMSO concentration, but my compound's solubility is still insufficient for my desired assay concentration. What's my next move?
A2: When the primary co-solvent is not enough, a systematic approach to solubility enhancement is necessary. You can explore the use of other co-solvents, surfactants, or cyclodextrins. It is imperative to first determine the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.[8] A stepwise approach, starting with simpler methods, is generally the most effective.
Q3: I've tried a different co-solvent, but the solubility hasn't improved significantly. Should I abandon this approach?
A3: Not necessarily. A combination of strategies can be more effective than a single agent. For instance, a formulation containing a co-solvent and a surfactant can sometimes achieve higher solubility than either component alone. However, with each additional component, it is crucial to re-evaluate the potential for vehicle-induced artifacts in your bioassay. Always include appropriate vehicle controls in your experiments.[8]
Q4: How can I be sure that the solubilizing agent itself isn't interfering with my assay results?
A4: This is a vital consideration. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running the assay with the vehicle (the solubilizing agents in the assay buffer without your compound) at the same final concentration used in your experimental wells. This will reveal any background signal or off-target effects of the vehicle itself.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent and Co-Solvent Screening
The choice of solvent is critical and highly dependent on the specific structure of your triazole-thiol derivative.
Underlying Principle: The goal is to find a solvent or co-solvent system that can effectively disrupt the crystal lattice of the compound and keep it in solution in the aqueous assay environment. Polar aprotic solvents like DMF and DMSO are often effective due to their ability to accept hydrogen bonds and solvate the polar triazole core.[5]
Experimental Protocol: Co-Solvent Screening
-
Primary Solvents: Begin with commonly used and generally well-tolerated solvents like DMSO and ethanol.
-
Co-Solvent Panel: If primary solvents are insufficient, screen a panel of co-solvents. See the table below for suggestions.
-
Vehicle Tolerance Test: Before testing your compound, determine the maximum concentration of each co-solvent that does not affect your assay's performance (e.g., cell viability, enzyme activity).
-
Solubility Assessment: Prepare a high-concentration stock of your compound in each tolerated co-solvent. Serially dilute the stock into your assay buffer and visually inspect for precipitation. Use a nephelometer for a more quantitative assessment of turbidity.
Table 1: Common Co-Solvents for Biological Assays
| Co-Solvent | Typical Starting Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% | Most common, but can be toxic at higher concentrations. |
| Ethanol | < 1% | Generally well-tolerated by cells. |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Can be viscous; may require warming to handle. |
| Propylene Glycol | 1-5% | Good safety profile. |
| N-Methyl-2-pyrrolidone (NMP) | < 0.5% | Potent solvent, but use with caution due to potential toxicity. |
Workflow for Co-Solvent Selection
Caption: Workflow for selecting an appropriate co-solvent.
Guide 2: Leveraging pH for Solubility Enhancement
Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. Triazole-thiol derivatives can have both acidic (thiol group) and basic (triazole nitrogens) functionalities. The thiol group can exist in tautomeric equilibrium with the thione form.[9] Protonation or deprotonation of these functional groups can significantly alter the compound's charge and, consequently, its solubility. The 1,2,4-triazole ring is generally stable in mild acidic conditions (pH 3-6).[9]
Experimental Protocol: pH Optimization
-
Determine pKa: If possible, determine the pKa of your compound experimentally or through in silico prediction tools.
-
Prepare Buffers: Prepare a series of biologically compatible buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Assess Solubility: Dissolve your compound in each buffer and assess its solubility. Be mindful that your biological assay must also be compatible with the chosen pH.
-
Assay Compatibility: Verify that the optimal pH for solubility does not negatively impact your assay's performance.
Guide 3: Employing Excipients for Enhanced Solubilization
When co-solvents and pH adjustments are insufficient, excipients like cyclodextrins and surfactants can be powerful tools.
Cyclodextrins
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble guest molecules, like your triazole-thiol derivative, forming an inclusion complex that has significantly higher aqueous solubility.[10][12][13][14]
Experimental Protocol: Cyclodextrin Formulation
-
Select Cyclodextrin: Start with commonly used derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.[10]
-
Prepare Stock Solutions: Prepare aqueous stock solutions of the cyclodextrin (e.g., 10-40% w/v).
-
Complexation: Add your compound to the cyclodextrin solution and stir or sonicate to facilitate complex formation.
-
Determine Optimal Ratio: Experiment with different molar ratios of your compound to cyclodextrin to find the most effective solubilizing concentration.
-
Vehicle Control: As always, test the cyclodextrin solution alone in your assay to check for any interference.
Surfactants
Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize lipophilic compounds. Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are often used in biological assays.[15]
Experimental Protocol: Surfactant-Based Solubilization
-
Choose Surfactant: Select a biocompatible, non-ionic surfactant.
-
Determine CMC: Find the CMC of the surfactant in your assay buffer from literature or experimentally. You will need to work at concentrations above the CMC.
-
Solubilization: Prepare a solution of the surfactant in your assay buffer at a concentration above its CMC. Add your compound and mix thoroughly.
-
Assay Compatibility: Test the surfactant solution in your assay to ensure it does not interfere with the biological system (e.g., by denaturing proteins or disrupting cell membranes).
Decision Tree for Advanced Solubilization Strategies
Caption: Decision tree for advanced solubilization methods.
Guide 4: Advanced Formulation and Chemical Modification Strategies
For particularly challenging compounds, more advanced techniques may be necessary.
Nanosuspensions
Underlying Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[16][17] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a significant increase in the dissolution rate.[18][19] This can be a powerful strategy for compounds that are poorly soluble in both aqueous and organic media.[16][20]
Considerations:
-
Preparation of nanosuspensions typically requires specialized equipment (e.g., high-pressure homogenizers, media mills).
-
The choice of stabilizer is crucial for the physical stability of the nanosuspension.[21]
-
Characterization of particle size, zeta potential, and crystallinity is essential.[17][21]
Prodrug Approach
Underlying Principle: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[22][23][24][25] For triazole-thiol derivatives, a common strategy is to mask the thiol group with a hydrophilic moiety (e.g., an ester or a phosphate group) to improve aqueous solubility.[22][24] Once administered, cellular enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active thiol compound.
Considerations:
-
This approach requires chemical synthesis and is a longer-term strategy, often employed during lead optimization in drug discovery.[25]
-
The linker between the drug and the promoiety must be stable in the formulation but readily cleaved at the target site.
-
The released promoiety should be non-toxic.
Conclusion
Troubleshooting the low solubility of triazole-thiol derivatives requires a systematic and multi-faceted approach. By understanding the physicochemical properties of your compound and the principles behind various solubilization techniques, you can design experiments that yield accurate and reliable data. Always remember the critical importance of appropriate vehicle controls to ensure that your observed biological effects are due to your compound of interest and not the excipients used to solubilize it.
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Pharma Focus Asia. (2024). Nanosuspension-an effective approach for solubility enhancement. Pharma Focus Asia. [Link]
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Puskás, I., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics, 12(8), 769. [Link]
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Pharma Focus Asia. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Pharma Focus Asia. [Link]
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Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science, 22(3), 1-12. [Link]
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Gaware, V. M., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
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Boyd, M., et al. (2023). Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System. ACS Central Science, 9(4), 629-643. [Link]
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Gaware, V. M., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
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Shan, X. (2022). Improving the Methods of Solubility and Drug Design in a Prodrug. Journal of Harmonized Research in Pharmacy, 11(1), 178. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
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Al-Ostoot, F. H., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5340. [Link]
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Bektas, H., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(8), 13927-13945. [Link]
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Singh, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882227. [Link]
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- 19. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. eaapublishing.org [eaapublishing.org]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. johronline.com [johronline.com]
- 25. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and scale-up of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 494194-50-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthetic process. We will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure a successful and scalable synthesis.
Overview of the Synthetic Pathway
The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process. This pathway begins with the formation of a substituted thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions. This approach offers high yields and relatively straightforward purification.
The synthesis of the target compound proceeds as follows:
-
Step 1: Thiosemicarbazide Formation. 4-Bromobenzohydrazide is reacted with methyl isothiocyanate. The nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate yields the key intermediate, 1-(4-bromobenzoyl)-4-methylthiosemicarbazide.
-
Step 2: Base-Catalyzed Cyclization. The thiosemicarbazide intermediate undergoes an intramolecular dehydrative cyclization in the presence of a strong base, typically sodium hydroxide. This reaction forms the stable 1,2,4-triazole ring and yields the desired product upon acidification.[1][2][3]
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-bromobenzoyl)-4-methylthiosemicarbazide (Intermediate)
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromobenzohydrazide (1.0 eq) in absolute ethanol (approx. 10 mL per gram of hydrazide).
-
Initiation: Add methyl isothiocyanate (1.05 eq) to the suspension. The slight excess of the isothiocyanate ensures the complete consumption of the starting hydrazide.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzohydrazide spot.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The white, solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted methyl isothiocyanate. Dry the product under vacuum. The intermediate is typically of sufficient purity for the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(4-bromobenzoyl)-4-methylthiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (8-10% w/v). A typical ratio is 2.5-3.0 equivalents of NaOH.
-
Cyclization: Heat the reaction mixture to reflux (approx. 100-110°C) for 4-6 hours. During this process, the thiosemicarbazide cyclizes, eliminating a molecule of water.[4] The progress can be monitored by TLC (a more polar solvent system may be required).
-
Cooling & Filtration: After completion, cool the reaction mixture to room temperature. If any solid impurities are present, filter the basic solution.
-
Precipitation: Transfer the clear filtrate to a beaker and place it in an ice bath. Slowly and carefully acidify the solution to a pH of 5-6 using concentrated hydrochloric acid (HCl) or glacial acetic acid. The product, which exists as a soluble sodium thiolate salt in the basic solution, will precipitate as a white solid upon protonation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate extensively with cold deionized water to remove inorganic salts (NaCl). Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.[2][5]
-
Characterization: Dry the final product under vacuum. Confirm its identity and purity by measuring its melting point (Expected: 246-248°C) and using spectroscopic methods (NMR, IR, MS).[6]
| Parameter | Value | Source |
| Molecular Formula | C₉H₈BrN₃S | [6] |
| Molecular Weight | 270.15 g/mol | [6] |
| Melting Point | 246-248 °C | [6] |
| Appearance | White to off-white solid |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Thiosemicarbazide Formation
-
Q1: The reaction to form the thiosemicarbazide intermediate is sluggish or incomplete according to TLC. What's wrong?
-
A1: This is often due to solvent quality or insufficient heating. Ensure you are using absolute (anhydrous) ethanol, as water can interfere with the reaction. Verify that your reaction is maintaining a consistent reflux temperature. If the issue persists, extend the reflux time to 6-8 hours.
-
-
Q2: My yield of the intermediate is low after filtration. Where did my product go?
-
A2: Low yield can result from two main factors. First, ensure the reaction has gone to completion before cooling. Second, the product has some solubility in ethanol, especially if the solution is not sufficiently cooled. Cool the flask in an ice bath for at least 30-60 minutes before filtration to maximize precipitation. Also, minimize the amount of cold ethanol used for washing the filtered solid.
-
Step 2: Cyclization and Purification
-
Q3: The cyclization reaction seems to be incomplete even after 6 hours of reflux.
-
A3: The concentration of the base is the most critical factor for this step.[1] Ensure that you have used at least 2.5 equivalents of NaOH. A lower concentration will result in a significantly slower reaction rate. For challenging substrates, increasing the NaOH concentration to 10-15% can improve the reaction kinetics. Alternatively, microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes.[4][7]
-
-
Q4: After acidification, my product "oiled out" instead of precipitating as a solid. How can I fix this?
-
A4: "Oiling out" is a common problem when impurities are present, which can depress the melting point and interfere with crystal lattice formation.[8] First, ensure your thiosemicarbazide intermediate was pure. If the oil persists, try the following:
-
Scratch the inside of the beaker with a glass rod to create nucleation sites.
-
Add a small seed crystal of the pure product if available.
-
Re-dissolve the oil in a minimal amount of hot ethanol and allow it to cool very slowly. If it still oils out, add water dropwise until turbidity persists and then let it stand.
-
-
-
Q5: My final product has a low melting point and looks discolored, even after recrystallization.
-
A5: This points to persistent impurities. The most likely culprits are unreacted starting material or sulfur-related byproducts. Ensure the precipitate is washed thoroughly with water after acidification to remove all inorganic salts. During recrystallization, you can treat the hot ethanol solution with a small amount of activated charcoal to remove colored impurities before filtering and cooling.
-
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
-
Q1: How do I confirm the structure and purity of my final product?
-
A1: A combination of techniques is essential.
-
Melting Point: A sharp melting point in the expected range (246-248°C) is a primary indicator of purity.[6]
-
¹H NMR: In a solvent like DMSO-d₆, you should expect to see characteristic peaks: a singlet for the N-CH₃ protons, aromatic protons in the 7-8 ppm region showing a typical AA'BB' pattern for a 1,4-disubstituted benzene ring, and a broad singlet for the thiol (SH) proton, which is exchangeable with D₂O.
-
¹³C NMR: Will show the expected number of carbon signals, including the C=S carbon at a downfield chemical shift.
-
FT-IR: Look for characteristic peaks for N-H (if in thione tautomer), S-H (thiol tautomer, often weak), C=N, and aromatic C-H stretches.
-
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak (m/z) corresponding to the product's molecular weight, along with the characteristic isotopic pattern for a molecule containing one bromine atom.
-
-
-
Q2: What are the primary safety concerns for this synthesis?
-
A2: Standard laboratory personal protective equipment (lab coat, safety glasses, gloves) is required. Pay special attention to:
-
Methyl Isothiocyanate: It is volatile, toxic, and a lachrymator. Handle it exclusively in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Acidification: The neutralization of a strong base with a strong acid is exothermic. Perform the acidification step slowly and in an ice bath to control the temperature.
-
Hydrogen Sulfide (H₂S): While not a primary product, overheating or decomposition of sulfur-containing compounds can potentially release toxic H₂S gas. Ensure good ventilation throughout.
-
-
-
Q3: I need to scale this synthesis up to a 50-100g scale. What are the key considerations?
-
A3: Scaling up introduces challenges related to mass and heat transfer.[9]
-
Heat Management: Both the thiosemicarbazide formation and the final acidification are exothermic. On a large scale, the heat generated can be significant. Use a jacketed reactor or a larger water bath for better temperature control and add reagents portion-wise or via an addition funnel.
-
Mixing: Ensure your overhead stirrer is powerful enough to maintain a homogenous suspension, especially during the precipitation and recrystallization steps, to avoid clumping and ensure uniform cooling.
-
Filtration: Handling large quantities of wet solids requires larger filtration equipment (e.g., a large Büchner funnel). Ensure your vacuum system is adequate.
-
Drying: Large batches will require longer drying times. A vacuum oven is highly recommended to efficiently remove residual solvents.
-
-
-
Q4: Can other bases be used for the cyclization step?
-
A4: Yes, potassium hydroxide (KOH) is a common and effective alternative to NaOH. In some cases, weaker bases like potassium or sodium carbonate can be used, but they typically require higher temperatures and longer reaction times, and may not be as effective.[1] For most applications, NaOH provides the best balance of reactivity, cost, and ease of use.
-
References
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available from: [Link]
-
Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. Available from: [Link]
-
Synthesis: cyclization of thiosemicarbazones. GIQIMO. Available from: [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Available from: [Link]
-
Davenport, J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27, 928–937. Available from: [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available from: [Link]
-
Demirbas, N., & Uslu, H. (2007). The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1179-1187. Available from: [Link]
-
Pîrnău, A., et al. (2022). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 27(19), 6296. Available from: [Link]
-
Heitke, B., & Frohberg, P. (2002). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 34(4), 315-349. Available from: [Link]
-
Baklanov, M., et al. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 80(1), 161-172. Available from: [Link]
-
Metwally, M. A., et al. Thiosemicarbazide Chemistry Review. Scribd. Available from: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2349-2393. Available from: [Link]
-
Synthesis of thiosemicarbazides. ResearchGate. Available from: [Link]
-
Pîrnău, A., et al. (2022). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Available from: [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available from: [Link]
-
Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 204-212. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
Bibi, A., et al. (2023). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 13, 19894. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
Cansız, A., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(4), 204-12. Available from: [Link]
-
5-(4-bromophenyl)-4-(2-methylphenyl)-4h-1,2,4-triazole-3-thiol. PubChemLite. Available from: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available from: [Link]
-
Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(11), 3617. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available from: [Link]
- Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [No Source Found].
-
Synthetic route to 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available from: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available from: [Link]
- Synthesis methods of 1,2,4-triazole-3-thiones: review. [No Source Found].
-
Unbelievable Challenges in Triazole Synthesis!. YouTube. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 3. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Refinement of Analytical Methods for 1,2,4-Triazole Characterization
Welcome to the Technical Support Center dedicated to the analytical characterization of 1,2,4-triazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during experimental analysis. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemicals, making robust analytical methods essential for accurate characterization and quantification.[1] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatographic approach for a novel 1,2,4-triazole derivative with unknown polarity?
A1: For a novel 1,2,4-triazole derivative, a logical starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility.[1] However, given that the polarity of 1,2,4-triazoles can vary significantly based on their substituents, it is prudent to have a secondary strategy. If the compound shows poor or no retention on a C18 column, this indicates high polarity, and Hydrophilic Interaction Liquid Chromatography (HILIC) would be the next logical step.[2][3]
Q2: How do I choose between HPLC-UV and HPLC-MS for my 1,2,4-triazole analysis?
A2: The choice between UV and Mass Spectrometry (MS) detection depends on the goals of your analysis. HPLC-UV is a robust and cost-effective technique for quantification, provided your 1,2,4-triazole derivative has a suitable chromophore and you are working with relatively clean samples.[1] However, for complex matrices, trace-level quantification, or structural elucidation, HPLC-MS is superior due to its higher sensitivity and selectivity. MS detection can also provide valuable information on the molecular weight and fragmentation patterns of your compound.[4][5]
Q3: My 1,2,4-triazole compound is thermally labile. Can I use Gas Chromatography (GC)?
A3: While GC-MS can be used for the analysis of some 1,2,4-triazole derivatives, it is often challenging for thermally labile or highly polar compounds.[6] Direct injection can lead to degradation in the hot injector port.[1] If GC is necessary, consider derivatization to increase volatility and thermal stability, or use a cool on-column injection technique to minimize thermal stress. However, for most applications, LC-MS is the preferred method for thermally sensitive 1,2,4-triazoles.
Q4: I am seeing ambiguous or averaged signals in the NMR spectrum of my 1,2,4-triazole. What could be the cause?
A4: This is a common issue when analyzing 1,2,4-triazoles and is often due to tautomerism.[7][8] The 1,2,4-triazole ring can exist in different tautomeric forms, and if the exchange between these forms is rapid on the NMR timescale, you will observe averaged signals. To resolve this, you can try acquiring the spectrum at a lower temperature to slow down the exchange rate.[7] The choice of solvent can also influence the predominant tautomer.[9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
The versatility of HPLC makes it a primary tool for 1,2,4-triazole analysis. However, challenges related to the polar nature of the 1,2,4-triazole ring and its derivatives are common.
Causality: Peak tailing for basic compounds like many 1,2,4-triazoles on silica-based C18 columns is often caused by secondary interactions between the protonated analyte and acidic silanol groups on the stationary phase. Peak fronting can be a sign of column overload or an inappropriate injection solvent.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or acetic acid) will protonate the silanol groups, reducing their interaction with the basic analyte and improving peak shape.[10]
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, minimizing secondary interactions.[10]
-
Reduce Sample Load: To address peak fronting, try reducing the injection volume or the concentration of the sample.[11]
-
Injection Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[12]
Experimental Protocol: Optimizing Peak Shape by Mobile Phase pH Adjustment
-
Initial Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v).
-
pH Adjusted Mobile Phase: Prepare a second mobile phase with 0.1% formic acid in both the water and acetonitrile components.
-
Analysis: Inject your 1,2,4-triazole standard using both mobile phases under the same chromatographic conditions.
-
Evaluation: Compare the peak symmetry from both runs. A significant improvement in peak shape is expected with the acidified mobile phase.
Causality: Highly polar 1,2,4-triazole derivatives may have limited interaction with the hydrophobic C18 stationary phase, leading to elution at or near the void volume.
Troubleshooting Workflow:
Caption: Decision workflow for addressing insufficient retention of polar analytes.
Causality: Retention in HILIC is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This layer can be slow to equilibrate, leading to shifts in retention time, especially in gradient elution.[4]
Troubleshooting Steps:
-
Sufficient Column Equilibration: HILIC columns require longer equilibration times than RP columns. Equilibrate with at least 20 column volumes of the initial mobile phase before the first injection and between runs.[2][4]
-
Mobile Phase Water Content: Ensure a minimum of 3% water in the mobile phase to maintain the aqueous layer.[4]
-
Control of Mobile Phase pH: A mobile phase pH close to the pKa of your analyte can cause retention time instability. Adjust the buffer pH to be at least one pH unit away from the pKa.[4]
Data Presentation: Common HPLC Conditions for 1,2,4-Triazole Analysis
| Analyte Type | Column | Mobile Phase | Detection | Reference |
| Non-polar to moderately polar 1,2,4-triazoles | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid | UV (~260 nm) or MS | [1] |
| Highly polar 1,2,4-triazoles | HILIC (e.g., ZIC-HILIC) | Acetonitrile/Ammonium Formate Buffer | MS | [13] |
| 1,2,4-triazole in soil | Hypercarb | Water/Methanol with Ammonium Acetate | LC-MS/MS | [14] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for certain 1,2,4-triazole derivatives, but it is not without its challenges.
Causality: The polar nature and potential for hydrogen bonding in 1,2,4-triazoles can lead to poor chromatographic performance on standard non-polar GC columns. Thermal degradation in the injector is also a common problem.[1][15]
Troubleshooting Steps:
-
Lower Injector Temperature: To mitigate thermal degradation, reduce the injector temperature and evaluate the peak response.[1]
-
Use of an Inert Liner: Active sites in a dirty or non-deactivated injector liner can cause adsorption of polar analytes. Use a deactivated liner and replace it regularly.[1]
-
Derivatization: Consider derivatization to block active hydrogens, increase volatility, and improve thermal stability.
-
Column Choice: For underivatized polar 1,2,4-triazoles, a more polar column may be required. However, this can also increase column bleed at higher temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of 1,2,4-triazole derivatives.
Causality: The chemical environment of the protons and carbons in the 1,2,4-triazole ring is highly dependent on the substitution pattern and the presence of tautomers.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting NMR signal assignment.
Expert Insight: When dealing with potential tautomerism in 1,2,4-triazoles, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC will correlate the triazole proton directly to its attached carbon, while HMBC can show long-range correlations to other carbons in the ring and to substituent carbons, helping to definitively establish the connectivity and identify the major tautomer present.[9]
Data Presentation: Typical NMR Chemical Shift Ranges for 1,2,4-Triazole
| Nucleus | Chemical Shift (ppm) | Comments | Reference |
| ¹H (ring C-H) | 7.0 - 9.0 | Can be a singlet; position is sensitive to substituents and solvent. | [9] |
| ¹³C (ring carbons) | 140 - 160 | The exact shifts depend on the substitution pattern. | [16] |
Conclusion
The successful analysis of 1,2,4-triazole derivatives requires a nuanced understanding of their chemical properties and the analytical techniques employed. This guide provides a framework for addressing common challenges, but it is important to remember that each derivative may present unique analytical hurdles. A systematic and logical approach to troubleshooting, grounded in the principles of chromatography and spectroscopy, will ultimately lead to robust and reliable analytical methods.
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). Retrieved from [Link]
- Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- Głowka, E. M., & Wiela-Hojeńska, A. (2013). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Current Pharmaceutical Analysis, 9(3), 291-298.
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020). Journal of Chemistry and Technologies, 28(1), 29-37.
- Scholten, L., & Kjær, J. (2020).
-
Agilent Technologies. (n.d.). GC/MS Troubleshooting. Retrieved from [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. Retrieved from [Link]
- Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2021). International Journal of Pharmaceutical Sciences and Research, 12(11), 5935-5942.
-
Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole - J Org Chem 33 (7), 2956-2957 (1968). (n.d.). Scribd. Retrieved from [Link]
-
Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Retrieved from [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]
-
Atom numbering for signal assignment for 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. (2020). Asian Journal of Pharmaceutics, 14(4).
-
Wang, M. M., Chu, W. C., Yang, Y., Yang, Q. Q., Qin, S. S., & Zhang, E. (2018). Discovery of[2][4][5]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Molecules (Basel, Switzerland), 23(10), 2548.
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Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]
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1H NMR interpretation of an 1,2,3-triazole. (2016). Reddit. Retrieved from [Link]
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- Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. (2000). Journal of the Serbian Chemical Society, 65(10), 715-721.
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Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. Retrieved from [Link]
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Technical Support Center: Overcoming Resistance Mechanisms with Novel Triazole Derivatives
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with novel triazole derivatives to combat antifungal resistance. The emergence of fungal strains resistant to conventional therapies presents a significant global health challenge.[1][2] Triazole antifungals, which primarily inhibit the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 or cyp51 genes), are a cornerstone of treatment.[3][4] However, their efficacy is increasingly threatened by resistance mechanisms.[1][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental hurdles and facilitate your research in developing next-generation triazole-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fungal resistance to traditional triazole antifungals?
A1: Resistance to triazole antifungals is a multifaceted problem primarily driven by three core mechanisms:[3][4][5]
-
Target Site Modification: Mutations in the cyp51A gene (in molds like Aspergillus fumigatus) or the ERG11 gene (in yeasts like Candida albicans) are a major cause of resistance. These mutations can alter the structure of the target enzyme, lanosterol 14α-demethylase, reducing the binding affinity of triazole drugs.[3][5][6][7]
-
Overexpression of the Target Enzyme: Fungal cells can develop tandem repeats in the promoter region of the cyp51A gene, leading to its overexpression.[4][8] This increased production of the target enzyme requires higher concentrations of the triazole drug to achieve an inhibitory effect.
-
Efflux Pump Overexpression: Fungal cells can upregulate the expression of genes encoding efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[4][9][10][11] These pumps actively transport triazole drugs out of the cell, preventing them from reaching their intracellular target.[10][11]
Q2: How are novel triazole derivatives designed to overcome these resistance mechanisms?
A2: The design of new triazole derivatives often incorporates strategies to circumvent known resistance mechanisms:
-
Structural Modifications to Evade Target Site Mutations: Novel triazoles may feature modified side chains or core structures that allow for effective binding to mutated forms of the CYP51 enzyme.[12][13][14] Molecular docking studies are frequently employed to predict and optimize these interactions.[12][14]
-
Inhibition of Efflux Pumps: Some novel triazole derivatives are designed as dual-function molecules that not only inhibit the primary target (CYP51) but also block the activity of efflux pumps.[15][16] This dual action can restore the efficacy of the triazole component.
-
Alternative Mechanisms of Action: While most triazoles target ergosterol biosynthesis, researchers are exploring derivatives with alternative or multiple mechanisms of action to combat resistance.[17][18]
Q3: I am synthesizing a novel triazole derivative and experiencing low yields. What are some common pitfalls?
A3: Low yields in triazole synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact yield. For instance, high temperatures can sometimes lead to the formation of unwanted side products like 1,3,4-oxadiazoles.[19] It is advisable to perform small-scale optimization experiments to determine the ideal conditions.
-
Catalyst Selection: In many synthetic routes for 1,2,4-triazoles, the choice of catalyst is crucial. For example, in cycloaddition reactions, a silver(I) catalyst might favor the formation of a 1,3-disubstituted triazole, while a copper(II) catalyst could lead to the 1,5-disubstituted isomer.[20]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields. Ensure the purity of your reagents before starting the synthesis.
Q4: My novel triazole derivative shows poor solubility in aqueous media for biological assays. How can I address this?
A4: Poor aqueous solubility is a common challenge in drug development. Here are some strategies to consider:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds for in vitro assays. However, it is crucial to use the lowest possible concentration of DMSO, as it can have its own biological effects.
-
Formulation with Excipients: For in vivo studies, formulation with solubility-enhancing excipients like cyclodextrins or the use of lipid-based delivery systems can improve bioavailability.
-
Salt Formation: If your triazole derivative has acidic or basic functional groups, forming a salt can significantly enhance its aqueous solubility.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on incorporating polar functional groups into the molecular structure to improve solubility, without compromising biological activity.
Troubleshooting Guides for Experimental Workflows
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values in Antifungal Susceptibility Testing
You are observing significant variability in the MIC values of your novel triazole derivative against a panel of fungal strains.
Caption: Troubleshooting workflow for inconsistent MIC results.
-
Compound Verification:
-
Rationale: The purity and integrity of your test compound are paramount. Degradation or impurities can lead to erroneous results.[21]
-
Action: Re-verify the identity and purity of your triazole derivative using techniques like LC-MS and NMR. Prepare fresh stock solutions from a confirmed pure batch.[19]
-
-
Standardization of Fungal Inoculum:
-
Rationale: The density of the initial fungal inoculum is a critical variable in susceptibility testing.[22]
-
Action: Ensure your fungal suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[22] Use a spectrophotometer or a hemocytometer for accurate cell counting.[23]
-
-
Assay Medium and Incubation Conditions:
-
Rationale: The growth medium and incubation conditions must be consistent. RPMI-1640 is a standard medium for antifungal susceptibility testing.[22]
-
Action: Verify the pH of your RPMI-1640 medium. Ensure that your incubator maintains a stable temperature (typically 35°C) and that incubation times are consistent between experiments.[22]
-
-
Compound Stability in Assay Medium:
-
Rationale: Your novel triazole derivative may be unstable in the assay medium over the course of the experiment.[19]
-
Action: Incubate your compound in the assay buffer for the duration of the experiment (e.g., 24-48 hours) and then analyze for degradation using a stability-indicating method like HPLC.[19]
-
Issue 2: Novel Triazole Derivative is Ineffective Against a Known Resistant Strain
Your new compound, designed to overcome resistance, shows no significant activity against a fungal strain known to overexpress efflux pumps.
Caption: Workflow for troubleshooting lack of activity against resistant strains.
-
Confirm the Resistance Mechanism:
-
Rationale: It is essential to confirm that the chosen resistant strain indeed overexpresses the target efflux pumps.
-
Action: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of relevant efflux pump genes (e.g., CDR1, CDR2, MDR1) in the resistant strain relative to a susceptible wild-type strain.[10]
-
-
Directly Assess Efflux Pump Inhibition:
-
Rationale: A direct measure of efflux pump activity in the presence of your compound can confirm if it is a substrate for the pump.
-
Action: Perform a fluorescent dye accumulation assay. For example, pre-load fungal cells with a fluorescent substrate of the efflux pump, such as rhodamine 6G. Then, measure the fluorescence over time in the presence and absence of your triazole derivative. A failure to increase intracellular fluorescence indicates your compound is not inhibiting the pump and may be a substrate itself.
-
-
Quantify Intracellular Drug Concentration:
-
Rationale: Directly measuring the amount of your compound inside the fungal cells provides definitive evidence of efflux.
-
Action: Treat both susceptible and resistant fungal strains with your novel triazole. After a defined incubation period, lyse the cells and quantify the intracellular concentration of the compound using a sensitive method like LC-MS/MS. A significantly lower concentration in the resistant strain points to active efflux.
-
-
Synergy with Known Efflux Pump Inhibitors:
-
Rationale: If your compound is being pumped out, its activity should be restored in the presence of a known efflux pump inhibitor.
-
Action: Perform a checkerboard assay to test for synergistic effects between your novel triazole and a known efflux pump inhibitor. A significant reduction in the MIC of your compound in the presence of the inhibitor would confirm that it is a substrate for the efflux pump.
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Novel triazole derivative stock solution (e.g., in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.[22] b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[22] c. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL in the test wells.[22]
-
Drug Dilution: a. Prepare serial twofold dilutions of your novel triazole derivative in RPMI-1640 medium in the 96-well plate. b. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).[22]
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the drug dilutions. b. Incubate the plates at 35°C for 24–48 hours.[22]
-
MIC Determination: a. The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as determined by the naked eye or a spectrophotometer.[22]
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of an antifungal agent that kills a particular fungus.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[22]
-
Incubate the plates at 35°C for 24–48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth or fewer than three colonies on the agar plate.[24]
Data Presentation
Summarize your in vitro susceptibility testing data in a clear and concise format.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Triazole Derivatives
| Fungal Species | Strain ID | Resistance Mechanism | MIC₅₀ (µg/mL) of Compound X | MIC₅₀ (µg/mL) of Fluconazole |
| Candida albicans | ATCC 90028 | Wild-Type | ||
| Candida albicans | Clinical Isolate 1 | ERG11 Mutation | ||
| Aspergillus fumigatus | ATCC 204305 | Wild-Type | ||
| Aspergillus fumigatus | Clinical Isolate 2 | cyp51A TR₃₄/L98H |
MIC₅₀ represents the concentration at which 50% of the tested isolates were inhibited.
Table 2: Minimum Fungicidal Concentration (MFC) of Novel Triazole Derivatives
| Fungal Species | Strain ID | MFC (µg/mL) of Compound X | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 90028 | |||
| Aspergillus fumigatus | ATCC 204305 |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[22]
Signaling Pathways
Caption: Triazole mechanism of action and key resistance pathways.
References
-
Parker, J. E., & Warrilow, A. G. (2020). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Environmental Microbiology, 23(4), 1783-1800. [Link]
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Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(14), 5373. [Link]
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Zhang, L., et al. (2024). Recent innovations and challenges in the treatment of fungal infections. Frontiers in Microbiology, 15. [Link]
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Groll, A. H., & Walsh, T. J. (2001). New-generation triazole antifungal drugs: review of the Phase II and III trials. Expert Opinion on Investigational Drugs, 10(8), 1479-1509. [Link]
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Wang, Y., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Archives of Pharmacal Research, 35(11), 1895-1901. [Link]
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McCarthy, M. W., & Walsh, T. J. (2024). Advancements and challenges in antifungal therapeutic development. mBio, 15(2), e02917-23. [Link]
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Roemer, T., & Krysan, D. J. (2014). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Cold Spring Harbor Perspectives in Medicine, 4(5), a019703. [Link]
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Basenko, E. Y., et al. (2018). Triazole mechanism of action and resistance. ResearchGate. [Link]
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Li, J., et al. (2010). Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents. Chemical Biology & Drug Design, 76(6), 496-504. [Link]
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Roemer, T., & Krysan, D. (2014). Antifungal drug development: challenges, unmet clinical needs, and new approaches. Cold Spring Harbor perspectives in medicine, 4(5), a019703. [Link]
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Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2854. [Link]
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Saag, M. S., & Dismukes, W. E. (1988). Azole antifungal agents: emphasis on new triazoles. Antimicrobial Agents and Chemotherapy, 32(1), 1-8. [Link]
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Singh, P., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Journal of Chemistry, 2022. [Link]
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Parker, J. E., & Warrilow, A. G. (2020). Mechanisms of triazole resistance in Aspergillus fumigatus. Environmental Microbiology, 23(4), 1783-1800. [Link]
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Al-Hatmi, A. M. S., et al. (2024). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 10(5), 343. [Link]
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Kim, H. I., et al. (2019). Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors. Journal of Agricultural and Food Chemistry, 67(22), 6143-6149. [Link]
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Kumar, R., et al. (2014). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 4(65), 34543-34567. [Link]
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CAS. (2025). CAS Insights Report: Fungal infections—New challenges in treatment. [Link]
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Al-Suhaimi, K. S., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. [Link]
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de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (186), e57127. [Link]
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Arendrup, M. C., & Patterson, T. F. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Pathogenesis, 112, 12-20. [Link]
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Li, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 715345. [Link]
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Khan, I., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 94, 103387. [Link]
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Berkow, E. L., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
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Holmes, A. R., et al. (2016). Targeting Efflux Pumps to Overcome Antifungal Drug Resistance. Future Medicinal Chemistry, 8(12), 1485-1501. [Link]
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Hida, Y., et al. (2019). The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions. Antimicrobial Agents and Chemotherapy, 63(6), e00185-19. [Link]
-
Fothergill, A. W. (2012). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 2(1), 1. [Link]
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Warrilow, A. G., et al. (2010). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 54(10), 4213-4222. [Link]
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Espinel-Ingroff, A., & Turnidge, J. (2018). Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. Journal of Clinical Microbiology, 56(6), e01901-17. [Link]
-
Holmes, A. R., et al. (2016). Targeting Efflux Pumps to Overcome Antifungal Drug Resistance. Future Medicinal Chemistry, 8(12), 1485-1501. [Link]
-
Rybak, J. M., et al. (2019). Point Mutation or Overexpression of Aspergillus fumigatus cyp51B, Encoding Lanosterol 14α-Sterol Demethylase, Leads to Triazole Resistance. Antimicrobial Agents and Chemotherapy, 63(7), e00301-19. [Link]
-
Holmes, A. R., et al. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future Medicinal Chemistry, 8(12), 1485-1501. [Link]
-
Prachayasittikul, V., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4(1), 589. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2011). a. Mechanism of CYP51. b. Known CYP51 inhibitors. c. Isoprenyltriazoles tested in TcCYP51. ResearchGate. [Link]
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University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]
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Mellado, E., et al. (2007). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 51(4), 1158-1164. [Link]
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Gupta, A., et al. (2023). Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. Biomedical and Pharmacology Journal, 16(1), 1-13. [Link]
-
Wang, S., et al. (2010). Synthesis of Novel Triazole Derivatives as Inhibitors of Cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & Medicinal Chemistry, 18(11), 3989-3998. [Link]
-
Holmes, A. R., et al. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future Medicinal Chemistry, 8(12), 1485-1501. [Link]
-
Dufresne, P. J., et al. (2019). Triazole Antifungal Susceptibility Patterns among Aspergillus Species in Québec, Canada. Journal of Clinical Microbiology, 57(8), e00392-19. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx233. [Link]
-
van der Linden, J. W., et al. (2011). Antifungal susceptibilities of medical triazoles and compounds used as fungicide, herbicide, herbicide safener and plant growth regulator. ResearchGate. [Link]
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Technical Support Center: Enhancing the Stability of 1,2,4-Triazole-3-Thiol Compounds in Drug Development
Welcome to the technical support center for 1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the unique stability challenges posed by this important class of compounds. The inherent reactivity of the thiol group, while crucial for biological activity, is also the primary source of instability. This resource provides in-depth troubleshooting advice and validated protocols to help you maintain the integrity of your compounds throughout the drug development pipeline.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when working with 1,2,4-triazole-3-thiol compounds.
Q1: What is the primary cause of instability in 1,2,4-triazole-3-thiol compounds?
A: The principal degradation pathway is the oxidation of the exocyclic thiol (-SH) group.[1][2] This group is highly susceptible to oxidation, which typically leads to the formation of a disulfide-linked dimer. This dimerization is often catalyzed by factors such as atmospheric oxygen, trace metal ions, elevated pH, and light exposure. The resulting disulfide compound usually possesses different physicochemical properties and reduced or altered biological activity.
Q2: How does the thiol-thione tautomerism of these compounds affect their stability?
A: 3-Mercapto-1,2,4-triazoles exist in a tautomeric equilibrium between the thiol form (containing a -SH group) and the thione form (containing a C=S bond and an N-H group).[3][4][5] In many cases, the thione form is the predominant and more stable tautomer in the solid state and in solution.[5][6] However, the thiol form, even at low equilibrium concentrations, is the chemically reactive species responsible for both desired biological interactions (e.g., metal chelation in metalloenzymes) and undesired degradation via oxidation.[7][8] The equilibrium can be influenced by solvent polarity, pH, and temperature, thereby affecting the compound's overall stability profile.
Q3: What are the common observable signs of degradation in my sample?
A: Degradation can manifest in several ways:
-
Color Change: Solutions may turn from colorless to yellow or brown due to the formation of oxidized species or other chromophoric degradants.
-
Precipitation: The disulfide dimer often has significantly lower solubility than the parent thiol monomer, leading to precipitation over time, especially in aqueous buffers.
-
Appearance of New Peaks: When analyzed by techniques like HPLC or LC-MS, degraded samples will show new peaks. The most common new peak corresponds to the disulfide dimer, which will have a molecular weight of (2 * M) - 2, where M is the molecular weight of the monomer.
-
Loss of Potency: In biological assays, a decrease in the expected activity is a key indicator that the active thiol compound has degraded.
Q4: Which environmental factors have the most significant impact on the stability of these compounds?
A: The stability of 1,2,4-triazole-3-thiols is highly sensitive to the following factors:
-
Oxygen: Atmospheric oxygen is the primary oxidant. Handling and storing compounds under an inert atmosphere (e.g., nitrogen or argon) is a critical stabilization strategy.
-
pH: The thiol group is more susceptible to oxidation at neutral to alkaline pH due to the increased concentration of the more reactive thiolate anion (S⁻). Solutions are generally more stable under slightly acidic conditions (pH 3-6).[3]
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways, including oxidation.[3] Therefore, storage at low temperatures (2-8°C or -20°C) is essential.[3]
-
Light: UV or high-energy visible light can provide the energy to initiate photo-oxidation reactions. Amber vials and storage in the dark are strongly recommended.
-
Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or on glassware can act as potent catalysts for thiol oxidation.
Troubleshooting Guide: Experimental Observations & Solutions
This guide provides a systematic approach to diagnosing and resolving common stability-related issues encountered during experiments.
| Problem/Observation | Probable Cause(s) | Recommended Solutions & Investigation Steps |
| New peak observed in HPLC/LC-MS with a mass corresponding to a dimer. | Oxidative Dimerization: The thiol groups of two molecules have oxidized to form a disulfide bond. | 1. Confirm Identity: Verify the mass of the new peak corresponds to (2M-2H).2. Analytical Control: For re-analysis, try dissolving a small sample in a buffer containing a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to see if the dimer peak disappears and the monomer peak increases.3. Implement Prevention: Follow the stabilization protocols outlined below (e.g., use deoxygenated solvents, add antioxidants, work under inert gas). |
| Solution turns yellow or becomes cloudy upon standing. | 1. Oxidation: Formation of colored disulfide or other oxidized byproducts.2. Solubility Issues: The formed disulfide dimer is precipitating from the solution due to lower solubility. | 1. Characterize Precipitate: If possible, isolate and analyze the precipitate to confirm it is the disulfide.2. Adjust Formulation: Consider using a co-solvent to improve the solubility of both monomer and potential degradants.3. Prevent Oxidation: The primary solution is to prevent dimer formation by using antioxidants or an inert atmosphere. |
| Inconsistent results or loss of activity in biological assays. | On-Plate Degradation: The compound is degrading in the assay buffer (often at physiological pH ~7.4) over the incubation period.Stock Solution Degradation: The stock solution (e.g., in DMSO) has degraded upon storage. | 1. Assess Assay Stability: Include a time-course experiment. Analyze samples of the assay plate at time zero and at the end of the incubation to quantify degradation.2. Add Stabilizers to Assay Buffer: If compatible with the assay, add a small amount of an antioxidant (e.g., N-acetylcysteine) to the final assay buffer.3. Prepare Fresh Solutions: Always use freshly prepared stock solutions from solid material for critical experiments. Avoid multiple freeze-thaw cycles of stock solutions. |
| Low or no product yield after an acidic workup during synthesis. | Degradation under Harsh Acidic Conditions: While generally stable in mild acid, prolonged exposure to high concentrations of strong acids and/or heat can cause hydrolysis or other degradation.[3] | 1. Minimize Exposure: Reduce the time the compound is in the acidic medium. Perform the precipitation or extraction on an ice bath to minimize temperature effects.[3]2. Use Weaker Acid: If the protocol allows, consider using a weaker acid like acetic acid for precipitation.3. Analyze Filtrate: Check the acidic filtrate by LC-MS to see if the product is dissolved or if degradation products are present. |
Visualizing Degradation and Troubleshooting
Understanding the core degradation pathway and the logical flow of troubleshooting is essential for efficient problem-solving.
Caption: The primary oxidative degradation pathway of thiol compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Triazole-Thiols for X-ray Crystallography
From the desk of the Senior Application Scientist
Welcome to the technical support center for optimizing the crystallization of triazole-thiol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality single crystals of these versatile heterocyclic compounds for X-ray diffraction analysis. Triazole-thiols present unique challenges due to their chemical properties, including tautomerism, strong hydrogen bonding capabilities, potential for polymorphism, and coordination chemistry.[1][2][3] This resource provides a structured, question-and-answer-based approach to troubleshoot common issues and refine your crystallization strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise at the beginning of a crystallization project involving triazole-thiols.
Q1: What are the primary challenges in crystallizing triazole-thiol compounds?
A1: The main difficulties stem from the inherent chemical nature of the triazole-thiol scaffold:
-
Polymorphism: Triazole derivatives are notorious for polymorphism, the ability to exist in multiple crystal forms.[4][5] Different polymorphs can have distinct physical properties, and controlling which form crystallizes is a significant challenge.[1][6]
-
Thione-Thiol Tautomerism: The molecule can exist in equilibrium between thione (=S) and thiol (-SH) forms.[2] This conformational flexibility can hinder the ordered packing required for a single crystal lattice.
-
Strong Intermolecular Interactions: The presence of both hydrogen bond donors (N-H, S-H) and acceptors (triazole nitrogens, sulfur atom) leads to strong, directional interactions that can sometimes result in amorphous precipitation or the rapid formation of microcrystalline powders instead of single crystals.[7][8]
-
Poor Solubility: Many triazole-thiol derivatives, particularly those developed as active pharmaceutical ingredients (APIs), have low aqueous solubility, making it difficult to achieve the necessary supersaturation for crystal growth.[9]
Q2: I have a new triazole-thiol derivative. Where do I even begin with crystallization screening?
A2: A systematic approach is crucial.
-
Characterize Your Material: First, ensure your compound is of the highest possible purity (>95%).[10] Impurities can inhibit nucleation or be incorporated into the crystal lattice, causing defects.[11] Confirm the compound's identity and purity using techniques like NMR, LC-MS, and elemental analysis.
-
Determine Solubility: Before setting up any screens, perform a qualitative solubility assessment in a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, THF, dichloromethane, DMF).[12] This information is vital for choosing an appropriate crystallization method.
-
Start with a Broad Screen: Use a commercially available or in-house sparse matrix screen for small molecules. The most common and effective initial methods are slow evaporation and vapor diffusion .[13][14]
Q3: What is the difference between slow evaporation and vapor diffusion, and when should I use each?
A3: Both methods aim to slowly increase the concentration of your compound to the point of supersaturation, where nucleation and crystal growth can occur.[14]
-
Slow Evaporation: In this technique, the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over hours or weeks.[14][15] This is a simple and effective method if your compound is reasonably soluble and thermally stable.[16]
-
Vapor Diffusion: This is arguably the most powerful method for small sample quantities.[17] You dissolve your compound in a "good" solvent and place this solution in a sealed chamber containing a larger volume of a "bad" solvent (an anti-solvent) in which your compound is insoluble.[13] The anti-solvent vapor slowly diffuses into your compound's solution, reducing its solubility and inducing crystallization.[14] This method offers finer control over the rate of supersaturation.
Part 2: Troubleshooting Guides for Common Crystallization Problems
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Issue 1: My experiments only yield amorphous precipitate or oil.
This is a classic sign of reaching supersaturation too quickly, causing the compound to crash out of solution before it can form an ordered crystal lattice.
Q&A Troubleshooting:
-
Q: I'm seeing immediate precipitation upon adding the anti-solvent. What should I do?
-
A: Your system is too far into the labile (unstable) supersaturation zone. The primary solution is to slow down the process.
-
Reduce Concentrations: Lower the initial concentration of your triazole-thiol. Try a 2-fold and 5-fold dilution.[18]
-
Change Temperature: Lowering the temperature will often decrease solubility and can slow down kinetics. Conversely, for some compounds, increasing the temperature might improve solubility enough to prevent initial precipitation, allowing for slower cooling to induce crystallization.[10][19]
-
Modify the Solvent System (Vapor Diffusion): Choose a solvent/anti-solvent pair with lower vapor pressure differentials. For example, if you are using THF/cyclohexane, consider switching to a less volatile anti-solvent.[20]
-
-
-
Q: My slow evaporation experiments just produce a film on the vial.
-
A: The evaporation rate is likely too fast, or the solvent choice is suboptimal.
-
Restrict Evaporation: Partially cover the vial opening with parafilm, punching only a few small holes with a needle. This slows the rate of solvent loss.
-
Use a Less Volatile Solvent: If you are using acetone, try switching to ethyl acetate or ethanol.
-
Consider Solvent Layering: Dissolve your compound in a dense solvent (e.g., DCM or chloroform) at the bottom of a narrow tube. Carefully layer a less dense, miscible anti-solvent (e.g., hexane or methanol) on top.[17] Crystals may form at the interface over time.
-
-
Issue 2: I'm getting crystals, but they are very small needles or thin plates.
This outcome indicates that the nucleation rate is too high relative to the growth rate. Many nuclei form rapidly, competing for the available solute and preventing any single crystal from growing large.[11]
Q&A Troubleshooting:
-
Q: How can I encourage fewer, larger crystals?
-
A: You need to fine-tune your conditions to spend more time in the metastable zone, where existing crystals grow but new nuclei are less likely to form.
-
Fine-Tune Concentrations: Make small, incremental decreases (5-10%) in both the compound and precipitant concentrations.[21]
-
Introduce Additives: Additives can profoundly influence crystal habit.[22] They can work by adsorbing to specific crystal faces, inhibiting growth in that direction and encouraging growth in others.[23] This can turn needles into more desirable block-like crystals.[24]
-
Control Temperature: A stable, controlled temperature is critical. If possible, try setting up experiments at different temperatures (e.g., 4°C, 18°C, 25°C). A temperature gradient can also be used to find the optimal point.[10]
-
-
-
Q: What specific additives might work for triazole-thiols?
-
A: The choice of additive is often empirical, but some logical starting points exist.
-
Structurally Similar Molecules: A molecule with a similar core but different functional groups might disrupt packing just enough to slow growth and reduce nucleation.
-
Salts: The presence of different ions can alter the solvation shell around your molecule and change crystal packing forces. Try adding small amounts (10-100 mM) of salts like LiCl, NaCl, or MgCl₂.[25]
-
Polymers: Low concentrations of polymers like Polyethylene Glycol (PEG) can act as crystal growth inhibitors.[22]
-
-
Issue 3: I obtained two different-looking crystal forms from similar conditions. What is happening?
You are likely observing polymorphism .[1][5] This is very common for triazole derivatives and requires careful control and characterization.[4]
Q&A Troubleshooting:
-
Q: How do I control which polymorph I get?
-
A: Controlling polymorphism involves meticulous control over crystallization conditions, as even slight variations can favor a different crystal form.
-
Solvent is Key: The solvent used is one of the most significant factors influencing which polymorph is obtained. A systematic screen of different solvents and solvent mixtures is essential.
-
Temperature Control: Different polymorphs are often thermodynamically stable at different temperatures. Crystallizing at a constant 4°C versus 25°C can yield different forms.
-
Seeding: If you have a crystal of the desired form, you can use it to "seed" new experiments. A microcrystal of the target polymorph provides a template for growth, bypassing the stochastic nature of initial nucleation.
-
-
-
Q: How do I confirm I have different polymorphs?
-
A: While visual inspection is a clue, definitive proof requires analytical techniques.
-
Powder X-ray Diffraction (PXRD): This is the gold standard for identifying different polymorphs. Each crystal form will produce a unique diffraction pattern.[4]
-
Differential Scanning Calorimetry (DSC): Polymorphs will often have different melting points and may show phase transitions upon heating.[1]
-
Single-Crystal X-ray Diffraction: This is the ultimate goal. Solving the structure of each crystal type will definitively prove they are polymorphs by showing different unit cells and/or molecular packing arrangements.[6]
-
-
Issue 4: My compound is an API with poor solubility. How can I crystallize it?
For poorly soluble compounds, conventional methods may fail. Co-crystallization is a powerful strategy in pharmaceutical and drug development to improve properties like solubility and stability.[9][26]
Q&A Troubleshooting:
-
Q: What is a co-crystal and how does it help?
-
A: A co-crystal is a single crystalline material composed of two or more different neutral molecules in a stoichiometric ratio—in this case, your triazole-thiol API and a "co-former."[26][27] By introducing a co-former, you create new and different intermolecular interactions (like hydrogen bonds), which can lead to a more favorable crystal lattice and improved physicochemical properties.[15]
-
-
Q: How do I choose a co-former?
-
A: Co-former selection is based on creating robust intermolecular interactions, typically hydrogen bonds.
-
Supramolecular Synthon Approach: Look for functional groups on your triazole-thiol (e.g., the triazole N-H, the thiol S-H) and choose co-formers with complementary groups (e.g., carboxylic acids, amides, pyridines).
-
pKa Matching: A general guideline is that the difference in pKa between the API and the co-former should be small (ΔpKa < 1) to favor a neutral co-crystal over a salt.
-
GRAS List: For pharmaceutical applications, co-formers are typically chosen from the "Generally Regarded As Safe" (GRAS) list.[26]
-
-
-
Q: What is a good starting protocol for co-crystallization?
-
A: Solvent evaporation and slurry crystallization are common starting points.
-
Select Co-formers: Choose 3-5 promising co-formers based on the principles above.
-
Solvent Selection: Find a solvent or solvent mixture that dissolves both your API and the co-former.[16]
-
Stoichiometry: Mix the API and co-former in a defined molar ratio (start with 1:1) in the chosen solvent.[15][16]
-
Crystallization:
-
Analysis: Analyze the resulting solids by PXRD to see if a new crystalline phase has formed.
-
-
Part 3: Data Summaries and Visual Workflows
Data Presentation
Table 1: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion of Triazole-Thiols
| Good Solvent (for Triazole-Thiol) | Common Anti-Solvent(s) | Boiling Point (°C) Solvent -> Anti-Solvent | Notes |
| Tetrahydrofuran (THF) | Cyclohexane, Hexane | 66 -> 81 / 69 | Good starting point for moderately polar compounds.[20] |
| Dichloromethane (DCM) | Pentane, Cyclopentane | 40 -> 36 / 49 | Use for less polar compounds; DCM is very volatile. |
| Acetone | Chloroform, Toluene | 56 -> 61 / 111 | Be cautious of reactivity with primary/secondary amines. |
| Acetonitrile | Tetrahydropyran, Diethyl Ether | 82 -> 88 / 35 | Good for polar compounds. |
| Methanol / Ethanol | Diethyl Ether, Tetrahydrofuran | 65 / 78 -> 35 / 66 | For highly polar compounds that can hydrogen bond with the solvent. |
Table 2: Influence of Key Parameters on Crystallization Outcome
| Parameter | To Decrease Nucleation (Fewer, Larger Crystals) | To Increase Nucleation (Induce Crystallization) | Rationale |
| Concentration | Decrease protein and/or precipitant concentration | Increase protein and/or precipitant concentration | Directly controls the level of supersaturation.[18][21] |
| Temperature | Move towards temperature of higher solubility | Move towards temperature of lower solubility | Affects both solubility and the kinetics of molecular association.[10][19] |
| pH | Move pH away from the molecule's pI (if applicable) | Move pH closer to the molecule's pI | pH modulates the net surface charge and electrostatic interactions.[28][29][30] A change of just 0.1 pH units can significantly alter solubility.[31] |
| Ionic Strength | Increase salt concentration (e.g., >0.2M NaCl) | Decrease salt concentration | Modulates solubility; high salt can sometimes increase solubility in PEG.[21] |
| Additives | Add small amounts of inhibitors (e.g., glycerol, certain salts) | Add nucleants or seeding material | Additives can interact with crystal surfaces or solute molecules to inhibit or promote growth.[22][23] |
Experimental Protocols & Visual Workflows
Protocol 1: Step-by-Step Vapor Diffusion (Sitting Drop)
-
Prepare Reservoir: Pipette 500 µL of the anti-solvent solution into the reservoir of a crystallization plate well.
-
Prepare Compound Solution: Dissolve the triazole-thiol in the "good" solvent to a concentration of 5-20 mg/mL. Centrifuge or filter the solution (0.22 µm filter) to remove any particulate matter.[11]
-
Dispense Drop: Pipette 1 µL of your compound solution onto the crystal post in the center of the well.
-
Seal: Carefully seal the well with clear tape or a lid to create a closed system.
-
Incubate: Place the plate in a vibration-free location at a constant temperature.
-
Monitor: Check the drop under a microscope periodically (e.g., Day 1, Day 3, Day 7, etc.) for crystal growth.
Diagram 1: Troubleshooting Flowchart for Initial Crystallization Screening
This diagram outlines a logical progression for troubleshooting when initial crystallization screens fail to produce crystals.
Caption: A decision-making workflow for initial crystallization screening outcomes.
Diagram 2: Co-Crystallization Strategy Decision Tree
This diagram provides a simplified decision path for employing co-crystallization for a poorly soluble triazole-thiol API.
Sources
- 1. ijmtlm.org [ijmtlm.org]
- 2. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 12. iucr.org [iucr.org]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. unifr.ch [unifr.ch]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 21. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. crystallizationsystems.com [crystallizationsystems.com]
- 23. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 24. Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ijsrtjournal.com [ijsrtjournal.com]
- 27. ijlpr.com [ijlpr.com]
- 28. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 1,2,4-Triazole-3-thiol Derivatives: A Guide for Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a highly promising class of molecules. This guide provides a comprehensive comparative analysis of 1,2,4-triazole-3-thiol derivatives, focusing on their structure-activity relationships (SAR) and antimicrobial potential. We delve into the primary mechanism of action, detail common synthetic pathways, and present a comparative analysis of the antimicrobial activity of various derivatives against clinically relevant pathogens. Furthermore, this guide furnishes a detailed experimental protocol for assessing antimicrobial susceptibility, providing researchers with the foundational knowledge to explore and optimize this versatile chemical scaffold for next-generation antimicrobial drug discovery.
Introduction: The Imperative for Novel Antimicrobial Agents
The global spread of drug-resistant pathogens represents a critical threat to public health.[1] Bacteria and fungi continuously evolve mechanisms to evade the effects of existing antibiotics and antifungals, rendering many first-line treatments ineffective.[1] This has created an urgent need for the discovery of new antimicrobial agents that operate via novel mechanisms, thereby circumventing established resistance pathways.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,2,4-triazole ring being a particularly privileged scaffold.[2][3] This five-membered ring containing three nitrogen atoms is a key component in a wide array of approved drugs, including potent antifungal agents like fluconazole and itraconazole.[2][4] The incorporation of a thiol (-SH) group at the 3-position of the 1,2,4-triazole ring, creating the 1,2,4-triazole-3-thiol core, has been shown to enhance and broaden its biological activity, yielding derivatives with significant antibacterial, antifungal, antiviral, and anti-inflammatory properties.[5][6] This guide focuses specifically on these thiol derivatives as a fertile ground for the development of new antimicrobial therapies.
The Molecular Basis of Antimicrobial Action
The primary mechanism by which triazole-based agents exert their antifungal activity is through the inhibition of ergosterol biosynthesis.[7][8] Ergosterol is a vital lipid component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper enzyme function.[8][9]
Triazole compounds specifically target and inhibit a key enzyme in the ergosterol pathway: the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[4][10] The nitrogen atoms in the triazole ring bind to the heme iron atom in the active site of this enzyme, effectively blocking its function.[10] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[8][9] The resulting defective cell membrane becomes leaky and unable to support fungal growth, ultimately leading to cell death.[9] While this is the most documented mechanism for antifungal action, the broad spectrum of activity of some derivatives suggests that other mechanisms, such as oxidative stress induction or inhibition of other essential enzymes, may also be involved, particularly in their antibacterial effects.[7]
Caption: General synthetic workflow for 1,2,4-triazole-3-thiol derivatives.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potency of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the core structure. By comparing the Minimum Inhibitory Concentration (MIC) values of different derivatives against a panel of microorganisms, clear structure-activity relationships (SAR) can be established. The data below, compiled from several key studies, illustrates this principle.
| Compound ID / Series | Core Structure / Key Substituents | Test Organism | MIC (µg/mL) | Reference |
| Series 5 | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | [2] | ||
| 5b | 2-Cl on benzylidene | Microsporum gypseum | 15.6 | [2] |
| 5c | 4-Cl on benzylidene | Microsporum gypseum | 15.6 | [2] |
| 5e | 4-NO₂ on benzylidene | Microsporum gypseum | 15.6 | [2] |
| 5e | 4-NO₂ on benzylidene | Staphylococcus aureus | 31.25 | [2] |
| Ketoconazole | Standard Antifungal | Microsporum gypseum | 31.25 | [2] |
| Streptomycin | Standard Antibacterial | Staphylococcus aureus | 62.5 | [2] |
| Series 4/5 | 4-R₁-5-(pyridin-4-yl-thio)methyl-4H-1,2,4-triazole-3-thiol | [11][12] | ||
| 4a | R₁ = H, S-CH₂C(O)CH₃ | S. aureus ATCC 25923 | 31.25 | [11][12] |
| 4a | R₁ = H, S-CH₂C(O)CH₃ | E. coli ATCC 25922 | 31.25 | [11][12] |
| 4a | R₁ = H, S-CH₂C(O)CH₃ | C. albicans ATCC 885-653 | 31.25 | [11][12] |
| 4d | R₁ = Ethyl, S-CH₂C(O)-Ph-4-F | S. aureus ATCC 25923 | 31.25 | [11][12] |
| 4d | R₁ = Ethyl, S-CH₂C(O)-Ph-4-F | P. aeruginosa ATCC 27853 | 62.5 | [11][12] |
| TRN4 | 4-(5-(benzylthio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)pyridine | P. aeruginosa (resistant) | Moderate Inhibition | [13][14] |
| Cefepime | Standard Antibiotic | P. aeruginosa (resistant) | No Activity | [13][14] |
Analysis of Structure-Activity Relationships (SAR):
-
Impact of Electron-Withdrawing Groups: The work of Kumar et al. demonstrates that the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) onto the benzylidene ring of Schiff base derivatives significantly enhances antimicrobial activity. [2]Several compounds (5b, 5c, 5e) exhibited superior antifungal activity against M. gypseum compared to the standard drug ketoconazole. [2]Notably, compound 5e, with a para-nitro group, also showed antibacterial activity against S. aureus that was twice as potent as streptomycin. [2]This suggests that such groups may increase the molecule's ability to interact with the target site or improve its pharmacokinetic properties.
-
Role of S-Substitution: Studies on S-substituted derivatives show that modification of the thiol group is a viable strategy for developing broad-spectrum agents. [11][12]The presence of S-linked acetophenone or acetone moieties results in compounds with consistent activity against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (C. albicans), with MIC values in the range of 31.25-62.5 µg/mL. [11][12]* Fused Heterocyclic Systems: The development of fused heterocyclic systems, such as pyrazolotriazolotriazines, has yielded compounds with pronounced inhibitory effects against a wide range of bacteria. [15]This highlights the potential of creating more complex, rigid structures to improve target binding and efficacy.
-
Activity Against Resistant Strains: The observation that a triazole derivative (TRN4) showed activity against a resistant strain of Pseudomonas aeruginosa when a standard antibiotic (cefepime) failed is particularly noteworthy. [14]This underscores the potential of this scaffold to overcome existing resistance mechanisms.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of antimicrobial activity data, standardized protocols must be followed. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a 1,2,4-triazole-3-thiol derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
96-well microtiter plates (sterile)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial suspension, adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of 5 x 10⁵ CFU/mL in the wells
-
Positive control (broth + inoculum)
-
Negative control (broth only)
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in the 96-well plate using the appropriate broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across to well 10. Discard 100 µL from well 10. Wells 11 (positive control) and 12 (negative control) should contain only broth at this stage.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Dilute the standardized microbial suspension in broth so that adding 100 µL to each well results in the final target inoculum concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to wells 1-11. Do not add inoculum to well 12 (negative control).
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific fungus.
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Conclusion and Future Perspectives
The 1,2,4-triazole-3-thiol scaffold is a validated and highly versatile platform for the design of novel antimicrobial agents. The comparative analysis clearly indicates that strategic structural modifications can lead to derivatives with potent and broad-spectrum activity, in some cases exceeding the efficacy of standard clinical drugs and even showing activity against resistant strains. [2] Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing large, diverse libraries of these derivatives to build more comprehensive SAR models.
-
Mechanism of Action Elucidation: Investigating the precise molecular targets, especially for compounds showing strong antibacterial activity.
-
In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic potential of these compounds with existing antibiotics to combat highly resistant infections.
By leveraging the chemical tractability and proven biological activity of 1,2,4-triazole-3-thiol derivatives, the scientific community is well-positioned to develop next-generation therapies that can effectively address the growing challenge of antimicrobial resistance.
References
- Triazole antifungals | Research Starters - EBSCO. (URL: )
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: )
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Analogs
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: analogs of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. By systematically exploring the impact of structural modifications at various positions of the triazole and phenyl rings, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold.
The Core Scaffold: Synthesis and Significance
The parent compound, this compound, serves as a crucial starting point for a multitude of chemical modifications. Its synthesis is typically achieved through a multi-step process commencing with the corresponding aromatic acid hydrazide. This is followed by treatment with an isothiocyanate and subsequent cyclization. The presence of the thiol group at the C3 position offers a reactive handle for the introduction of a wide variety of substituents, while the N4-methyl group and the 5-(4-bromophenyl) moiety provide a foundational structure for probing the effects of electronic and steric variations on biological activity.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound analogs has been explored across various domains, most notably in antimicrobial and anticancer applications. The following sections provide a comparative analysis of the SAR for these activities, supported by experimental data from seminal studies.
Antimicrobial Activity: A Tale of Two Moieties
The antimicrobial efficacy of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituents at both the thiol group (S-substitution) and the N4-position of the triazole ring.
S-Substituted Analogs: Alkylation or arylation of the thiol group is a common strategy to modulate the lipophilicity and target interaction of these compounds. Studies on related 5-aryl-1,2,4-triazole-3-thiols have shown that the introduction of different alkyl and aryl moieties at the sulfur atom can lead to a broad spectrum of antimicrobial activity. For instance, the introduction of a decyl chain at the sulfur of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles resulted in the most potent antimicrobial and antifungal activity within the tested series, suggesting that increased lipophilicity enhances activity up to a certain point.[5]
| Compound ID | S-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| IIa | Methyl | >100 | >100 | >100 | [5] |
| IIe | Pentyl | 62.5 | 125 | 62.5 | [5] |
| IIi | Decyl | 31.25 | 62.5 | 31.25 | [5] |
N4-Substituted Analogs: The substituent at the N4-position plays a critical role in defining the steric and electronic properties of the triazole ring, which in turn affects its interaction with biological targets. In a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the formation of Schiff bases at the 4-amino group with various aromatic aldehydes led to compounds with significant antimicrobial activity. Notably, the presence of a hydroxyl group at the para position of the benzylidene ring resulted in good activity against both Gram-positive and Gram-negative bacteria.[1]
| Compound ID | N4-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 4a | 4-(4-chlorobenzylidene)amino | 16 | 16 | [1] |
| 4c | 4-(4-hydroxybenzylidene)amino | 8 | 8 | [1] |
| 4f | 4-(4-nitrobenzylidene)amino | 32 | 64 | [1] |
Anticancer Activity: Targeting Cellular Proliferation
The 1,2,4-triazole scaffold is also a promising pharmacophore for the development of anticancer agents.[3][4][6] SAR studies in this area have focused on modifications of the N-aryl substituent at the 3-amino position of a related 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine scaffold.
In a study by Pathak et al., a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 cancer cell lines.[7] The results indicated that the nature and position of the substituent on the N-aryl ring significantly impacted the cytotoxic potential. For instance, compound 4i with a 3-hydroxyphenyl substituent at the N-aryl position exhibited the most promising broad-spectrum anticancer activity.[7]
| Compound ID | N-Aryl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Line (PGI %) | Reference |
| 4a | 4-Fluorophenyl | 85.3 | UO-31 (26.7) | [7] |
| 4e | 4-Nitrophenyl | 83.1 | SNB-75 (41.3) | [7] |
| 4i | 3-Hydroxyphenyl | 75.8 | SNB-75 (38.9) | [7] |
PGI: Percent Growth Inhibition
The proposed mechanism of action for some of these anticancer triazole derivatives involves the inhibition of tubulin polymerization.[7] Molecular docking studies have shown that these compounds can bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications at the S- and N4-positions of the triazole ring, as well as on the peripheral phenyl moieties, can significantly modulate the antimicrobial and anticancer activities of these compounds. Future research should focus on expanding the diversity of substituents at these key positions and exploring their effects on a wider range of biological targets. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery of new lead compounds with improved potency and selectivity.
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Kaplaushenko, A. H., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 365-370. [Link]
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A Comparative Guide to the Antifungal Efficacy of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antifungal efficacy of the novel synthetic compound 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in comparison to the well-established antifungal agent, fluconazole. As of the latest literature review, direct comparative experimental data for this compound against fluconazole is not publicly available. Therefore, this document serves as a detailed experimental blueprint, grounded in established methodologies, to enable researchers to conduct a robust and meaningful comparative analysis.
Introduction: The Rationale for Comparison
The rising incidence of fungal infections, coupled with the emergence of resistance to current antifungal therapies, necessitates the discovery and development of new antifungal agents.[1] Fluconazole, a first-generation triazole, has been a cornerstone in the treatment of various fungal infections, particularly those caused by Candida species.[2][3][4] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14-alpha-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5][6][7]
The compound this compound belongs to the same broad class of triazole antifungals and is a subject of interest for its potential antifungal properties. The 1,2,4-triazole-3-thiol scaffold has been explored for the development of various antimicrobial agents.[4][8][9][10][11] This guide outlines the necessary experimental protocols to rigorously assess its antifungal efficacy relative to fluconazole.
Mechanism of Action: A Tale of Two Triazoles
Both fluconazole and, hypothetically, this compound are expected to share a common mechanism of action inherent to the triazole class of antifungals. This involves the inhibition of ergosterol biosynthesis, a pathway vital for fungal cell membrane integrity.
Fluconazole's Established Mechanism:
Fluconazole selectively inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[2][6][7] This enzyme is responsible for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to the inhibition of fungal growth (fungistatic effect).[2][4][6]
Proposed Mechanism for this compound:
It is hypothesized that this compound also targets the fungal 14α-demethylase. The nitrogen atoms in the triazole ring are expected to bind to the heme iron atom in the active site of the cytochrome P450 enzyme, thereby inhibiting its function. The bromophenyl and methyl substitutions on the triazole core will influence the compound's binding affinity and spectrum of activity.
Caption: Proposed mechanism of action for triazole antifungals.
Comparative In Vitro Efficacy: A Proposed Experimental Workflow
To objectively compare the antifungal efficacy of this compound and fluconazole, a standardized in vitro susceptibility testing protocol is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[12][13][14]
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Detailed Experimental Protocol: Broth Microdilution Method
This protocol is based on the CLSI M27 and EUCAST guidelines for yeast susceptibility testing.
Materials:
-
This compound
-
Fluconazole (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028, clinical isolates)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of both compounds in DMSO.
-
Drug Dilution: Perform serial two-fold dilutions of each compound in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.0313 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to the final inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plates with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control. This can be determined visually or by reading the optical density at a specific wavelength.
Hypothetical Data Presentation and Interpretation
The results from the proposed study should be presented in a clear and comparative manner.
Table 1: Hypothetical MIC Values for this compound and Fluconazole against Candida albicans
| Compound | MIC (µg/mL) | Interpretation (based on Fluconazole breakpoints) |
| This compound | [Hypothetical Value, e.g., 0.25] | [To be determined] |
| Fluconazole | 0.5 | Susceptible |
| Candida albicans ATCC 90028 |
Note: Fluconazole breakpoints for Candida spp. are generally ≤8 µg/mL for susceptible, 16-32 µg/mL for susceptible-dose dependent, and ≥64 µg/mL for resistant.[2]
Table 2: Hypothetical MIC Range, MIC₅₀, and MIC₉₀ for a Panel of Clinical Candida Isolates
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Fluconazole | 0.25 - 64 | 0.5 | 8 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Structure-Activity Relationship Insights
The chemical structure of this compound suggests several features that may influence its antifungal activity:
-
1,2,4-Triazole Core: This is the essential pharmacophore for binding to the heme iron of 14α-demethylase.
-
4-Bromophenyl Group: The presence of a halogen, such as bromine, on the phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration. The position of the bromine atom can also affect the binding orientation within the enzyme's active site.
-
4-Methyl Group: The small alkyl group at the N4 position of the triazole ring can influence the compound's steric and electronic properties, which may affect its interaction with the target enzyme.
-
Thiol Group: The thiol (-SH) group at the 3-position of the triazole ring is a key feature. This group can exist in tautomeric equilibrium with the thione form. The presence of the sulfur atom may contribute to the compound's overall biological activity profile.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach for the comparative evaluation of the antifungal efficacy of this compound and fluconazole. The proposed experimental workflow, based on established CLSI and EUCAST protocols, will yield reliable and comparable data on their in vitro activity.
Should the novel compound demonstrate promising activity (i.e., lower MIC values than fluconazole against a broad range of fungal pathogens, especially fluconazole-resistant strains), further studies would be warranted. These would include:
-
In vivo efficacy studies in animal models of fungal infection.
-
Toxicity and safety profiling.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Elucidation of the precise binding mode through techniques such as X-ray crystallography of the compound in complex with the target enzyme.
By following the methodologies outlined in this guide, researchers can effectively contribute to the critical search for new and more potent antifungal agents.
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A Senior Application Scientist's Guide to Validating the Anticancer Mechanism of Triazole-Thiol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The confluence of triazole and thiol moieties in a single molecular scaffold represents a promising frontier in medicinal chemistry, particularly in the development of novel anticancer agents. These heterocyclic compounds are not monolithic in their action; they engage with a spectrum of cellular machinery to halt tumorigenesis. This guide provides an in-depth, technically-grounded framework for the validation of their anticancer mechanisms. We move beyond mere protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and defensible characterization of your lead compounds.
Our approach is structured around three central pillars of anticancer activity frequently associated with this class of derivatives: the induction of programmed cell death (apoptosis), the arrest of the cell division cycle, and the inhibition of tumor vascularization (anti-angiogenesis). For each pillar, we will compare the hypothetical performance of a novel triazole-thiol derivative against a well-established clinical agent, supported by detailed experimental workflows and data interpretation guides.
Mechanism 1: Induction of Apoptosis
Apoptosis is a cell's intrinsic suicide program, a critical pathway that is often dysregulated in cancer.[1][2][3] A primary goal in cancer therapy is to reactivate this process in malignant cells. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process, acting as a critical decision point for cell death by controlling mitochondrial outer membrane permeabilization.[4][5][6][7][8] Effective anticancer agents often modulate the balance of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) proteins to trigger the caspase cascade, the executioners of apoptosis.[4][5][7]
Experimental Validation Workflow: From Viability to Mechanism
A logical workflow is essential to conclusively demonstrate apoptosis induction. We begin with a broad assessment of cytotoxicity and progressively narrow our focus to the specific biochemical hallmarks of apoptosis.
Caption: G2/M Cell Cycle Checkpoint Pathway.
Comparative Analysis: Triazole-Thiol Derivative vs. Paclitaxel
Here, we compare "Triazole-Thiol Derivative B" with Paclitaxel. Paclitaxel is a classic mitotic inhibitor that stabilizes microtubules, preventing their dynamic disassembly and leading to arrest in the M phase of the cell cycle. [9][10][11][][13]
| Compound | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0.1% | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.5 |
| Triazole-Thiol B | 10 | 25.8 ± 2.4 | 15.1 ± 1.6 | 59.1 ± 3.8 |
| 20 | 18.3 ± 1.9 | 10.9 ± 1.2 | 70.8 ± 4.5 | |
| Paclitaxel | 0.1 | 15.5 ± 1.7 | 12.3 ± 1.3 | 72.2 ± 5.0 |
| | 0.2 | 10.1 ± 1.1 | 8.7 ± 0.9 | 81.2 ± 5.6 |
Data are presented as mean ± standard deviation from three independent experiments.
The data indicates that Triazole-Thiol Derivative B induces a significant accumulation of cells in the G2/M phase, a profile characteristic of a mitotic inhibitor, albeit potentially with a different specific target than Paclitaxel.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify DNA content, allowing for the determination of cell distribution across the different cycle phases. [14][15][16][17]
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa) in 6-well plates. After 24 hours, treat with the test compound or vehicle for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells to ensure all populations are analyzed. Centrifuge the cell suspension.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. [14]Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. [14][17]RNase A is crucial to prevent staining of double-stranded RNA. [15]5. Incubation: Incubate in the dark at room temperature for 30 minutes. [14]6. Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. [14]7. Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanism 3: Inhibition of Angiogenesis
Solid tumors require the formation of new blood vessels—angiogenesis—to supply nutrients and oxygen for their growth and metastasis. [18]The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of this process. [19][20][21][22][23]Targeting VEGF or its receptors (VEGFRs) is a clinically validated strategy for inhibiting tumor growth. [20][22]
Experimental Validation Workflow: In Vitro Angiogenesis Models
Validating anti-angiogenic activity involves modeling the complex process of blood vessel formation in a controlled laboratory setting. The tube formation assay is a cornerstone of this effort.
Caption: Workflow for the In Vitro Tube Formation Assay.
Comparative Analysis: Triazole-Thiol Derivative vs. Sunitinib
We compare "Triazole-Thiol Derivative C" to Sunitinib, a multi-kinase inhibitor that potently targets VEGFRs, thereby blocking angiogenesis. [24][25][26][27][28]The effectiveness is measured by the disruption of capillary-like structures formed by Human Umbilical Vein Endothelial Cells (HUVECs) on Matrigel.
| Compound | Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control (DMSO) | 0.1% | 100 ± 8.5 | 100 ± 9.1 |
| Triazole-Thiol C | 50 | 62.4 ± 5.5 | 58.1 ± 6.2 |
| 100 | 28.7 ± 3.1 | 25.9 ± 3.4 | |
| Sunitinib | 10 | 45.3 ± 4.8 | 41.5 ± 4.9 |
| 20 | 15.1 ± 2.0 | 12.8 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
The results suggest that Triazole-Thiol Derivative C effectively inhibits the formation of vascular networks in vitro, a hallmark of anti-angiogenic activity.
Detailed Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures. [29][30][31][32]
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel. [29]3. Cell Seeding: Harvest HUVECs and resuspend them in appropriate media. Seed 1.5 x 10⁴ cells into each Matrigel-coated well.
-
Treatment: Immediately add the test compounds (Triazole-Thiol Derivative C, Sunitinib) or vehicle control at various concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. [29]Monitor periodically to determine the optimal time point for imaging when the control group has formed a robust network.
-
Imaging and Quantification: Capture images of the tube networks using an inverted microscope. Quantify angiogenesis by measuring parameters like total tube length and the number of branch points using specialized software (e.g., ImageJ with the Angiogenesis Analyzer plugin). [29]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Halogen Substitutions on the Phenyl Ring of Triazoles
For drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. Among the various heterocyclic scaffolds, triazoles have emerged as a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] A common strategy to modulate the efficacy of triazole-based compounds is the introduction of halogen atoms onto an appended phenyl ring. This guide provides an in-depth comparison of the effects of different halogen substitutions—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—on the biological performance of phenyl-triazole derivatives, supported by experimental data and mechanistic insights.
The Rationale Behind Halogenation in Triazole Drug Design
The strategic placement of halogens on a phenyl ring can profoundly influence a triazole's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. Key properties altered by halogenation include:
-
Lipophilicity: Halogens are lipophilic, and their introduction generally increases the overall lipophilicity of the molecule. This can enhance membrane permeability and facilitate passage across biological barriers. The lipophilicity trend typically follows I > Br > Cl > F.
-
Electronic Effects: Halogens are electronegative and act as electron-withdrawing groups through inductive effects. This can modulate the pKa of the triazole ring and influence interactions with biological targets.
-
Steric Profile: The size of the halogen atom (I > Br > Cl > F) can influence the molecule's conformation and its fit within a target's binding pocket.
-
Metabolic Stability: Halogenation, particularly fluorination, can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Halogen Bonding: Heavier halogens (Cl, Br, I) can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can significantly enhance binding affinity.[4][5]
Comparative Efficacy: A Multi-faceted Analysis
The choice of halogen substituent is not arbitrary; it is a deliberate decision based on the desired therapeutic outcome and the specific biological target. The following sections compare the efficacy of different halogen substitutions in two major therapeutic areas: antifungal and anticancer applications.
Antifungal Activity
Triazole-based agents are a mainstay in the treatment of fungal infections. The introduction of halogens onto the phenyl ring has been a successful strategy for enhancing their antifungal potency.
A review of recent developments in 1,2,4-triazole antifungal agents highlights that products containing halogens such as Cl and F demonstrate more excellent antifungal activity than those with other electron-withdrawing groups.[1] For instance, the introduction of two chlorine atoms to the phenyl moiety has a distinct positive effect on antifungal activity.[1]
While direct comparative studies across all four halogens on a single scaffold are sparse, trends can be elucidated from various reports. For example, in a series of thiazolo[4,5-d]pyrimidine hybrids with 1,2,4-triazole, fluoro- and chloro-substituted compounds at the para position demonstrated potent antifungal activity.[1] Another study on fluoro phenyl 1,2,3-triazoles showed that compounds with fluorine atoms at the 2, 4, 2,6, and 2,4,6 positions exhibited a high percentage of yeast growth inhibition against Candida albicans.[6][7][8]
The following table summarizes representative data from the literature, showcasing the antifungal activity of various halogenated phenyl-triazoles.
| Compound Scaffold | Halogen Substitution | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| Thiazolo[4,5-d]pyrimidine-triazole | p-Fluoro | Candida albicans | Good (4–8) | [1] |
| Thiazolo[4,5-d]pyrimidine-triazole | p-Chloro | Candida albicans | Good (4–8) | [1] |
| 1,2,4-Triazole derivative | 2,4-Dichloro | Not specified | Potent | [1] |
| Fluoro phenyl 1,2,3-triazole | 2,4-Difluoro | Candida albicans | High Inhibition | [6] |
Causality Behind the Efficacy:
The enhanced antifungal activity of fluoro- and chloro-substituted triazoles can be attributed to several factors. The high electronegativity of fluorine can lead to favorable polar interactions within the active site of the target enzyme, lanosterol 14α-demethylase. Both fluorine and chlorine can increase the lipophilicity of the molecule, aiding its penetration through the fungal cell membrane.
Experimental Workflow: Synthesis and Antifungal Evaluation
Caption: Workflow for synthesis and antifungal testing of halogenated triazoles.
Anticancer Activity
Halogenated phenyl-triazoles have also demonstrated significant potential as anticancer agents. The choice of halogen can influence not only the potency but also the selectivity of the compound against different cancer cell lines.
In a study of fused acridines containing 1,2,4-triazole derivatives, compounds with 4-chloro and 4-bromo groups on the phenyl ring exhibited strong anticancer activity against lung, breast, melanoma, and colon cancer cell lines.[9] Another study on betulinic acid derivatives with a C-30 triazole substituent found that the 4-fluorophenyl derivative had the highest potency.[10]
Interestingly, a comparative study of 3-(3-halophenyl)-1,2-oxazol-5-ol analogs (a related heterocyclic scaffold) suggests that the increased lipophilicity of bromo- and chloro-substituents may enhance cell membrane penetration, while the ability of these heavier halogens to form halogen bonds can increase binding affinity.[11]
The following table summarizes representative data on the anticancer activity of halogenated phenyl-triazoles.
| Compound Scaffold | Halogen Substitution | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Fused Acridine-Triazole | p-Chloro | Lung, Breast, Melanoma, Colon | Strong Activity | [9] |
| Fused Acridine-Triazole | p-Bromo | Lung, Breast, Melanoma, Colon | Strong Activity | [9] |
| Betulinic Acid-Triazole | p-Fluoro | Leukemia (HL-60) | Most Potent in Series | [10] |
| Biaryl Hydroxy-Triazole | 2,5-Dibromo | Colorectal (HCT-116) | 23.4 | [12] |
| Biaryl Hydroxy-Triazole | 2,5-Dibromo | Breast (MDA-MB-231) | 34.3 | [12] |
| Biaryl Hydroxy-Triazole | 2,5-Dibromo | Leukemia (MOLM-13) | 18.7 | [12] |
Causality Behind the Efficacy:
The anticancer efficacy of halogenated triazoles is often linked to their ability to induce apoptosis and arrest the cell cycle.[13][14] The specific halogen can influence these mechanisms. For instance, the bromo group, being a good leaving group and capable of forming strong halogen bonds, can enhance interactions with target proteins, leading to potent cytotoxicity.[13] The high electronegativity of fluorine can be crucial for interactions with specific residues in kinase domains, explaining the potency of some fluoro-substituted compounds.
Mechanistic Insights: The Role of Halogen Bonding
Caption: Halogen bonding as a key drug-target interaction.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an amino nitrogen, on a biological target.[5] This interaction is stronger for more polarizable halogens, following the trend I > Br > Cl > F. The ability of heavier halogens to act as halogen bond donors can provide a significant energetic contribution to ligand binding, leading to enhanced potency and selectivity.[4][15][16][17]
Experimental Protocols
Synthesis of 1-(Halogenated-phenyl)-4-phenyl-1H-1,2,3-triazole via Click Chemistry
This protocol is a representative example of the synthesis of 1,2,3-triazole derivatives.
-
Preparation of Halogenated Phenyl Azide: Dissolve the corresponding halogenated aniline (1 mmol) in a suitable solvent (e.g., HCl/water). Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 mmol) dropwise. Stir for 30 minutes, then add a solution of sodium azide (1.2 mmol) and stir for an additional 2 hours at room temperature. Extract the azide with an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Click Reaction: In a round-bottom flask, dissolve the halogenated phenyl azide (1 mmol) and phenylacetylene (1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL). Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.01 mmol). Stir the reaction mixture vigorously at room temperature for 3-8 hours.[18]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the desired 1-(halogenated-phenyl)-4-phenyl-1H-1,2,3-triazole.[18]
MTT Assay for Anticancer Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated triazole compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The substitution of halogens on the phenyl ring of triazole derivatives is a powerful and versatile strategy for modulating their biological efficacy. The choice of halogen has a profound impact on the compound's physicochemical properties and its interactions with biological targets.
-
Fluorine is often favored for its ability to enhance metabolic stability and participate in specific polar interactions.
-
Chlorine provides a balance of lipophilicity and electronic effects, frequently leading to potent antifungal and anticancer activity.
-
Bromine and Iodine , with their greater size and polarizability, are particularly effective at forming halogen bonds, which can significantly increase binding affinity and potency, especially in anticancer applications.
While this guide provides a comparative overview based on existing literature, there is a clear need for more systematic studies that directly compare all four halogen substitutions on a single triazole scaffold against a panel of biological targets. Such studies would provide a more definitive understanding of the structure-activity relationships and enable a more rational design of next-generation triazole-based therapeutics. The continued exploration of halogen bonding in drug design, aided by computational modeling, will undoubtedly unlock new opportunities for developing highly potent and selective triazole drugs.
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. [Link][1][19][20]
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Sun, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link][22]
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Gümüş, F. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link][9]
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Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Link][13]
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Vanaparthi, S., & Kumar, C. S. (2018). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link][24]
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A Comparative Guide to Cross-Resistance Studies of New Triazole Compounds in Fungal Strains
Introduction: The Enduring Challenge of Triazole Resistance
The triazole class of antifungal agents has long been a cornerstone in the management of invasive fungal infections, revolutionizing the treatment of diseases caused by pathogens such as Candida species and Aspergillus fumigatus.[1] These drugs primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene in yeasts or the cyp51A gene in molds.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest.[4][5] However, the extensive use of triazoles in both clinical and agricultural settings has driven the emergence of resistance, posing a significant threat to public health.[4][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and analyze cross-resistance studies of new triazole compounds. Understanding the potential for cross-resistance—where resistance to one triazole confers resistance to another—is paramount in the preclinical evaluation of any new antifungal agent. We will delve into the molecular underpinnings of triazole resistance, present detailed experimental protocols for assessing cross-resistance, and offer a structured approach to data interpretation.
Mechanisms of Triazole Resistance: A Molecular Arms Race
Fungal pathogens have evolved sophisticated mechanisms to circumvent the action of triazole antifungals. A thorough understanding of these mechanisms is crucial for designing effective cross-resistance studies. The primary mechanisms include:
-
Target Site Modification: Point mutations in the ERG11/cyp51A gene are a common cause of resistance.[7][8] These mutations can alter the structure of the target enzyme, reducing the binding affinity of triazole drugs.[9] In Aspergillus fumigatus, specific mutations, such as the TR34/L98H and TR46/Y121F/T289A alterations, which involve tandem repeats in the promoter region leading to overexpression of a mutated cyp51A gene, are of particular concern due to their environmental origin and association with pan-azole resistance.[9][10][11]
-
Overexpression of the Drug Target: Increased expression of the ERG11/cyp51A gene can lead to higher intracellular concentrations of the target enzyme, effectively titrating out the inhibitory effect of the triazole.[12][13] This can be caused by mutations in transcription factors that regulate gene expression or, in some yeasts, by aneuploidy.[2][7]
-
Efflux Pump Overexpression: Fungi can actively pump triazole drugs out of the cell, reducing their intracellular concentration to sub-inhibitory levels.[14] This is mediated by ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[8][13] Overexpression of the genes encoding these pumps is a major mechanism of resistance, particularly in Candida species.[14]
Visualizing the Ergosterol Biosynthesis Pathway and Triazole Action
The following diagram illustrates the ergosterol biosynthesis pathway and the point of intervention for triazole antifungals.
Caption: Inhibition of lanosterol 14-α-demethylase by triazoles.
Designing a Cross-Resistance Study: A Step-by-Step Approach
A well-designed cross-resistance study should provide a clear and objective comparison of a novel triazole's efficacy against both susceptible and resistant fungal strains.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for a fungal cross-resistance study.
Detailed Experimental Protocols
Fungal Strains and Comparator Compounds
Rationale: The selection of appropriate fungal strains is critical for a robust cross-resistance study. A panel should include wild-type strains with no known resistance mechanisms, as well as clinical or laboratory-generated isolates with well-characterized resistance mechanisms to existing triazoles.
Strain Panel:
-
Wild-Type Strains: e.g., Candida albicans SC5314, Aspergillus fumigatus Af293.
-
Resistant Strains:
-
C. albicans isolates with known ERG11 mutations or overexpression of CDR1/MDR1.
-
A. fumigatus isolates with TR34/L98H or other known cyp51A mutations.
-
Comparator Triazoles:
-
First-generation: Fluconazole, Itraconazole
-
Second-generation: Voriconazole, Posaconazole, Isavuconazole[15][16]
Antifungal Susceptibility Testing: Broth Microdilution
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. Adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensures reproducibility and comparability of data.[17][18][19][20]
Protocol (based on CLSI M27 for yeasts and M38 for molds):
-
Inoculum Preparation:
-
For yeasts, grow cultures on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For molds, grow cultures on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension and adjust the conidial concentration using a hemocytometer.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the new triazole and comparator drugs in RPMI 1640 medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Inoculate the microtiter plates with the prepared fungal suspension.
-
Incubate plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.[21]
-
Molecular Characterization of Resistance (Optional but Recommended)
Rationale: To correlate phenotypic resistance with specific genetic alterations, molecular analysis of resistant strains is highly informative.
-
ERG11/cyp51A Gene Sequencing:
-
Extract genomic DNA from the fungal isolates.
-
Amplify the ERG11 or cyp51A gene using specific primers.
-
Sequence the PCR product and compare the sequence to the wild-type reference to identify mutations.
-
-
Gene Expression Analysis (qRT-PCR):
-
Culture fungal isolates with and without sub-inhibitory concentrations of the triazole.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR using primers for efflux pump genes (CDR1, CDR2, MDR1) and the ERG11 gene. Normalize expression levels to a housekeeping gene (e.g., ACT1).
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Hypothetical MIC Data for a New Triazole (Compound X) against Candida albicans
| Fungal Strain | Resistance Mechanism | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Compound X MIC (µg/mL) |
| SC5314 (Wild-Type) | None | 0.5 | 0.03 | 0.06 |
| CA-R1 | ERG11 (Y132F mutation) | 32 | 1 | 0.125 |
| CA-R2 | CDR1/CDR2 Overexpression | 64 | 2 | 0.25 |
| CA-R3 | ERG11 & CDR1 Overexpression | >128 | 8 | 1 |
Table 2: Hypothetical MIC Data for a New Triazole (Compound X) against Aspergillus fumigatus
| Fungal Strain | Resistance Mechanism | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Compound X MIC (µg/mL) |
| Af293 (Wild-Type) | None | 0.25 | 0.25 | 0.125 |
| AF-R1 | cyp51A (TR34/L98H) | 16 | 4 | 8 |
| AF-R2 | cyp51A (M220K) | 2 | 8 | 2 |
| AF-R3 | cyp51A (G54W) | 4 | 0.5 | 0.25 |
Interpretation:
-
No Cross-Resistance: If the MIC of the new triazole remains low against strains that are resistant to comparator triazoles, this suggests a lack of cross-resistance and potentially a different binding mode to the target enzyme or evasion of common resistance mechanisms. In the hypothetical data for A. fumigatus (Table 2), Compound X shows limited cross-resistance against the AF-R3 strain.
-
Partial Cross-Resistance: A moderate increase in the MIC of the new triazole against resistant strains indicates partial cross-resistance. This may occur if the new compound is affected by some, but not all, resistance mechanisms.
-
Complete Cross-Resistance: A significant increase in the MIC of the new triazole, mirroring the resistance profile of comparator drugs, indicates complete cross-resistance. In Table 2, Compound X demonstrates significant cross-resistance against the AF-R1 strain. This suggests that the new compound is susceptible to the same resistance mechanisms as existing triazoles.
Conclusion and Future Directions
Cross-resistance studies are a critical component of the preclinical assessment of new triazole antifungals. A systematic approach, utilizing standardized methodologies and well-characterized fungal strains, is essential for generating reliable and interpretable data. The findings from these studies provide invaluable insights into the potential clinical utility and longevity of a new antifungal agent in an era of increasing resistance. Future investigations should also consider the potential for novel resistance mechanisms to emerge against new compounds through in vitro evolution studies. By rigorously evaluating the cross-resistance profiles of novel triazoles, the scientific community can better identify promising candidates that may overcome the challenge of existing resistance and improve outcomes for patients with invasive fungal infections.
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A Researcher's Guide to Comparing the Cytotoxicity of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol on Cancer vs. Normal Cell Lines
This guide provides a comprehensive framework for evaluating the differential cytotoxicity of the novel synthetic compound 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The objective is to determine its potential as a selective anticancer agent by quantifying its cytotoxic effects on various human cancer cell lines compared to a non-malignant control cell line. We will detail the experimental design, provide a robust protocol for the Sulforhodamine B (SRB) assay, and discuss the interpretation of results, including the calculation of the Selectivity Index (SI).
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Derivatives of 1,2,4-triazole have been shown to exhibit cytotoxic effects against various cancer cell lines, such as those from breast, lung, and colon cancers.[1] The therapeutic potential of these compounds often lies in their ability to selectively target cancer cells while sparing normal, healthy cells. This guide outlines the critical steps to rigorously assess this selectivity.
Experimental Design & Rationale
A successful cytotoxicity study hinges on a well-conceived experimental design. The primary goal is to generate a dose-response curve for the test compound across multiple cell lines to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.
Cell Line Selection
The choice of cell lines is critical for a meaningful comparison. A standard approach involves using a panel of cancer cell lines from different tissue origins alongside a representative normal cell line.
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
HCT-116 (Colorectal Carcinoma): A widely used model for colon cancer research.
-
-
Normal Cell Line:
-
MRC-5 (Normal Human Fetal Lung Fibroblast): A non-cancerous cell line to serve as a control for general cytotoxicity.[4]
-
Scientist's Note: Using a panel of cancer cells provides broader insight into the compound's spectrum of activity. The MRC-5 cell line is chosen as it is a well-established model for assessing toxicity against non-malignant cells, allowing for the calculation of a meaningful Selectivity Index.
Choice of Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay
While several methods exist (e.g., MTT, XTT), we recommend the Sulforhodamine B (SRB) assay. It is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[5][6][7] The amount of bound dye is directly proportional to the total cellular protein mass.[7]
Rationale: The SRB assay offers several advantages over metabolic assays like MTT. Its endpoint, total protein content, is less susceptible to interference from compounds that might alter cellular metabolism without being cytotoxic.[7] Furthermore, it is a simple, cost-effective, and highly reproducible method suitable for high-throughput screening.[6]
Detailed Experimental Protocol: SRB Assay
This protocol is optimized for adherent cells cultured in 96-well microtiter plates.[5][6][8]
Materials and Reagents
-
Selected cell lines (MCF-7, A549, HCT-116, MRC-5)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsin.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the optimal seeding density (empirically determined for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration: 10%).[9]
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Reading:
Self-Validation Check: The protocol includes a vehicle control (DMSO) to account for any solvent effects. A positive control (e.g., a known anticancer drug like Doxorubicin) should also be included to validate assay performance. Each concentration should be tested in triplicate to ensure statistical validity.
Data Analysis and Anticipated Results
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
IC50 Determination
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis (log[inhibitor] vs. normalized response -- variable slope) is used to fit the data and calculate the precise IC50 value.
Anticipated Data Presentation
The calculated IC50 values should be summarized in a clear, concise table for easy comparison.
| Cell Line | Type | IC50 (µM) of this compound | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | e.g., 8.5 | e.g., 5.3 |
| A549 | Lung Cancer | e.g., 12.1 | e.g., 3.7 |
| HCT-116 | Colorectal Cancer | e.g., 6.2 | e.g., 7.2 |
| MRC-5 | Normal Lung Fibroblast | e.g., 44.8 | N/A |
Note: The IC50 values presented are hypothetical and for illustrative purposes only.
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical parameter that quantifies the differential activity of a compound. It is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in a cancer cell line.[10][11]
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity towards cancer cells.[12] Generally, an SI value greater than 2 or 3 is considered indicative of promising selective cytotoxicity.[10][13]
Discussion and Mechanistic Considerations
The results from this comparative study will provide a clear indication of the compound's cytotoxic potency and, more importantly, its cancer cell selectivity. An ideal candidate will exhibit low micromolar or nanomolar IC50 values against the cancer cell lines and a significantly higher IC50 value against the MRC-5 normal cell line, resulting in a high Selectivity Index.
The biological activity of 1,2,4-triazole derivatives often stems from their ability to interact with and inhibit various biological targets, primarily enzymes.[2] Depending on the specific substitutions on the triazole core, these compounds can act as kinase inhibitors, tubulin modulators, or aromatase inhibitors, among other mechanisms.[3] A compound demonstrating high selectivity might be exploiting a pathway that is uniquely dysregulated in cancer cells, such as specific signaling cascades or metabolic dependencies. Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and molecular docking, would be required to elucidate the precise mechanism of action.[4]
Conclusion
This guide provides a standardized and robust methodology for the initial in vitro assessment of this compound as a potential anticancer agent. By employing the SRB assay across a well-selected panel of cancer and normal cell lines, researchers can generate reliable and comparative data on cytotoxicity. The calculation of the Selectivity Index is a crucial step in identifying compounds that preferentially target malignant cells, a key characteristic for any promising chemotherapeutic candidate. The outlined framework ensures scientific rigor and provides a solid foundation for subsequent mechanistic and preclinical studies.
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A Comparative Guide to the Molecular Docking of Triazole-Thiol Derivatives Against Pathogenic Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny
In the landscape of medicinal chemistry, 1,2,4-triazole and its thiol derivatives represent a "privileged scaffold," a molecular framework that demonstrates a remarkable ability to bind to a wide range of biological targets.[1][2] Their derivatives are known to exhibit a spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3] A significant portion of their efficacy stems from their capacity to inhibit key pathogenic enzymes. The advancement of computational methods, particularly molecular docking, has revolutionized the process of drug discovery, allowing for rapid, cost-effective virtual screening and the elucidation of molecular interactions at an atomic level.[4][5]
This guide provides a comparative analysis of the docking performance of various triazole-thiol derivatives against critical pathogenic enzymes. Moving beyond a mere list of scores, we delve into the structural rationale behind binding affinities, present a self-validating protocol for conducting such studies, and contextualize these findings within the broader mechanism of enzyme inhibition. Our primary focus will be on Lanosterol 14α-demethylase (CYP51), a cornerstone target in antifungal therapy and a frequent subject of triazole inhibitor studies.[6][7][8]
Section 1: The Scientific Rationale - Targeting a Key Fungal Vulnerability
Lanosterol 14α-Demethylase (CYP51): The Achilles' Heel of Fungi
Lanosterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] By catalyzing the demethylation of lanosterol, CYP51 plays an indispensable role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[6][8] This makes CYP51 an exceptionally attractive target for antifungal drug development, as exemplified by the clinical success of azole-based drugs like fluconazole.[9]
The mechanism of inhibition by triazole derivatives is well-characterized. A key interaction involves the nitrogen atom (specifically, the N-4 of the 1,2,4-triazole ring) coordinating with the heme iron atom located in the active site of the CYP51 enzyme.[10][11] This binding event effectively blocks the enzyme's catalytic function.
Visualizing the Inhibition Point in the Ergosterol Pathway
The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51 and its inhibition by triazole derivatives.
Caption: Inhibition of CYP51 by triazole derivatives blocks the conversion of lanosterol.
Section 2: Comparative Analysis of Docking Scores
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The "docking score," typically expressed as binding energy in kcal/mol, estimates the binding affinity; a more negative score generally indicates a stronger and more stable interaction.[4]
Data Summary: Triazole-Thiol Derivatives vs. Pathogenic Enzymes
The table below summarizes the docking scores of various triazole derivatives against pathogenic enzymes, compiled from several research studies. The focus is on CYP51, but other relevant enzymes are included for a broader perspective.
| Compound/Derivative Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interactions Noted | Reference |
| Piperidine-based 1,2,3-triazoles | C. albicans CYP51 | - | Favorable structural dynamics | Strong interaction with active site residues | [6] |
| 1,2,3-Triazole Hybrids (e.g., 4d) | M. tuberculosis CYP51 | 1EA1 | -10.23 | H-bond with Arg96; Hydrophobic interactions | [13] |
| Melatonin-isatin Triazoles (e.g., 8c) | C. albicans CYP51 | - | Significant blocking of the active site | - | [7] |
| Posaconazole (Long-tail) | C. albicans CYP51 | - | -48.53 (MM-GBSA) | Extensive hydrophobic interactions | [9] |
| Itraconazole (Long-tail) | C. albicans CYP51 | - | -52.52 (MM-GBSA) | Extensive hydrophobic interactions | [9] |
| Fluconazole (Short-tail) | C. albicans CYP51 | - | -8.50 (MM-GBSA) | Fewer hydrophobic interactions | [9] |
| Triazole Derivative 700 | KDM5A | 5IVE | -11.042 | Stronger binding affinity than doxorubicin | [14] |
| Triazole-Thiol Derivatives | EGFR | - | -8.5 to -10.2 | Strong binding affinities | [15] |
| 1,2,4-Triazole-3-thiol Derivatives | AChE / BChE | - | IC50: 1.63 nM (AChE) | Excellent inhibitory activities | [16] |
Causality and Structure-Activity Relationship (SAR) Insights
The variation in docking scores is not arbitrary; it is a direct consequence of the ligand's molecular structure.
-
Heme Coordination: As previously mentioned, the primary anchoring point for triazoles in CYP51 is the coordination of a ring nitrogen with the central heme iron. Derivatives that orient this nitrogen optimally achieve better scores.[10][11]
-
Hydrophobic Interactions: The binding cavity of CYP51 contains numerous hydrophobic residues.[9] Long-tailed inhibitors like itraconazole and posaconazole can form more extensive hydrophobic interactions within this pocket compared to short-tailed inhibitors like fluconazole, resulting in significantly stronger binding affinities.[9]
-
Hydrogen Bonding: Beyond the core heme interaction, hydrogen bonds with key amino acid residues like Arginine (Arg96) can substantially increase binding stability and contribute to a more favorable docking score.[13]
-
Substituent Effects: The nature, position, and number of substituents on the phenyl rings of the derivatives significantly influence activity. Electron-withdrawing or donating groups can alter the electronic properties and steric profile of the molecule, affecting how it fits into the binding site.[2][17]
Section 3: A Methodological Guide to a Self-Validating Docking Protocol
To ensure the trustworthiness and reproducibility of in silico results, a robust and validated methodology is paramount. The following describes a standard, self-validating workflow for docking triazole-thiol derivatives against a target enzyme like CYP51.
General Molecular Docking Workflow
This diagram outlines the essential steps in a typical structure-based virtual screening experiment.
Caption: Standard workflow for a molecular docking experiment.
Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for docking a library of triazole-thiol derivatives against C. albicans CYP51.
-
Receptor Preparation:
-
Acquisition: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For C. albicans CYP51, a homology model or a structure of a close homolog like from Saccharomyces cerevisiae (e.g., PDB ID: 3LD6) is often used.[10][11]
-
Cleaning: Using molecular modeling software (e.g., UCSF Chimera, Discovery Studio), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Protonation: Add polar hydrogens and assign appropriate atom types and charges using a force field like AMBER or CHARMM. This step is critical for accurate hydrogen bond calculations.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the triazole-thiol derivatives and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
-
Grid Box Definition:
-
Site Identification: Identify the active site of the enzyme. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.
-
Box Sizing: Define the dimensions of the grid box to encompass the entire binding cavity, providing enough space for the ligand to move and rotate freely.
-
-
Docking Execution:
-
Software Selection: Utilize a validated docking program such as AutoDock Vina, GOLD, or FlexX.[18]
-
Algorithm: These programs use search algorithms (e.g., genetic algorithms, Monte Carlo methods) to explore numerous possible binding poses of the ligand within the receptor's active site.[5][12]
-
Execution: Run the docking simulation, which will generate a set of possible binding poses for each ligand.
-
-
Pose Analysis and Protocol Validation (The Trustworthiness Pillar):
-
Scoring: Each generated pose is assigned a score based on a scoring function that estimates the binding free energy.[5][19] The pose with the most favorable (lowest) score is typically considered the most likely binding mode.
-
Interaction Analysis: Visualize the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which stabilize the complex.[10]
-
Self-Validation: To validate the entire protocol, the original co-crystallized ligand (if available) should be removed from the receptor and then re-docked. The protocol is considered reliable if the predicted binding pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the original crystallographic pose. This confirms that the docking parameters can accurately reproduce a known binding mode.
-
Conclusion
The synergy between the versatile triazole-thiol scaffold and the predictive power of molecular docking provides a formidable strategy in the modern pursuit of novel enzyme inhibitors. Comparative analysis of docking scores reveals clear structure-activity relationships, where factors like heme coordination, hydrophobic interactions, and hydrogen bonding dictate binding affinity. By adhering to rigorous, self-validating protocols, researchers can confidently use in silico screening to identify and prioritize promising candidates for synthesis and further in vitro and in vivo evaluation. The data strongly suggest that triazole-thiol derivatives will continue to be a fruitful area of research for developing next-generation therapeutics against a wide range of pathogens.
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Acar, Ç., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of biomolecular structure & dynamics, 41(16), 7935–7952. [Link]
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Abiltaev, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a halogenated heterocyclic compound. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation, ensuring that your laboratory practices are not only scientifically sound but also fundamentally safe.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a complex organic molecule whose disposal protocol is dictated by its constituent functional groups: a brominated aromatic ring, a triazole core, and a thiol group.
Table 1: Chemical and Hazard Identification Summary
| Property | Data | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 494194-50-2 | [3] |
| Molecular Formula | C₉H₈BrN₃S | [3][4] |
| Molecular Weight | 270.15 g/mol | [3] |
| Physical Form | Solid | |
| Known Hazard Codes | Acute Toxicity 4 (Oral, H302), Eye Irritation 2A (H319) | [1][5] |
| Primary Disposal Class | Halogenated Organic Waste | [6][7][8][9][10] |
| Incompatibilities | Strong oxidizing agents | [11][12] |
The presence of a carbon-bromine bond places this compound squarely in the category of halogenated organic compounds .[7][10] These substances are subject to specific disposal regulations under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) due to their potential to form persistent and toxic byproducts if not managed correctly.[6][13] The ultimate disposal pathway for such materials is typically high-temperature incineration at a licensed hazardous waste facility, where combustion byproducts like hydrogen bromide (HBr) can be neutralized by advanced scrubber systems.[14][15]
The Core Principle: Waste Segregation
Effective chemical waste management begins with rigorous segregation at the point of generation.[11][16][17] Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs. The primary directive for this compound is to manage it as halogenated organic waste .
Never mix halogenated waste with non-halogenated organic waste.[11] The rationale is twofold:
-
Regulatory: Halogenated waste requires specific, and often more costly, disposal methods like incineration with acid gas scrubbing.[6][14]
-
Logistical: Many non-halogenated solvent wastes can be repurposed for fuel blending, an option that is not available for halogenated streams.[11]
The following workflow provides a logical pathway for characterizing and segregating waste containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
